S-1-Propenyl-L-cysteine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C6H11NO2S |
|---|---|
Molecular Weight |
161.22 g/mol |
IUPAC Name |
(2R)-2-amino-3-[(E)-prop-1-enyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C6H11NO2S/c1-2-3-10-4-5(7)6(8)9/h2-3,5H,4,7H2,1H3,(H,8,9)/b3-2+/t5-/m0/s1 |
InChI Key |
HYGGRRPFVXHQQW-HRJJCQLASA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the S-1-Propenyl-L-cysteine Biosynthesis Pathway in Allium Species
Executive Summary
The genus Allium, encompassing vital crops like onion (A. cepa) and garlic (A. sativum), is renowned for its unique flavor profiles and therapeutic properties, which are largely attributed to a class of sulfur-containing secondary metabolites. A key intermediate in the formation of onion's characteristic flavor is trans-S-1-propenyl-L-cysteine sulfoxide (B87167) (isoalliin). The direct precursor to isoalliin (B1237514) is S-1-propenyl-L-cysteine (S1PC), a non-proteinogenic amino acid whose biosynthesis is a critical, multi-step enzymatic process. This technical guide provides an in-depth examination of the S1PC biosynthesis pathway, detailing the precursor molecules, enzymatic conversions, cellular localization, and regulatory aspects. It includes a compilation of available quantitative data, detailed experimental protocols for pathway analysis, and graphical representations of the core biochemical route and associated research workflows to support further investigation and application in research and drug development.
Introduction to Allium Sulfur Biochemistry
The characteristic flavors of Allium species are generated upon tissue damage. Stable, non-volatile precursors, the S-alk(en)yl-L-cysteine sulfoxides (ACSOs), are stored in the cell's cytoplasm. When the cell is ruptured, the vacuolar enzyme alliinase comes into contact with these precursors, catalyzing their conversion into reactive sulfenic acids.[1] These intermediates then spontaneously rearrange to form thiosulfinates, such as allicin (B1665233) in garlic and isoallicin in onion, which are responsible for the pungent aroma and a wide range of bioactivities.[1][2]
In onion, the principal ACSO is isoalliin (trans-S-1-propenyl-L-cysteine sulfoxide).[3] Its biosynthesis proceeds through the key intermediate this compound (S1PC). Understanding the formation of S1PC is fundamental to modulating flavor profiles in these crops and harnessing their sulfur compounds for pharmaceutical applications.
The Core Biosynthetic Pathway of this compound (S1PC)
The biosynthesis of S1PC is an integral part of the broader sulfur assimilation pathway in plants. The process begins with inorganic sulfate (B86663) and culminates in the formation of complex organosulfur compounds. The currently accepted pathway proceeds through glutathione (B108866) (GSH).[4]
Precursor Synthesis
-
Sulfate to Cysteine: Plants absorb sulfate (SO₄²⁻) from the soil, which is reduced to sulfide (B99878). This sulfide is then incorporated into the amino acid L-cysteine.[3]
-
Cysteine to Glutathione: L-cysteine, along with glutamate (B1630785) and glycine (B1666218), is used to synthesize the tripeptide glutathione (γ-glutamyl-cysteinyl-glycine), a central molecule in sulfur metabolism.[3]
Key Enzymatic Steps to S1PC and Isoalliin
The conversion of glutathione to S1PC and subsequently to isoalliin involves a series of enzymatic modifications. The pathway is primarily elucidated through studies in onion (A. cepa) and Welsh onion (A. fistulosum).
-
S-Propenylation: The pathway is initiated by the S-alk(en)ylation of the cysteine residue within glutathione to form γ-glutamyl-S-1-propenyl-cysteinyl-glycine. The precise enzyme for this initial propenylation step is not yet fully characterized.
-
Removal of Glycine: The terminal glycine residue is cleaved, yielding γ-glutamyl-S-1-propenyl-L-cysteine (GS1PC).
-
Deglutamylation to Yield S1PC: The γ-glutamyl moiety is removed from GS1PC by a γ-glutamyl transpeptidase (GGT) . This is the critical step that produces this compound (S1PC).[5] In Allium fistulosum, the enzyme AfGGT1 has been shown to specifically catalyze this reaction.[5]
-
S-Oxygenation to Isoalliin: S1PC is then oxidized at the sulfur atom by a flavin-containing monooxygenase (FMO) to produce the final sulfoxide, isoalliin (trans-S-1-propenyl-L-cysteine sulfoxide).[6][7]
The order of the final two steps (deglutamylation and S-oxygenation) has been a subject of investigation, but recent evidence suggests that deglutamylation to form S1PC occurs before S-oxygenation.[8][9]
Cellular and Tissue Localization
Biosynthesis of ACSOs is believed to occur predominantly in the leaves of Allium plants. The precursors are then transported to storage organs, such as the bulbs.[10][11] Within the cell, the biosynthetic pathway leading to S1PC and isoalliin occurs in the cytoplasm. The final, stable sulfoxide precursors are stored in the cytoplasm, physically separated from the alliinase enzyme, which is localized within the vacuoles.[1] This compartmentalization prevents premature breakdown of the flavor precursors until tissue integrity is compromised.
Key Enzymes and Quantitative Data
While not all enzymes in the pathway have been fully characterized, significant progress has been made in identifying and studying the key players in the final steps.
γ-Glutamyl Transpeptidases (GGTs)
GGTs are a family of enzymes responsible for the transfer of γ-glutamyl moieties. Several GGT genes have been identified in Allium species.[12] Notably, a recent study on Allium fistulosum demonstrated that the enzyme AfGGT1 catalyzes the conversion of γ-glutamyl-S-1-propenylcysteine into S1PC, while two other identified isoforms, AfGGT2 and AfGGT3, lacked this catalytic activity.[5] This highlights a functional divergence and specificity within the GGT enzyme family.
Flavin-containing Monooxygenases (FMOs)
FMOs are NADPH-dependent enzymes that catalyze the oxygenation of various substrates, including the sulfur atom in S1PC. In garlic, an FMO known as AsFMO1 has been identified and shown to be responsible for the S-oxygenation step in alliin (B105686) biosynthesis.[7] A homologous FMO is responsible for the stereoselective conversion of S1PC to (+)-isoalliin in onions. Genome-wide analysis in garlic has identified numerous FMO genes, with a specific clade associated with S-oxygenation.[13]
Quantitative Data
Quantitative analysis reveals significant variation in the concentration of S1PC's downstream product, isoalliin, and related precursors across different Allium species and even within different tissues of the same plant. Comprehensive kinetic data for all biosynthetic enzymes remains an active area of research.
| Compound/Parameter | Species | Tissue | Value | Reference |
| trans-S-1-propenyl-L-cysteine sulfoxide (Isoalliin) | Allium cepa (Onion) | Bulb | < 0.2% of fresh weight | [3] |
| Allicin Content (from alliin) | Allium sativum (Garlic) | Bulb | 0.81% to 3.01% | [1] |
| Isoalliin (as % of total sulfoxides) | Allium cepa (Onion) | Bulb | 84% | [14] |
| Isoalliin (as % of total sulfoxides) | Allium sativum (Garlic) | Bulb | 5% | [14] |
| Km of AfGGT1 (for GS1PC) | Allium fistulosum | Recombinant | 0.2686 mM | [5] |
| Optimal pH for AfGGT1 | Allium fistulosum | Recombinant | 7.0 | [5] |
| Optimal Temperature for AfGGT1 | Allium fistulosum | Recombinant | 37 °C | [5] |
Experimental Protocols & Workflows
Investigating the S1PC pathway requires robust methodologies for extraction, quantification, enzyme analysis, and molecular biology.
Protocol: Extraction and Quantification of S1PC and Derivatives by HPLC
This protocol describes a general method for analyzing S-alk(en)yl-L-cysteine sulfoxides and their γ-glutamyl precursors.
-
Homogenization: Freeze ~1 g of fresh Allium tissue in liquid nitrogen and grind to a fine powder. To prevent enzymatic degradation by alliinase, immediately add 10 mL of a methanol/water (50:50, v/v) solution and vortex thoroughly.
-
Extraction: Incubate the homogenate at 4°C for 1 hour with occasional vortexing.
-
Clarification: Centrifuge the extract at 12,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Sample Clean-up (Optional but Recommended): Pass the supernatant through a C18 Solid Phase Extraction (SPE) cartridge to remove non-polar interfering compounds. Elute with the methanol/water solution.
-
Derivatization: For fluorescent detection, mix an aliquot of the extract with an o-phthaldialdehyde (OPA)/thiol reagent to derivatize the primary amino groups of S1PC and other amino acids.[15]
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 10 mM Phosphate buffer, pH 2.5.[16]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% B to 50% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 220 nm (for underivatized compounds) or a fluorescence detector (Excitation: 340 nm, Emission: 450 nm) for OPA-derivatized compounds.[15]
-
Quantification: Compare peak areas to those of authentic standards of S1PC, isoalliin, and GS1PC.
-
Protocol: γ-Glutamyl Transpeptidase (GGT) Activity Assay
This colorimetric assay measures GGT activity using a synthetic substrate.[17][18]
-
Protein Extraction: Homogenize ~200 mg of fresh tissue in 1 mL of ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA). Centrifuge at 13,000 x g for 15 minutes at 4°C. The supernatant contains the crude enzyme extract. Determine the total protein concentration using a Bradford or BCA assay.
-
Reaction Mixture: In a 96-well plate, prepare the following reaction:
-
80 µL GGT Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 20 mM Glycylglycine as a γ-glutamyl acceptor).
-
10 µL of crude protein extract (or diluted extract).
-
-
Reaction Initiation: Add 10 µL of the substrate L-γ-glutamyl-p-nitroanilide (GGPNA) solution (final concentration ~2-5 mM).
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the increase in absorbance at 405-418 nm every minute for 10-20 minutes. The product, p-nitroanilide (pNA), absorbs at this wavelength.[18]
-
Calculation of Activity: Calculate the rate of change in absorbance (ΔAbs/min). Use the molar extinction coefficient of pNA (ε ≈ 9.5 mM⁻¹cm⁻¹) and a standard curve to convert this rate into µmol of pNA produced per minute per mg of protein. One unit of GGT activity is defined as the amount of enzyme that generates 1.0 µmole of pNA per minute at 37°C.[18]
Workflow: Gene Identification and Expression Analysis
The workflow for identifying and characterizing the genes encoding biosynthetic enzymes like GGTs and FMOs follows standard molecular biology practices.
References
- 1. Identification and expression analysis of S-alk(en)yl-L-cysteine sulfoxide lyase isoform genes and determination of allicin contents in Allium species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the defense mechanism of Allium plants through the onion isoallicin-omics study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of this compound as the catalytic product of AfGGT1 and a key intermediate in isoalliin biosynthesis in Allium fistulosum. L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Garlic γ-glutamyl transpeptidases that catalyze deglutamylation of biosynthetic intermediate of alliin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Garlic γ-glutamyl transpeptidases that catalyze deglutamylation of biosynthetic intermediate of alliin [frontiersin.org]
- 10. Frontiers | Understanding the defense mechanism of Allium plants through the onion isoallicin-omics study [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Genes encoding γ‑glutamyl‑transpeptidases in the allicin biosynthetic pathway in garlic (Allium sativum) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flavin-Containing Monooxygenases ( FMO ) Genes in Garlic Allium sativum L.: Genome-Wide Identification, Characterization, and Expression Analysis in Response to Fusarium proliferatum - Anisimova - Russian Journal of Genetics [clinpractice.ru]
- 14. researchgate.net [researchgate.net]
- 15. HPLC of S-Alk(en)yl-L-cysteine Derivatives in Garlic including Quantitative Determination of (+)-S-Allyl-L-cysteine Sulfoxide (Alliin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. assaygenie.com [assaygenie.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the Organic Synthesis of trans-S-1-Propenyl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-S-1-Propenyl-L-cysteine, a naturally occurring sulfur-containing amino acid found in Allium species, serves as a crucial precursor to isoalliin, a compound associated with the characteristic flavor and potential health benefits of onions.[1][2] As a stereoisomer of S-allyl-L-cysteine (the precursor to allicin (B1665233) in garlic), this compound is of significant interest for research into the chemical and biological properties of organosulfur compounds. This technical guide provides an in-depth overview of the primary synthetic methodologies for obtaining trans-S-1-Propenyl-L-cysteine, complete with experimental details, quantitative data, and workflow visualizations to aid in its laboratory preparation.
Core Synthetic Strategies
The synthesis of trans-S-1-Propenyl-L-cysteine can be broadly categorized into three main approaches: the isomerization of a readily available precursor, palladium-catalyzed cross-coupling, and multi-step linear synthesis. Each method presents distinct advantages and challenges in terms of stereoselectivity, yield, and operational complexity.
Method 1: Base-Catalyzed Isomerization of S-Allyl-L-cysteine
A straightforward approach to trans-S-1-Propenyl-L-cysteine involves the isomerization of the double bond in S-allyl-L-cysteine (also known as deoxyalliin). This reaction is typically facilitated by a strong base.[1]
Experimental Protocol:
-
Preparation of S-Allyl-L-cysteine (Deoxyalliin): L-cysteine is reacted with allyl bromide to yield S-allyl-L-cysteine.
-
Isomerization: The synthesized S-allyl-L-cysteine is treated with a strong base, such as potassium tert-butoxide, to induce the migration of the double bond from the 2-propenyl to the 1-propenyl position. This results in a mixture of cis and trans isomers of S-1-propenyl-L-cysteine.
-
Purification: The desired trans isomer is typically separated from the cis isomer and any unreacted starting material using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).[3]
Logical Workflow for Isomerization Synthesis
Caption: Workflow for the synthesis of trans-S-1-Propenyl-L-cysteine via isomerization.
Method 2: Palladium-Catalyzed Cross-Coupling
A more stereoselective approach involves the use of palladium catalysis to directly couple a protected cysteine derivative with a trans-1-propenyl source. This method offers greater control over the double bond geometry, leading to a higher proportion of the desired trans isomer.[1]
Experimental Protocol:
This multi-step synthesis generally proceeds as follows:
-
Protection of L-cysteine: The amino and carboxyl groups of L-cysteine are protected to prevent side reactions. For example, the amino group can be protected with a Boc group and the carboxyl group as an ethyl ester.
-
Palladium-Catalyzed Coupling: The protected L-cysteine is reacted with (E)-1-bromoprop-1-ene in the presence of a palladium catalyst and a suitable ligand.
-
Deprotection: The protecting groups on the amino and carboxyl groups are removed to yield trans-S-1-Propenyl-L-cysteine.
-
Purification: The final product is purified, often by crystallization or chromatography.
Signaling Pathway for Palladium-Catalyzed Synthesis
Caption: Key steps in the palladium-catalyzed synthesis of trans-S-1-Propenyl-L-cysteine.
Method 3: Multi-Step Synthesis from (E)-1-Bromoprop-1-ene
Another synthetic route utilizes (E)-1-bromoprop-1-ene and a cysteine surrogate like 3-chloroalanine (B1143638). This method can also provide the desired trans isomer stereoselectively.[1]
Experimental Protocol:
-
Formation of an Intermediate: (E)-1-bromoprop-1-ene is treated with tert-butyllithium (B1211817) and dibenzyl disulfide under strongly basic conditions (e.g., sodium in liquid ammonia) to form (E)-1-(benzylthio)-1-propene.
-
Coupling with a Cysteine Synthon: The resulting intermediate is then coupled with 3-chloroalanine to produce trans-S-1-Propenyl-L-cysteine.
Experimental Workflow for Multi-Step Synthesis
Caption: Workflow for the two-step synthesis of trans-S-1-Propenyl-L-cysteine.
Quantitative Data Summary
The following table summarizes the reported yields for the different synthetic methods, allowing for a direct comparison of their efficiencies.
| Method | Number of Steps | Step 1 Yield | Step 2 Yield | Step 3 Yield | Step 4 Yield | Overall Yield | Reference |
| Palladium-Catalyzed Coupling | 4 | 98% | 82% | 94% | 78% | ~59% | [1] |
| Multi-Step Synthesis from (E)-1-Bromoprop-1-ene | 2 | 48% | 27% | - | - | ~13% | [1] |
Conclusion
The synthesis of trans-S-1-Propenyl-L-cysteine can be achieved through several distinct methodologies. The choice of a particular synthetic route will depend on factors such as the desired stereoselectivity, the acceptable number of synthetic steps, and the required overall yield. The base-catalyzed isomerization of S-allyl-L-cysteine offers a simpler, albeit potentially less stereoselective, approach. In contrast, the palladium-catalyzed coupling and the multi-step synthesis from (E)-1-bromoprop-1-ene provide more control over the stereochemistry of the final product, with the former demonstrating a significantly higher overall yield in the reported literature. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable method for their specific needs in the synthesis of this important organosulfur compound.
References
The In Vitro Mechanism of Action of S-1-Propenyl-L-cysteine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-1-Propenyl-L-cysteine (S1PC) is a sulfur-containing amino acid and a characteristic constituent of aged garlic extract. Emerging research has highlighted its significant pharmacological activities, positioning it as a molecule of interest for therapeutic development. This technical guide provides an in-depth overview of the in vitro mechanism of action of S1PC, focusing on its immunomodulatory, anti-inflammatory, and vascular-protective effects. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and drug development efforts.
Core Mechanisms of Action
In vitro studies have elucidated several key molecular pathways through which S1PC exerts its biological effects. These primarily revolve around the modulation of inflammatory and immune signaling cascades and the protection of vascular endothelial integrity.
Anti-inflammatory Effects via TLR/MyD88 Signaling
S1PC has been shown to exhibit potent anti-inflammatory properties by targeting the Toll-like receptor (TLR) signaling pathway. Specifically, S1PC inhibits TLR-mediated production of the pro-inflammatory cytokine Interleukin-6 (IL-6).[1] The underlying mechanism involves the induction of the degradation of the critical adaptor protein, Myeloid differentiation primary response 88 (MyD88).[1][2] By promoting the denaturation and subsequent degradation of MyD88 through an aggresome-autophagy pathway, S1PC effectively disrupts the downstream signaling cascade that leads to the activation of transcription factors like NF-κB and subsequent expression of inflammatory genes.[1][2]
A recent study also demonstrated that S1PC can reverse the upregulation of NF-κB and NF-κB-regulated genes, including IL-6 and IL-8, in bronchial epithelial cells exposed to the BNT162b2 vaccine.[3]
Immunomodulatory Effects on IgA Production
S1PC demonstrates immunomodulatory activity by enhancing the production of Immunoglobulin A (IgA), a key antibody for mucosal immunity.[2][4] This effect is mediated through the differentiation of B cells into IgA-producing plasma cells.[2][4] Mechanistically, S1PC stimulates the phosphorylation of Extracellular signal-regulated kinase 1/2 (Erk1/2). This leads to the degradation of Paired box protein 5 (Pax5), a transcriptional repressor of X-box binding protein 1 (Xbp1).[4][5] The subsequent increase in Xbp1 expression, a critical transcription factor for plasma cell differentiation, drives the enhanced production of IgA.[4][5]
Vascular Protective Effects on Endothelial Barrier Function
S1PC plays a crucial role in maintaining vascular homeostasis by protecting the endothelial barrier. It has been shown to ameliorate the hyperpermeability of human umbilical vein endothelial cells (HUVECs) induced by tumor necrosis factor-alpha (TNF-α).[6] The mechanism involves the suppression of the GEF-H1/RhoA/Rac signaling pathway.[6] S1PC inhibits the TNF-α-induced activation of Guanine nucleotide exchange factor-H1 (GEF-H1), which is an upstream activator of both RhoA and Rac.[6] This inhibition prevents the phosphorylation of myosin light chain 2 (MLC2) and the formation of actin stress fibers, thereby preserving the integrity of cell-cell junctions and maintaining normal endothelial barrier function.[6]
Effects on Cytochrome P450 Enzymes
In vitro studies on human liver microsomes have shown that S1PC has a minimal inhibitory effect on the major cytochrome P450 (CYP) enzymes. A slight inhibition of 31% was observed for CYP3A4-catalyzed midazolam 1'-hydroxylation, but only at a high concentration of 1 mM.[7] This suggests a low potential for drug-drug interactions mediated by CYP inhibition.[7]
Quantitative Data Summary
The following table summarizes the quantitative data from key in vitro studies on this compound.
| Biological Effect | Experimental System | S1PC Concentration | Observed Effect | Reference |
| Anti-inflammation | LPS-stimulated splenic lymphocytes | 0.03 - 1 mM | Dose-dependent inhibition of IL-6 production. Significant inhibition at 0.3 mM and 1 mM. | [1] |
| Vascular Protection | TNF-α-stimulated HUVECs | 75 - 300 µM | Reduction of TNF-α-induced hyperpermeability. | [6] |
| CYP450 Inhibition | Human liver microsomes | 1 mM | 31% inhibition of CYP3A4-catalyzed midazolam 1'-hydroxylation. | [7] |
| Anti-inflammation | BNT162b2-exposed IB3-1 cells | 1 - 100 µM | Reversal of BNT162b2-induced upregulation of NF-κB, IL-6, and IL-8. | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
IL-6 Production Assay in Splenic Lymphocytes
-
Cell Culture: Splenic lymphocytes are isolated and cultured in an appropriate medium.
-
Treatment: Cells are treated with various concentrations of S1PC (e.g., 0.03, 0.1, 0.3, and 1 mM) in the presence of a TLR agonist like lipopolysaccharide (LPS) (1 µg/ml) for 24 hours.[1]
-
ELISA: The concentration of IL-6 in the culture supernatant is quantified using a standard sandwich ELISA kit.[8][9][10][11] The absorbance is read at 450 nm.
-
Data Analysis: The results are expressed as the mean ± standard deviation, and statistical significance is determined using an appropriate test (e.g., Student's t-test).
Western Blot Analysis for TLR4 Signaling Pathway
-
Cell Lysis: Splenic lymphocytes are stimulated with LPS (10 µg/ml) in the presence or absence of S1PC (0.3 mM).[1] Cells are then lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated with primary antibodies against proteins in the TLR4 signaling pathway (e.g., MyD88, phosphorylated IRAK4, phosphorylated NF-κB p65).[1][2] After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Endothelial Transwell Permeability Assay
-
Cell Seeding: Human umbilical vein endothelial cells (HUVECs) are seeded on the upper chamber of a transwell insert and cultured to form a confluent monolayer.[6][12]
-
Treatment: The HUVEC monolayer is treated with TNF-α (50 ng/mL) in the presence or absence of S1PC (75-300 µM) for 24 hours.[6][13]
-
Permeability Measurement: A tracer molecule (e.g., FITC-dextran or HRP) is added to the upper chamber. After a defined incubation period, the amount of the tracer that has passed through the endothelial monolayer into the lower chamber is quantified by measuring fluorescence or absorbance.[12][14][15]
-
Data Analysis: The permeability is calculated and compared between different treatment groups.
Western Blot for Myosin Light Chain (MLC) Phosphorylation
-
Cell Treatment and Lysis: HUVECs are treated with TNF-α with or without S1PC.[6] Cells are then lysed, and protein concentration is determined.
-
SDS-PAGE and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.[16][17]
-
Immunoblotting: The membrane is probed with a primary antibody specific for phosphorylated MLC2. A primary antibody against total MLC2 is used for normalization.[16][17]
-
Detection and Analysis: The bands are visualized using ECL, and the ratio of phosphorylated MLC2 to total MLC2 is calculated to determine the effect of S1PC.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways affected by S1PC and a general experimental workflow.
Figure 1: S1PC Anti-inflammatory Signaling Pathway.
Figure 2: S1PC Immunomodulatory Signaling Pathway.
Figure 3: S1PC Vascular Protective Signaling Pathway.
Figure 4: General Experimental Workflow.
Conclusion
This compound is a promising bioactive compound with multifaceted in vitro activities that are relevant to inflammation, immunity, and vascular health. Its ability to modulate key signaling pathways such as TLR/MyD88, Erk1/2-Pax5-Xbp1, and GEF-H1/RhoA/Rac highlights its potential as a therapeutic agent. This technical guide provides a comprehensive summary of its known in vitro mechanisms of action, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for the scientific and drug development communities. Further research is warranted to fully elucidate its therapeutic potential and translate these in vitro findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of immune response by S−1-propenylcysteine through autophagy-mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aged garlic extract major constituent this compound inhibits proinflammatory mRNA expression in bronchial epithelial IB3-1 cells exposed to the BNT162b2 vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical and Biological Properties of S-1-Propenyl-ʟ-Cysteine in Aged Garlic Extract [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. S-1-propenylcysteine improves TNF-α-induced vascular endothelial barrier dysfunction by suppressing the GEF-H1/RhoA/Rac pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the Effects of S-Allyl-L-cysteine, S-Methyl-L-cysteine, trans-S-1-Propenyl-L-cysteine, and Their N-Acetylated and S-Oxidized Metabolites on Human CYP Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kamiyabiomedical.com [kamiyabiomedical.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. bmgrp.com [bmgrp.com]
- 11. denovobiolabs.com [denovobiolabs.com]
- 12. cellbiologics.net [cellbiologics.net]
- 13. In vitro assessment of human endothelial cell permeability: effects of inflammatory cytokines and dengue virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | DT-13 Ameliorates TNF-α-Induced Vascular Endothelial Hyperpermeability via Non-Muscle Myosin IIA and the Src/PI3K/Akt Signaling Pathway [frontiersin.org]
- 15. ijbs.com [ijbs.com]
- 16. Quantifying myosin light chain phosphorylation in single adherent cells with automated fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of Rapid Myosin Regulatory Light Chain Phosphorylation Using High-Throughput In-Cell Western Assays: Comparison to Western Immunoblots - PMC [pmc.ncbi.nlm.nih.gov]
The Immunomodulatory Role of S-1-Propenyl-L-cysteine on B Lymphocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-1-propenyl-L-cysteine (S1PC), a characteristic sulfur-containing amino acid found in aged garlic extract, has demonstrated notable immunomodulatory activities.[1] This technical guide provides an in-depth analysis of the current scientific understanding of S1PC's effects on B cells, with a particular focus on its role in promoting immunoglobulin A (IgA) production. The information presented herein is a synthesis of preclinical in vitro and in vivo data, intended to inform further research and development in immunology and therapeutic applications. This document details the experimental protocols used to elucidate these effects and presents the key quantitative findings in a structured format. Furthermore, it visualizes the implicated signaling pathways and experimental workflows to facilitate a comprehensive understanding of S1PC's mechanism of action on B lymphocytes.
Core Findings: S1PC Enhances IgA Production
Research indicates that S1PC, unlike its structural isomer S-allylcysteine (SAC), actively promotes the differentiation of B cells into IgA-producing plasma cells.[1] This effect has been observed both in cultured lymphocytes and in vivo within the Peyer's patches, which are critical sites for initiating mucosal immune responses.[1][2] Oral administration of S1PC has been shown to increase the levels of IgA in intestinal lavage fluid and elevate the population of IgA-producing cells within the Peyer's patches of mice.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies investigating the effects of S1PC on B cell function.
Table 1: In Vitro Effect of S1PC on IgA Production in Mouse Splenic Lymphocytes
| Treatment Group | Concentration (mM) | IgA Concentration (ng/mL) | Fold Change vs. Control |
| Control | 0 | Data not explicitly provided | 1.0 |
| S1PC | 0.1 | Significant increase reported | > 1.0 |
| S1PC | 0.3 | Significant increase reported | > 1.0 |
| SAC | 0.1 | No significant effect | ~ 1.0 |
| SAC | 0.3 | No significant effect | ~ 1.0 |
| Data derived from Matsutomo et al., 2016.[1] |
Table 2: In Vivo Effect of Oral S1PC Administration on Intestinal IgA Levels and IgA-Producing Cells in Mice
| Treatment Group | Dosage (mg/kg/day) | IgA in Intestinal Lavage (µg/mL) | IgA-Producing Cells in Peyer's Patches (%) |
| Control | 0 | Baseline level | Baseline level |
| S1PC | 7.5 | Dose-dependent increase | Dose-dependent increase |
| S1PC | 15 | Dose-dependent increase | Dose-dependent increase |
| S1PC | 30 | Significant increase | Significant increase |
| Data derived from Matsutomo et al., 2016.[1] |
Signaling Pathway of S1PC in B Cells
The mechanism underlying S1PC's effect on B cell differentiation involves the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (Erk) signaling pathway.[1] Specifically, S1PC treatment leads to the phosphorylation of Erk1/2. This activation is accompanied by the degradation of the paired box protein 5 (Pax5), a transcription factor that maintains B cell identity and represses plasma cell differentiation. The downregulation of Pax5 allows for the increased expression of X-box binding protein 1 (Xbp1) mRNA.[1] Xbp1 is a critical transcription factor for guiding the differentiation of B cells into high-rate antibody-secreting plasma cells.[1][3]
Caption: S1PC-induced signaling cascade in B cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of S1PC's immunomodulatory effects.
In Vitro IgA Production Assay
-
Objective: To determine the direct effect of S1PC on IgA secretion from lymphocytes.
-
Methodology:
-
Cell Isolation: Isolate splenic lymphocytes from mice (e.g., C57BL/6) using standard procedures.
-
Cell Culture: Culture the isolated lymphocytes in a suitable medium (e.g., RPMI-1640 supplemented with 10% FBS, penicillin-streptomycin).
-
Treatment: Treat the cells with varying concentrations of S1PC (e.g., 0.1 mM and 0.3 mM) or SAC as a negative control for a period of 3 days.[1]
-
Sample Collection: After the incubation period, collect the culture supernatant.
-
IgA Quantification: Measure the concentration of IgA in the supernatant using a commercially available Mouse IgA ELISA Quantification set, following the manufacturer's instructions.
-
In Vivo S1PC Administration and Sample Collection
-
Objective: To assess the effect of orally administered S1PC on the intestinal mucosal immune system.
-
Methodology:
-
Animal Model: Use C57BL/6N mice.
-
Administration: Orally administer S1PC dissolved in distilled water at various dosages (e.g., 7.5, 15, and 30 mg/kg) once a day for 5 consecutive days.[1] A control group receives only the vehicle (distilled water).
-
Intestinal Lavage: On day 6, collect intestinal lavage fluid by flushing the small intestine with a known volume of saline.
-
Peyer's Patch Isolation: Excise Peyer's patches from the small intestine for subsequent cell isolation and analysis.[4][5]
-
Sample Processing: Centrifuge the intestinal lavage fluid to remove debris and store the supernatant at -80°C for IgA analysis. Process the Peyer's patches to create a single-cell suspension.
-
References
- 1. S-1-Propenylcysteine promotes the differentiation of B cells into IgA-producing cells by the induction of Erk1/2-dependent Xbp1 expression in Peyer's patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IgA production requires B cell interaction with subepithelial dendritic cells in Peyer’s patches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of the IRE1α-XBP1 Pathway and XBP1s-Dependent Transcriptional Reprogramming in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling Key Players of Humoral Immunity: Advanced and Optimized Lymphocyte Isolation Protocol from Murine Peyer’s Patches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
Antihypertensive Properties of S-1-Propenyl-L-cysteine in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antihypertensive effects of S-1-Propenyl-L-cysteine (S1PC) as demonstrated in animal models. S1PC, a sulfur-containing amino acid found in aged garlic extract, has emerged as a promising natural compound for the management of hypertension. This document synthesizes key findings on its efficacy, mechanism of action, and pharmacokinetic profile, presenting the data in a structured format to facilitate further research and development.
Data Presentation
The antihypertensive effects of this compound have been quantified in several studies, primarily utilizing spontaneously hypertensive rats (SHRs). The following tables summarize the key quantitative data from this research.
Table 1: Effect of a Single Oral Administration of this compound on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHRs)
| Dosage (mg/kg BW) | Time Post-Administration (hours) | Mean Decrease in SBP | Statistical Significance | Animal Model |
| 6.5 | 3 | ~10% | Significant | Spontaneously Hypertensive Rat |
| 6.5 | 24 | Returned to baseline | - | Spontaneously Hypertensive Rat |
Data compiled from studies demonstrating a significant decrease in systolic blood pressure in SHRs.[1][2]
Table 2: Pharmacokinetic Parameters of this compound in Animal Models
| Parameter | Value | Animal Model(s) |
| Bioavailability | 88-100% | Rats and Dogs |
| Primary Metabolism Pathway | N-acetylation | Rats and Dogs |
This table summarizes the high oral bioavailability and major metabolic route of S1PC.[3][4][5][6]
Experimental Protocols
The following sections detail the methodologies employed in key experiments investigating the antihypertensive properties of this compound.
Animal Model
-
Model: Spontaneously Hypertensive Rat (SHR) is the most commonly used model.[1][2][7]
-
Control: Age-matched Wistar Kyoto (WKY) rats serve as the normotensive control group.[1][2]
-
Rationale: The SHR model is a well-established and widely accepted genetic model of essential hypertension in humans.
Administration of this compound
-
Route of Administration: Oral gavage is the standard method for single-dose and long-term studies.[1][4][7][8]
-
Vehicle: Distilled water is typically used as the vehicle for S1PC administration.[4]
-
Dosage: A dose of 6.5 mg/kg body weight has been shown to be effective in significantly reducing systolic blood pressure.[1][2][7][8]
Blood Pressure Measurement
-
Method: The tail-cuff method is a non-invasive technique frequently used for repeated blood pressure measurements in conscious rats.[1][2][7]
-
Procedure:
-
Rats are placed in a restrainer to minimize movement.
-
A cuff with a pneumatic pulse sensor is placed around the base of the tail.
-
The cuff is inflated to occlude the caudal artery and then slowly deflated.
-
Systolic blood pressure is recorded as the pressure at which the pulse reappears.
-
Measurements are typically taken at baseline and at various time points post-administration (e.g., 1.5, 3, 6, and 24 hours).[1][7]
-
Assessment of Peripheral Circulation
-
Method: A non-contact laser Doppler method is used to measure tail blood flow.[1][2]
-
Significance: This technique helps to determine if the antihypertensive effect of S1PC is associated with improvements in peripheral circulation.[1][2]
Metabolomic Analysis
-
Technique: Liquid chromatography-mass spectrometry (LC-MS) is employed to analyze plasma samples.[7]
-
Purpose: This approach identifies changes in the metabolic profile of the animals after S1PC administration, providing insights into the mechanism of action.[7]
-
Data Analysis: Principal component analysis (PCA) and partial least squares discriminant analysis (PLS-DA) are used to process the metabolomics data.[7]
Mandatory Visualization
The following diagrams illustrate the proposed signaling pathways and a typical experimental workflow for studying the antihypertensive effects of this compound.
References
- 1. Effects of S-1-propenylcysteine, a sulfur compound in aged garlic extract, on blood pressure and peripheral circulation in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of <i>S</i>-1-propenylcysteine, a sulfur compound in aged garlic extract, on blood pressure and peripheral circ… [ouci.dntb.gov.ua]
- 3. tandfonline.com [tandfonline.com]
- 4. Chemical and Biological Properties of this compound in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical and Biological Properties of this compound in Aged Garlic Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
The Pharmacokinetic Profile and Bioavailability of S-1-Propenyl-L-cysteine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-1-Propenyl-L-cysteine (S1PC) is a sulfur-containing amino acid found in aged garlic extract. It has garnered significant interest within the scientific community for its potential therapeutic effects, including immunomodulatory and antihypertensive properties. A thorough understanding of its pharmacokinetic (PK) profile and bioavailability is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of S1PC, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.
Pharmacokinetic Profile
S1PC exhibits favorable pharmacokinetic properties, characterized by high bioavailability and a distinct metabolic pathway. Studies in preclinical models, primarily rats and dogs, have demonstrated efficient absorption and distribution.
Absorption and Bioavailability
S1PC is well-absorbed following oral administration in both rats and dogs, with a high bioavailability reported to be between 88% and 100%.[1][2][3] This suggests that S1PC is efficiently transported across the gastrointestinal tract into systemic circulation.
Distribution
Specific details on the tissue distribution of S1PC are not extensively documented in the reviewed literature. However, its effects on various organ systems suggest a widespread distribution throughout the body.
Metabolism
The primary metabolic pathway for S1PC is N-acetylation, leading to the formation of N-acetyl-S-1-propenyl-L-cysteine.[1][2] This biotransformation is influenced by the relative activities of N-acetylation and deacetylation enzymes present in the liver and kidneys.[1][2] In vitro studies using liver and kidney S9 fractions have confirmed the role of these organs in the metabolism of S1PC.[1]
Excretion
S1PC is minimally excreted in its unchanged form in the urine of rats and dogs.[1] The kidneys, however, play a crucial role in the elimination of S1PC through a combination of renal excretion, extensive reabsorption, and metabolism.[2] The low renal clearance values, less than 0.03 L/h/kg in dogs, are indicative of significant renal reabsorption, which contributes to its long elimination half-life in this species.[1]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of S1PC in rats and dogs.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Route | Dose (mg/kg) | Value | Reference |
| Bioavailability | Oral | 5 | 88% | [1] |
| T½ (Elimination Half-life) | Oral | 5 | 0.56 h | [1] |
| CL (Total Body Clearance) | IV | 5 | 1.4 L/h/kg | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Route | Dose (mg/kg) | Value | Reference |
| Bioavailability | Oral | 2 | 88-100% | [1][2] |
| T½ (Elimination Half-life) | IV | 2 | > 5 h | [1] |
| CLr (Renal Clearance) | IV | 2 | < 0.03 L/h/kg | [1] |
Experimental Protocols
This section outlines the general methodologies employed in the pharmacokinetic studies of S1PC.
Animal Models
-
Species: Male Sprague-Dawley rats and male Beagle dogs are commonly used.[4]
-
Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles.[5]
-
Fasting: Animals are often fasted overnight prior to drug administration to minimize food-drug interactions.[6]
Drug Administration
-
Oral (PO): S1PC is dissolved in a suitable vehicle, such as water, and administered via oral gavage.[4]
-
Intravenous (IV): For intravenous administration, S1PC is dissolved in a sterile solution, such as saline, and injected as a bolus, typically into a major vein (e.g., tail vein in rats, cephalic vein in dogs).[4][6]
Sample Collection
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration. Serial blood samples can be collected from a single animal, especially in larger species like dogs. Common collection sites include the jugular vein or tail vein in rats and the cephalic or jugular vein in dogs. Blood is typically collected into tubes containing an anticoagulant (e.g., heparin or EDTA).[7][8]
-
Urine Collection: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period.[7]
Bioanalytical Method: HPLC-MS/MS
-
Principle: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the standard method for the sensitive and specific quantification of S1PC and its metabolites in biological matrices.[9][10]
-
Sample Preparation:
-
Plasma samples are typically subjected to protein precipitation by adding a solvent like methanol (B129727) or acetonitrile (B52724).[11]
-
The mixture is centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the analyte, is then transferred to a clean tube and may be further concentrated or diluted as needed.[11]
-
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is commonly used for separation.[9]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode is used to generate ions of the analyte and internal standard.[9]
-
Detection: Selected reaction monitoring (SRM) is used for quantification, where specific precursor-to-product ion transitions for S1PC and its metabolites are monitored.[9]
-
Signaling Pathways and Visualizations
S1PC has been shown to modulate inflammatory signaling pathways. One notable pathway is its effect on TNF-α-induced vascular endothelial barrier dysfunction.
S1PC Inhibition of TNF-α-Induced Endothelial Barrier Dysfunction
Tumor necrosis factor-alpha (TNF-α) can disrupt the integrity of the vascular endothelium. S1PC has been shown to counteract this effect by suppressing the GEF-H1/RhoA/Rac signaling pathway.[12]
Caption: S1PC inhibits TNF-α-induced endothelial barrier dysfunction.
Experimental Workflow for Pharmacokinetic Studies
The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of S1PC.
Caption: Workflow for a typical preclinical pharmacokinetic study of S1PC.
Conclusion
This compound demonstrates a favorable pharmacokinetic profile characterized by high oral bioavailability and metabolism primarily through N-acetylation. Its ability to modulate key signaling pathways involved in inflammation underscores its therapeutic potential. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals interested in the further investigation and potential clinical application of S1PC.
References
- 1. Pharmacokinetics and N-acetylation metabolism of S-methyl-l-cysteine and trans-S-1-propenyl-l-cysteine in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chemical and Biological Properties of this compound in Aged Garlic Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotechfarm.co.il [biotechfarm.co.il]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Pharmacokinetics of acetaminophen after intravenous and oral administration in fasted and fed Labrador Retriever dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. parazapharma.com [parazapharma.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of an HPLC-MS procedure for the quantification of N-acetyl-S-(n-propyl)-l-cysteine, the major urinary metabolite of 1-bromopropane in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. S-1-propenylcysteine improves TNF-α-induced vascular endothelial barrier dysfunction by suppressing the GEF-H1/RhoA/Rac pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to S-1-Propenyl-L-cysteine: Discovery, Natural Sources, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-1-Propenyl-L-cysteine (S1PC) is a sulfur-containing amino acid found in Allium species, gaining attention for its potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and biosynthesis of S1PC. It includes a detailed summary of its quantitative levels in various sources, in-depth experimental protocols for its analysis, and visual representations of its known biosynthetic and signaling pathways to support further research and drug development endeavors.
Discovery and Overview
The existence of this compound, a stereoisomer of S-allyl-l-cysteine (SAC), in garlic preparations was first reported in the 1960s.[1][2][3][4] However, its biological and pharmacological properties remained largely unexplored until 2016.[1][2][3][5] Subsequent research has identified S1PC as a significant bioactive compound, particularly in aged garlic extract, with potential immunomodulatory and antihypertensive effects.[1][6]
Natural Sources and Quantitative Data
S1PC is naturally present in plants of the Allium genus, most notably garlic (Allium sativum) and onion (Allium cepa).[2][6][7][8][9] While raw garlic contains only trace amounts of S1PC, its concentration significantly increases during the aging process, reaching levels comparable to that of the well-studied compound S-allyl-l-cysteine in aged garlic extract (AGE).[1][3] In onions, the direct precursor to S1PC is its sulfoxide (B87167), trans-S-1-propenyl-L-cysteine sulfoxide, also known as isoalliin (B1237514).[2][5][8][9]
The following tables summarize the quantitative data available for S1PC and its related precursors in their natural sources.
Table 1: Concentration of this compound and Related Compounds in Allium Species
| Compound | Plant Source | Concentration | Reference(s) |
| This compound (S1PC) | Raw Garlic (Allium sativum) | Trace amounts | [1][3][4] |
| This compound (S1PC) | Aged Garlic Extract (AGE) | Similar to S-allyl-l-cysteine levels | [1][3][4] |
| trans-S-1-propenyl-L-cysteine sulfoxide (Isoalliin) | Onion (Allium cepa) | < 0.2% of fresh weight | [2] |
| S-propenyl-L-cysteine sulfoxide | Commercial Onion (Allium cepa) | ~3.0 mg/g of fresh weight | [10] |
| S-methyl-L-cysteine sulfoxide | Commercial Onion (Allium cepa) | ~0.3 mg/g of fresh weight | [10] |
| S-propyl-L-cysteine sulfoxide | Commercial Onion (Allium cepa) | ~3.1 mg/g of fresh weight | [10] |
Biosynthesis of this compound
The biosynthesis of S-1-propenyl compounds has been studied in onions and other Allium species.[2] The pathway begins with sulfate (B86663) and proceeds through several enzymatic reactions. A critical step in the formation of S1PC is the deglutamylation of γ-glutamyl-S-1-propenylcysteine, a reaction catalyzed by the enzyme γ-glutamyl transpeptidase 1 (AfGGT1) in Welsh onion (Allium fistulosum).[7]
Below is a diagram illustrating the proposed biosynthetic pathway.
Caption: Proposed biosynthetic pathway of this compound in Allium species.
Experimental Protocols
Determination of S-alk(en)yl-L-cysteine Sulfoxides by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the quantitative analysis of S-methyl-, S-propyl-, and S-propenyl-L-cysteine sulfoxides.[10]
a) Derivatization:
-
The target amino acids are converted to their tert-butyldimethylsilyl (TBDMS) derivatives.
-
This process results in silylation of the amino and carboxyl groups, as well as an additional oxygen atom.
b) GC-MS Analysis:
-
The TBDMS derivatives are separated on a nonpolar capillary column.
-
Mass spectrometry is used for detection and quantification.
-
Electron impact ionization will produce a characteristic base peak at m/z 302 (from the elimination of the amino acid side chain) and major peaks corresponding to the elimination of the tert-butyl function (e.g., m/z 462 for S-propenyl-L-cysteine sulfoxide).[10]
-
Detection limits are in the nanogram range per injection under selected ion monitoring (SIM) mode.[10]
c) Sample Cleanup:
-
For complex matrices like onion extracts, a combined solid-phase extraction (SPE) protocol is employed.
-
The sample solution is first passed through a Sep-Pak C18 cartridge.
-
The eluate is then applied to a Bond Elut SCX cartridge (H+ form).
-
The SCX cartridge is washed with 0.1 M hydrochloric acid.
-
The analytes are eluted with 0.5 M ammonia.[10]
Synthesis of trans-S-1-Propenyl-L-cysteine Sulfoxide (Isoalliin)
This protocol describes a method for the chemical synthesis of isoalliin.[5]
-
Isomerization: S-2-propenyl-L-cysteine (deoxyalliin) is isomerized to this compound (deoxyisoalliin) through a base-catalyzed reaction. This results in a mixture of cis and trans isomers.
-
Separation: The cis and trans forms of deoxyisoalliin are separated using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Oxidation: The separated trans-S-1-propenyl-L-cysteine is then oxidized to form trans-S-1-propenyl-L-cysteine sulfoxide (isoalliin).
Enzymatic Assay for AfGGT1 Activity
This protocol is to determine the catalytic activity of Allium fistulosum γ-glutamyl transpeptidase 1.[7]
-
Reaction Mixture: Prepare a reaction mixture containing the purified AfGGT1 enzyme and the substrate, γ-glutamyl-S-1-propenylcysteine.
-
Incubation: Incubate the reaction mixture at the optimal conditions of pH 7 and 37 °C.[7]
-
Analysis: The production of this compound can be monitored over time using techniques such as HPLC or LC-MS to determine the enzyme kinetics.
Known Signaling Pathways
Preliminary research has begun to elucidate the molecular mechanisms underlying the biological effects of S1PC.
Antioxidative Pathway
S1PC has been shown to exert antioxidative effects through a nitric oxide (NO)-dependent signaling pathway involving BACH1.[6]
Caption: NO-dependent BACH1 signaling pathway of S1PC's antioxidant activity.
Anti-inflammatory Pathway
S1PC can inhibit the inflammatory response triggered by lipopolysaccharides (LPS) by interfering with the TLR4 signaling pathway.[6]
References
- 1. [PDF] Chemical and Biological Properties of this compound in Aged Garlic Extract | Semantic Scholar [semanticscholar.org]
- 2. Chemical and Biological Properties of this compound in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical and Biological Properties of this compound in Aged Garlic Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of this compound as the catalytic product of AfGGT1 and a key intermediate in isoalliin biosynthesis in Allium fistulosum. L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Appraisal of Developments in Allium Sulfur Chemistry: Expanding the Pharmacopeia of Garlic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of S-methyl-, S-propyl-, and S-propenyl-L-cysteine sulfoxides by gas chromatography-mass spectrometry after tert-butyldimethylsilylation - PubMed [pubmed.ncbi.nlm.nih.gov]
S-1-Propenyl-L-cysteine: A Key Biomarker for the Efficacy and Standardization of Aged Garlic Extract
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Aged Garlic Extract (AGE) is a widely recognized health supplement with a range of documented therapeutic benefits. Central to its bioactivity is a unique organosulfur compound, S-1-propenyl-L-cysteine (S1PC). Unlike fresh garlic, AGE undergoes a prolonged aging process that significantly elevates the concentration of S1PC, a stable and highly bioavailable molecule. This technical guide provides a comprehensive overview of S1PC as a critical biomarker for the quality, potency, and therapeutic efficacy of AGE. It delves into the quantitative analysis of S1PC in AGE, its pharmacokinetic profile, and its role in key signaling pathways. Detailed experimental protocols are provided to facilitate further research and development in this area.
Introduction: The Significance of this compound (S1PC) in Aged Garlic Extract
This compound (S1PC) is a stereoisomer of S-allyl-L-cysteine (SAC), another well-known compound in Aged Garlic Extract (AGE). While present in only trace amounts in raw garlic, the concentration of S1PC dramatically increases during the aging process, reaching levels comparable to SAC.[1][2] This transformation is a hallmark of the AGE manufacturing process and underscores the importance of S1PC as a distinguishing biomarker of authentic and high-quality AGE.
Recent research has illuminated the significant pharmacological activities of S1PC, including its immunomodulatory and antihypertensive effects.[1][3] Its excellent pharmacokinetic profile, characterized by high oral bioavailability, further enhances its therapeutic potential.[1][4] This guide will explore the multifaceted role of S1PC, providing the necessary data and methodologies for its accurate assessment and for harnessing its potential in therapeutic applications.
Quantitative Analysis of S1PC in Garlic Preparations
The concentration of S1PC is a critical quality attribute of AGE and other aged garlic products like black garlic extract (BGE). Accurate quantification is essential for standardization and ensuring product consistency.
Table 1: Concentration of this compound (S1PC) in Various Garlic Products
| Garlic Product | S1PC Concentration | Reference |
| Aged Garlic Extract (AGE) | Similar to S-allyl-L-cysteine (SAC) levels | [1] |
| Black Garlic Cloves (BG) | 2.24–16.58 mg/100 g | [5] |
| Black Garlic Extract (BGE) | Not Detected (ND) – 3.68 mg/100 mL | [5] |
Pharmacological Activity and Dose-Response of S1PC
S1PC has demonstrated potent biological effects in preclinical studies, particularly in the areas of immunomodulation and cardiovascular health.
Immunomodulatory Effects
S1PC has been shown to enhance mucosal immunity by increasing the production of immunoglobulin A (IgA).[1]
Table 2: Dose-Response of S1PC on IgA Levels in Mice
| S1PC Dose (oral administration) | Outcome | Reference |
| 30 mg/kg/day for 5 days | Significantly increased IgA levels in intestinal lavage fluid | [1] |
Antihypertensive Effects
S1PC has been identified as a key contributor to the antihypertensive properties of AGE.[3]
Table 3: Dose-Dependent Antihypertensive Effect of S1PC in Spontaneously Hypertensive Rats (SHR)
| S1PC Dose (single oral administration) | Effect on Systolic Blood Pressure (SBP) | Time to Max Effect | Reference |
| 6.5 mg/kg BW | Significant decrease of ~10% | 3 hours | [3] |
Pharmacokinetic Profile of S1PC
Understanding the absorption, distribution, metabolism, and excretion (ADME) of S1PC is crucial for its development as a therapeutic agent. Pharmacokinetic studies in animal models have revealed its favorable profile.
Table 4: Pharmacokinetic Parameters of this compound (S1PC) in Rats and Dogs
| Species | Dose (Oral) | Bioavailability | Tmax (h) | Cmax (µg/mL) | t1/2 (h) | Reference |
| Rat | 5 mg/kg | 88% | 0.5 | 1.5 | 2.3 | [1][4] |
| Dog | 2 mg/kg | 100% | 1.0 | 0.8 | >5 | [1][4] |
Key Signaling Pathways Modulated by S1PC
S1PC exerts its biological effects by modulating specific intracellular signaling pathways.
Inhibition of TNF-α-Induced Endothelial Barrier Dysfunction
S1PC has been shown to protect the vascular endothelium from inflammation-induced hyperpermeability by inhibiting the GEF-H1/RhoA/Rac signaling pathway.[6]
S1PC inhibits TNF-α-induced endothelial hyperpermeability.
Immunomodulation via Autophagy-Mediated MyD88 Degradation
S1PC modulates the innate immune response by inducing the degradation of Myeloid differentiation primary response 88 (MyD88), an adaptor protein in Toll-like receptor (TLR) signaling, through an autophagy-dependent mechanism.
S1PC induces MyD88 degradation via autophagy.
Detailed Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments related to S1PC analysis and its functional characterization.
Quantification of S1PC in Aged Garlic Extract using LC-MS/MS
This protocol is adapted from the methodology described for the analysis of S1PC in black garlic extract.[5]
Objective: To accurately quantify the concentration of S1PC in an AGE sample.
Materials:
-
Aged Garlic Extract (AGE) sample
-
This compound (S1PC) analytical standard
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
Ultrapure water
-
Zorbax® C18 column (250 mm × 4.6 mm, 5 μm) or equivalent
-
LC-MS/MS system (e.g., Thermo Scientific)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of AGE.
-
Extract with a suitable solvent (e.g., 50% methanol) with sonication.
-
Centrifuge to pellet insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered extract as necessary with the initial mobile phase.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of S1PC standard in a suitable solvent.
-
Perform serial dilutions to create a series of calibration standards with known concentrations.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: Zorbax® C18 (250 mm × 4.6 mm, 5 μm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: 0–7 min, 20% B; 7–14 min, 100% B; 14–17 min, 100% B; 17–25 min, 1% B
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitor the specific precursor-to-product ion transitions for S1PC.
-
-
-
Data Analysis:
-
Integrate the peak areas for S1PC in both the samples and the standards.
-
Construct a standard curve by plotting peak area against concentration.
-
Determine the concentration of S1PC in the AGE sample by interpolating its peak area on the standard curve.
-
Workflow for LC-MS/MS quantification of S1PC.
In Vitro Endothelial Permeability Assay
This protocol is a generalized method based on transwell assays to assess the effect of S1PC on endothelial barrier function.[7][8][9]
Objective: To determine if S1PC can protect against TNF-α-induced hyperpermeability in a human umbilical vein endothelial cell (HUVEC) monolayer.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Transwell inserts (e.g., 0.4 µm pore size for 24-well plates)
-
TNF-α
-
This compound (S1PC)
-
FITC-dextran (or other fluorescent tracer)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed HUVECs onto the transwell inserts at a density that will allow them to form a confluent monolayer within 2-3 days.
-
-
Treatment:
-
Once confluent, treat the HUVEC monolayers with S1PC at various concentrations for a predetermined pre-incubation time.
-
Subsequently, add TNF-α to the apical (upper) chamber to induce hyperpermeability. Include appropriate controls (vehicle, S1PC alone, TNF-α alone).
-
-
Permeability Measurement:
-
After the treatment period, add a fluorescent tracer (e.g., FITC-dextran) to the apical chamber.
-
Incubate for a defined period (e.g., 1 hour).
-
Collect samples from the basolateral (lower) chamber.
-
-
Quantification:
-
Measure the fluorescence intensity of the samples from the basolateral chamber using a fluorescence plate reader.
-
An increase in fluorescence in the basolateral chamber corresponds to increased permeability.
-
Compare the fluorescence levels between the different treatment groups to determine the effect of S1PC.
-
Workflow for in vitro endothelial permeability assay.
Measurement of IgA in Mouse Intestinal Lavage Fluid
This protocol is based on the methodology used to assess the immunomodulatory effects of S1PC in vivo.[1][10]
Objective: To measure the level of IgA in the intestinal lavage fluid of mice treated with S1PC.
Materials:
-
C57BL/6N mice
-
This compound (S1PC)
-
Phosphate-buffered saline (PBS) containing protease inhibitors
-
Mouse IgA ELISA kit
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Animal Treatment:
-
Administer S1PC (e.g., 30 mg/kg) or vehicle (distilled water) orally to mice daily for a specified period (e.g., 5 days).
-
-
Intestinal Lavage Collection:
-
At the end of the treatment period, euthanize the mice.
-
Excise the small intestine.
-
Flush the intestine with a known volume of cold PBS containing protease inhibitors.
-
Collect the lavage fluid.
-
-
Sample Processing:
-
Centrifuge the lavage fluid to pellet debris.
-
Collect the supernatant.
-
-
IgA Quantification:
-
Perform an ELISA for mouse IgA on the collected supernatant according to the manufacturer's instructions.
-
Use a standard curve to determine the concentration of IgA in each sample.
-
-
Data Analysis:
-
Compare the IgA concentrations between the S1PC-treated and control groups.
-
Workflow for measuring intestinal IgA in mice.
Conclusion and Future Directions
This compound has emerged as a scientifically validated biomarker for the quality and bioactivity of Aged Garlic Extract. Its significant increase during the aging process, coupled with its demonstrated pharmacological effects and favorable pharmacokinetics, positions S1PC as a key compound of interest for researchers, scientists, and drug development professionals. The methodologies and data presented in this guide provide a solid foundation for the continued exploration of S1PC's therapeutic potential. Future research should focus on clinical trials to validate the preclinical findings in humans, further elucidation of its mechanisms of action, and the development of S1PC-standardized AGE products for targeted health applications.
References
- 1. Chemical and Biological Properties of this compound in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and Biological Properties of this compound in Aged Garlic Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of S-1-propenylcysteine, a sulfur compound in aged garlic extract, on blood pressure and peripheral circulation in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Assessment of standardization of domestic commercial black garlic extract for S-allyl-l-cysteine and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S-1-propenylcysteine improves TNF-α-induced vascular endothelial barrier dysfunction by suppressing the GEF-H1/RhoA/Rac pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbiologics.net [cellbiologics.net]
- 9. researchgate.net [researchgate.net]
- 10. chondrex.com [chondrex.com]
Unveiling the Cytotoxic Profile of S-1-Propenyl-L-cysteine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-1-Propenyl-L-cysteine (S1PC) is a sulfur-containing amino acid found in aged garlic extract, recognized for its potential immunomodulatory and antihypertensive properties.[1][2][3][4][5] While generally considered safe, a comprehensive understanding of its cytotoxic profile is essential for its development as a potential therapeutic agent. This technical guide synthesizes the currently available, albeit limited, preliminary data on the cytotoxicity of S1PC and outlines standard methodologies for its further investigation. Due to the scarcity of direct research on S1PC's cytotoxicity, data on the closely related and more extensively studied isomer, S-allyl-L-cysteine (SAC), is included to provide a comparative context for researchers.
Current Understanding of this compound Safety and Toxicity
Direct studies on the cytotoxicity of S1PC are not extensively available in peer-reviewed literature. However, some toxicological data points offer preliminary insights into its safety profile.
Enzymatic Inhibition
One study investigated the effects of S1PC on human cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. The findings indicate that S1PC has a low potential for drug-drug interactions.[1][6]
| Enzyme | Substrate | Concentration of S1PC | Inhibition |
| CYP3A4 | Midazolam | 1 mM | 31% |
Table 1: Effect of this compound on CYP3A4 Activity.[1][6]
Comparative Cytotoxicity Data: S-allyl-L-cysteine (SAC)
In the absence of direct cytotoxicity data for S1PC, the following tables summarize the findings for its isomer, S-allyl-L-cysteine (SAC), to provide a reference for potential cytotoxic concentrations and effects.
Cell Viability Data for S-allyl-L-cysteine
| Cell Line | Assay | Concentration | Incubation Time | % Cell Viability |
| MCF-7 (Breast Cancer) | MTT | 2245 µM | 24 h | Significant Decrease |
| MCF-7 (Breast Cancer) | MTT | 2245 µM | 48 h | Significant Decrease |
| T24 (Bladder Cancer) | CCK-8 | 52.98 mM (IC50) | 48 h | 50% |
| T24R2 (Cisplatin-resistant Bladder Cancer) | CCK-8 | 19.87 mM (IC50) | 48 h | 50% |
Table 2: Summary of S-allyl-L-cysteine Cytotoxicity Data on Cancer Cell Lines.
Experimental Protocols for Cytotoxicity Assessment
To rigorously evaluate the cytotoxic potential of S1PC, a series of standardized in vitro assays should be employed. The following are detailed methodologies for key experiments.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of S1PC (e.g., in a range from 1 µM to 1 mM) and a vehicle control. Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Membrane Integrity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a detergent).
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Plate cells in a 6-well plate and treat with S1PC as described above.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Visualizing Experimental and Logical Frameworks
Workflow for Preliminary Cytotoxicity Assessment
The following diagram illustrates a logical workflow for the initial cytotoxic evaluation of a compound like this compound.
Caption: A streamlined workflow for assessing the cytotoxicity of this compound.
Hypothetical Signaling Pathway for S1PC-Induced Apoptosis
Based on common apoptosis pathways, this diagram illustrates a potential mechanism by which S1PC could induce cell death, which would require experimental validation.
Caption: A putative intrinsic apoptosis pathway potentially activated by S1PC.
Conclusion
The preliminary toxicological data on this compound suggests a favorable safety profile with low potential for significant drug interactions. However, a clear gap exists in the literature regarding its direct cytotoxic effects on various cell lines. The provided experimental protocols and logical workflows offer a structured approach for researchers to systematically investigate the cytotoxicity of S1PC. By employing these standard assays, the scientific community can build a comprehensive understanding of S1PC's cellular effects, which is crucial for its future consideration in drug development. Further research is warranted to determine the IC50 values, elucidate the mechanisms of cell death, and explore the differential effects on cancerous versus non-cancerous cell lines.
References
- 1. Chemical and Biological Properties of this compound in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical and Biological Properties of this compound in Aged Garlic Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Chemical and Biological Properties of this compound in Aged Garlic Extract | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Evaluation of the Effects of S-Allyl-L-cysteine, S-Methyl-L-cysteine, trans-S-1-Propenyl-L-cysteine, and Their N-Acetylated and S-Oxidized Metabolites on Human CYP Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of S-1-Propenyl-L-cysteine in the Maillard Reaction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Maillard reaction is a cornerstone of flavor chemistry, responsible for the desirable sensory characteristics of a vast array of cooked foods. Within this complex network of reactions, sulfur-containing amino acids play a pivotal role in the development of characteristic meaty and savory aromas. S-1-Propenyl-L-cysteine (S1PC), a naturally occurring sulfur-containing amino acid found in Allium species such as onions and garlic, is an important precursor in these transformations. This technical guide provides a comprehensive overview of the current understanding of the role of S1PC in the Maillard reaction, drawing upon data from closely related sulfur-containing compounds like L-cysteine where direct data on S1PC is limited. This document details the formation of flavor compounds, presents available quantitative data, outlines key experimental protocols, and visualizes reaction pathways to support further research and development in food science and related fields.
Introduction to this compound and the Maillard Reaction
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is fundamental to the color, aroma, and flavor of thermally processed foods. Sulfur-containing compounds are of particular interest due to their low odor thresholds and significant contribution to meaty and savory notes[1]. This compound (S1PC) is a stereoisomer of S-allyl-L-cysteine, a key bioactive compound in aged garlic extract[2]. While the direct involvement of S1PC in the Maillard reaction is an emerging area of research, studies on its precursor, trans-S-1-propenyl-L-cysteine sulfoxide (B87167) (isoalliin), and the closely related amino acid L-cysteine, provide a strong foundation for understanding its potential contributions[3][4]. This guide synthesizes the available information to provide a detailed technical overview for researchers.
Flavor Compound Formation from this compound
The thermal degradation of S1PC and its interaction with reducing sugars are expected to generate a variety of volatile sulfur compounds that are critical to food aroma. While direct studies on S1PC are limited, the Maillard reaction of cysteine with reducing sugars is well-documented to produce key meaty flavor compounds such as 2-methyl-3-furanthiol (B142662) and 2-furfurylthiol[5][6]. The propenyl group in S1PC likely influences the profile of resulting volatiles, potentially leading to the formation of propenyl-substituted thiophenes, thiazoles, and other heterocyclic compounds.
The general pathway involves the degradation of the S-alk(en)yl-L-cysteine derivative to release hydrogen sulfide, ammonia, and various carbonyl compounds, which then react to form a diverse array of aroma compounds[4]. The specific reaction conditions, including temperature, pH, and the type of reducing sugar present, will significantly influence the final flavor profile[6].
Quantitative Data on Maillard Reaction Products
Direct quantitative data on the Maillard reaction of this compound is not extensively available in the current literature. However, data from studies on L-cysteine provides valuable insights into the expected reaction products and their antioxidant properties.
Table 1: Volatile Sulfur Compounds Identified in Cysteine-Sugar Maillard Reaction Systems
| Compound | Precursors | Reaction Conditions | Analytical Method | Reference |
| 2-Methyl-3-furanthiol | Cysteine, Ribose | pH 5 and 8.5, 180°C for 2h | GC-MS | [7] |
| 2-Furfurylthiol | Cysteine, Ribose | pH 5 and 8.5, 180°C for 2h | GC-MS | [7] |
| Thiophenes | Cysteine, Ribose | pH 5 and 8.5, 180°C for 2h | GC-MS | [7] |
| Thiazoles | Cysteine, Ribose | pH 5 and 8.5, 180°C for 2h | GC-MS | [7] |
| 3,5-Dimethyl-1,2,4-trithiolane | Cysteine, Glucose | pH 7.5, 180°C for 1h | GC-MS | [8] |
| Pyrazines | Cysteine, Glucose, Arginine | pH 7.5, 180°C for 1h | GC-MS | [8] |
| Note: This table presents data for L-cysteine as a proxy for this compound due to the limited availability of direct quantitative data for the latter. |
Table 2: Antioxidant Activity of Maillard Reaction Products from Sulfur-Containing Amino Acids
| Amino Acid/System | Sugar | Reaction Conditions | Assay | Antioxidant Activity | Reference |
| Cysteine | Glucose | 100°C, 90 min | DPPH | 3.79 µmol mL⁻¹ (Trolox equivalents) | [9] |
| Glutathione | Glucose | Not specified | DPPH | 86.6% radical scavenging | [9] |
| Cysteine | Glucose | Not specified | DPPH | 82.8% radical scavenging | [9] |
| Porcine Plasma Protein | Galactose | Not specified | DPPH | High radical-scavenging activity | [5] |
| Grass Carp Hydrolysate | Glucose, Cysteine | 115°C | DPPH | Significantly increased scavenging | [10][11] |
| Note: This table summarizes antioxidant activities of Maillard reaction products derived from cysteine and other sulfur-containing systems as representative examples. |
Table 3: Effect of Cysteine on Acrylamide (B121943) Formation in Maillard Reaction Models
| Model System | Cysteine Concentration | Reaction Conditions | Acrylamide Reduction | Reference |
| Asparagine/Glucose | 1.5% | Not specified | Non-detectable levels | [12] |
| Asparagine/Glucose | 0.1 mmol co-heated with 10 µmol acrylamide | 160°C for 15 min | 94.4% elimination | [3] |
| Asparagine/Glucose | Not specified | 140-200°C | Significantly lowered yield | [13] |
| Asparagine/Glucose | Addition of cysteine | Not specified | ~65% decrease | [14] |
| Note: This table highlights the inhibitory effect of L-cysteine on acrylamide formation, suggesting a similar potential for this compound. |
Experimental Protocols
Analysis of Volatile Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from methodologies used for analyzing volatile compounds from cysteine-based Maillard reactions[15][16][17].
-
Sample Preparation: A model system is prepared by reacting this compound with a reducing sugar (e.g., glucose, xylose) in a phosphate (B84403) buffer solution at a defined pH. The reaction is carried out in a sealed vial at a specific temperature (e.g., 120-180°C) for a set duration.
-
Volatile Extraction: Volatile compounds are extracted from the headspace of the reaction vial using Solid Phase Microextraction (SPME) with a suitable fiber (e.g., DVB/CAR/PDMS).
-
GC-MS Analysis: The SPME fiber is desorbed in the GC inlet. The separation of volatile compounds is performed on a capillary column (e.g., DB-5ms). The GC oven temperature is programmed to ramp from a low initial temperature (e.g., 40°C) to a high final temperature (e.g., 250°C) to elute a wide range of compounds.
-
Mass Spectrometry: The eluted compounds are detected by a mass spectrometer operating in electron impact (EI) mode.
-
Compound Identification: Volatile compounds are identified by comparing their mass spectra with libraries (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.
Analysis of Maillard Reaction Products by High-Performance Liquid Chromatography (HPLC)
This protocol is based on methods for analyzing Maillard reaction intermediates and products[18][19][20].
-
Sample Preparation: The Maillard reaction is performed as described in section 4.1. The reaction mixture is then cooled and diluted with the mobile phase.
-
HPLC System: A reversed-phase HPLC system with a C18 column is typically used.
-
Mobile Phase: A gradient elution is employed using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).
-
Detection: Detection can be performed using a Diode Array Detector (DAD) to monitor absorbance at specific wavelengths (e.g., 280 nm for intermediate products, 420 nm for browning intensity) or a mass spectrometer (LC-MS) for more specific identification and quantification.
-
Quantification: Quantification of specific compounds is achieved by using external calibration curves of authentic standards.
Sensory Evaluation
This protocol is adapted from sensory analysis methods for Maillard reaction products[9][18].
-
Panelist Training: A trained sensory panel is selected and familiarized with the expected aroma attributes (e.g., meaty, savory, roasted, sulfurous).
-
Sample Presentation: Maillard reaction products are prepared under controlled conditions and presented to the panelists in coded, odorless containers.
-
Attribute Evaluation: Panelists rate the intensity of each aroma attribute on a structured scale (e.g., a 15-point scale).
-
Data Analysis: The sensory data is statistically analyzed to determine significant differences in the aroma profiles of different samples.
Antioxidant Activity Assays (DPPH and FRAP)
These protocols are based on standard methods for assessing the antioxidant capacity of Maillard reaction products[4][5][9][10][11][21].
-
Sample Preparation: The Maillard reaction product solution is diluted to various concentrations.
-
DPPH Radical Scavenging Assay: The sample is mixed with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH). The decrease in absorbance at 517 nm is measured over time. The percentage of DPPH radical scavenging is calculated, and the IC50 value (concentration required to scavenge 50% of the radicals) is determined.
-
Ferric Reducing Antioxidant Power (FRAP) Assay: The sample is mixed with the FRAP reagent (containing TPTZ, FeCl₃, and acetate (B1210297) buffer). The formation of the blue-colored ferrous-TPTZ complex is measured by the increase in absorbance at 593 nm. The antioxidant capacity is expressed as equivalents of a standard antioxidant, such as Trolox or FeSO₄.
Reaction Mechanisms and Pathways
The Maillard reaction is a complex cascade of reactions. The involvement of a sulfur-containing amino acid like S1PC introduces additional pathways leading to the formation of potent aroma compounds.
References
- 1. fs.ntou.edu.tw [fs.ntou.edu.tw]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 6. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of carnosine on volatile generation from Maillard reaction of ribose and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. idosi.org [idosi.org]
- 10. Frontiers | Acrylamide, a toxic maillard by-product and its inhibition by sulfur-containing compounds: A mini review [frontiersin.org]
- 11. Effects of Maillard Reaction on Volatile Compounds and Antioxidant Capacity of Cat Food Attractant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of amino acids on acrylamide formation and elimination kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence Factors on the Formation of Acrylamide in the Amino Acid/Sugar Chemical Model System [pubs.sciepub.com]
- 15. BioKB - Publication [biokb.lcsb.uni.lu]
- 16. Methylglyoxal: its presence in beverages and potential scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. Comparative Evaluation of Sulfur Compounds Contents and Antiobesity Properties of Allium hookeri Prepared by Different Drying Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Changes in trans-S-1-Propenyl-l-cysteine Sulfoxide and Related Sulfur-Containing Amino Acids during Onion Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Kinetic Study of the Maillard Reaction in Thin Film Generated by Microdroplets Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chemical and Biological Properties of this compound in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]
Thermal Stability and Degradation of S-1-Propenyl-L-cysteine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation products of S-1-Propenyl-L-cysteine (S1PC). S1PC is a naturally occurring sulfur-containing amino acid found in Allium species, such as garlic and onions, and is a subject of growing interest due to its potential pharmacological activities. A thorough understanding of its stability is critical for its development as a therapeutic agent and for understanding its role in food chemistry.
Thermal Stability of this compound
Direct quantitative data on the thermal decomposition of pure this compound is limited in publicly available literature. However, substantial indirect evidence points towards its thermal lability. The analysis of S1PC is consistently recommended to be performed using low-temperature techniques like High-Performance Liquid Chromatography (HPLC) to prevent its degradation. Conversely, high-temperature methods such as Gas Chromatography (GC) are generally considered unsuitable for the direct analysis of intact S1PC due to the likelihood of pyrolysis and the formation of analytical artifacts.
For context, the thermal decomposition of the parent amino acid, L-cysteine, has been studied. While not specific to the S-1-propenyl derivative, it provides a baseline for the degradation of the core cysteine structure.
Table 1: Thermal Decomposition Data for L-cysteine
| Amino Acid | Peak Decomposition Temperature (°C) | Major Gaseous Products | Reference |
| L-cysteine | 221 | CO₂, H₂S | [1][2] |
| L-cysteine | 245 | CO₂, NH₃, H₂O | [3] |
Note: Decomposition temperatures can be influenced by factors such as heating rate and sample size.
Degradation Products of this compound
The degradation of S1PC can be categorized into two main pathways: enzymatic and thermal degradation.
Enzymatic Degradation of this compound Sulfoxide (B87167)
In plant tissues, the precursor to S1PC, this compound sulfoxide (alliin), undergoes enzymatic degradation when the plant cells are damaged. This process is responsible for the characteristic aroma and lachrymatory effects of onions.
The key degradation product of this pathway is syn-propanethial-S-oxide. This volatile compound is formed through a series of enzymatic reactions initiated by alliinase.
Thermal Degradation Products
Studies on the thermal degradation of S1PC, particularly in the context of food processing, have identified several volatile sulfur compounds. When heated in the presence of D-glucose, a model for the Maillard reaction, S-cithis compound was found to be a key contributor to the resulting flavor profile.
Table 2: Reported Thermal Degradation Products and Characteristics
| Precursor | Conditions | Reported Products/Characteristics | Reference |
| S-cithis compound with D-glucose | Thermal Treatment | Volatile sulfur compounds, "rice cracker-like" flavor | [4] |
| L-cysteine | Thermal Decomposition | Carbon dioxide (CO₂), Hydrogen sulfide (B99878) (H₂S) | [1][2] |
The thermal decomposition of the cysteine backbone itself is known to produce carbon dioxide and hydrogen sulfide. It is highly probable that the thermal degradation of S1PC would yield these, in addition to a variety of volatile organic sulfur compounds derived from the S-1-propenyl moiety.
Experimental Protocols
Detailed experimental protocols for the direct thermal analysis of S1PC are not widely published. However, standard methodologies for thermal analysis and chromatography can be adapted for this purpose.
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the thermal stability of a compound by measuring its mass change as a function of temperature.
Objective: To determine the decomposition temperature and mass loss profile of S1PC.
Instrumentation: A thermogravimetric analyzer coupled with a mass spectrometer (MS) for evolved gas analysis is recommended.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of pure S1PC (typically 1-5 mg) is placed in an inert crucible (e.g., alumina).
-
Instrument Setup:
-
Purge Gas: Inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: A linear heating ramp (e.g., 10 °C/min) from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).
-
-
Data Acquisition: The mass of the sample is recorded continuously as a function of temperature. If coupled to an MS, the evolved gases are simultaneously analyzed.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperatures of maximum mass loss. The derivative of the TGA curve (DTG) can be used to more accurately identify these temperatures. Evolved gas analysis by MS will identify the degradation products.
High-Performance Liquid Chromatography (HPLC) for Stability Studies
HPLC is the preferred method for quantifying the remaining S1PC in a sample after thermal stress, due to its low-temperature operation.
Objective: To quantify the degradation of S1PC over time at a specific temperature.
Instrumentation: An HPLC system with a UV or MS detector. A reversed-phase C18 column is commonly used for amino acid analysis.
Methodology:
-
Sample Preparation: Prepare solutions of S1PC of known concentration in a suitable buffer.
-
Thermal Stress: Incubate the S1PC solutions at various controlled temperatures for defined periods.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or MS detection.
-
-
Analysis: Inject samples at regular intervals and quantify the peak area of S1PC. A decrease in peak area over time indicates degradation. The appearance of new peaks would indicate the formation of non-volatile degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Products
GC-MS is a powerful technique for the identification of volatile and semi-volatile degradation products. Due to the thermal lability of S1PC, this method is not suitable for analyzing the parent compound but is ideal for characterizing its breakdown products.
Objective: To identify the volatile compounds produced during the thermal degradation of S1PC.
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Methodology:
-
Sample Preparation and Degradation: Heat a sample of S1PC in a sealed vial at a temperature known to cause degradation (determined by TGA).
-
Volatile Collection: Use a headspace sampling technique, such as solid-phase microextraction (SPME), to collect the volatile compounds from the vial.
-
GC-MS Conditions (Example):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: A temperature ramp from a low starting temperature (e.g., 40 °C) to a high final temperature (e.g., 300 °C) to separate the volatile compounds.
-
Carrier Gas: Helium.
-
MS Detector: Scan mode to acquire mass spectra of the eluting compounds.
-
-
Data Analysis: Identify the degradation products by comparing their mass spectra to a spectral library (e.g., NIST).
Visualizations
Enzymatic Degradation Pathway of this compound Sulfoxide
Caption: Enzymatic conversion of this compound sulfoxide.
Experimental Workflow for Thermal Stability Assessment
Caption: Workflow for investigating the thermal stability of S1PC.
References
The Cellular Choreography of S-1-Propenyl-L-cysteine: An In-Depth Technical Guide to its Interaction with Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-1-Propenyl-L-cysteine (S1PC) is a sulfur-containing amino acid found in aged garlic extract. Emerging research has highlighted its significant pharmacological activities, including immunomodulatory, anti-inflammatory, and cardiovascular-protective effects. This technical guide provides a comprehensive overview of the molecular interactions of S1PC with key cellular signaling pathways. We will delve into the quantitative effects, detailed experimental methodologies, and visual representations of these interactions to support further research and drug development endeavors.
Core Cellular Signaling Interactions of this compound
S1PC has been demonstrated to modulate several critical signaling cascades, primarily involved in antioxidant defense, inflammation, and vascular homeostasis. The following sections detail these interactions with supporting quantitative data and experimental protocols.
NO-Dependent BACH1 Signaling Pathway
S1PC exhibits antioxidant effects by modulating the nitric oxide (NO)-dependent BACH1 signaling pathway. Under basal conditions, BACH1 acts as a transcriptional repressor of antioxidant genes like Heme Oxygenase-1 (HMOX1). S1PC, in the presence of NO, enhances the degradation of BACH1, leading to the de-repression and subsequent expression of HMOX1.
Quantitative Data:
| Cell Line | Treatment | Target Protein / Gene | Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | S1PC + NO donor (NOR3) | BACH1 | Enhanced downregulation | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | S1PC + NO donor (NOR3) | HMOX1 | Augmented expression |
Experimental Protocol: Western Blotting for BACH1 and HMOX1
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.[1][2][3]
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate with primary antibodies against BACH1 and HMOX1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Experimental Protocol: qPCR for HMOX1 mRNA
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells using a suitable kit (e.g., RNeasy Kit).
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare a reaction mixture containing cDNA, SYBR Green Master Mix, and gene-specific primers for HMOX1 and a housekeeping gene (e.g., GAPDH).
-
Human HMOX1 Primer Sequences:
-
Perform qPCR using a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Signaling Pathway Diagram:
Caption: S1PC and NO synergistically promote BACH1 degradation, leading to HMOX1 expression.
AMPK/eNOS/NO Signaling Pathway
S1PC plays a role in improving peripheral blood flow by activating the AMP-activated protein kinase (AMPK) and endothelial nitric oxide synthase (eNOS) pathway, resulting in increased NO production and vasodilation.
Quantitative Data:
| Animal Model | Treatment | Parameter | Effect | Reference |
| Wistar Rats (cold-induced reduction in tail blood flow) | S1PC (6.5 mg/kg BW, oral) | Tail Blood Flow | Significantly alleviated reduction | [5][6] |
| Wistar Rats (cold-induced reduction in tail blood flow) | S1PC (6.5 mg/kg BW, oral) | Plasma NOx Concentration | Significantly increased | [1][3][6] |
| Wistar Rats (cold-induced reduction in tail blood flow) | S1PC (6.5 mg/kg BW, oral) | Phosphorylated AMPK (aorta) | Significantly increased | [1][3][6] |
| Wistar Rats (cold-induced reduction in tail blood flow) | S1PC (6.5 mg/kg BW, oral) | Phosphorylated eNOS (aorta) | Significantly increased | [1][3][6] |
Experimental Protocol: Western Blotting for Phosphorylated AMPK and eNOS
-
Tissue Homogenization:
-
Protein Quantification, SDS-PAGE, and Transfer:
-
Follow the same procedures as described for BACH1/HMOX1 Western blotting.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-AMPK (Thr172) and phospho-eNOS (Ser1177), as well as total AMPK and eNOS overnight at 4°C. (Example antibody dilution: 1:1000).[7][8]
-
Wash and incubate with appropriate HRP-conjugated secondary antibodies (Example dilution: 1:2000-1:5000).
-
-
Detection:
-
Visualize bands using an ECL detection system. The ratio of phosphorylated to total protein is calculated to determine activation.
-
Signaling Pathway Diagram:
Caption: S1PC activates the AMPK/eNOS pathway, leading to NO production and vasodilation.
TLR4/MyD88 Signaling Pathway
S1PC demonstrates anti-inflammatory properties by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. It achieves this by inducing the degradation of the adaptor protein MyD88 through a mechanism involving protein denaturation and activation of autophagy.
Quantitative Data:
| Cell Line/Model | Treatment | Target | Effect | Reference |
| Human Gingival Fibroblasts (HGF-1) | S1PC (300 μM) + LPS (3 μg/mL) | MMP-1 mRNA | Significantly suppressed LPS-induced increase | [9] |
| Bronchial Epithelial IB3-1 Cells | S1PC (1-100 µM) + BNT162b2 vaccine | NF-κB, IL-6, IL-8, G-CSF | Reversed vaccine-induced upregulation | [10][11] |
Experimental Workflow Diagram:
References
- 1. assaygenie.com [assaygenie.com]
- 2. www2.nau.edu [www2.nau.edu]
- 3. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group [ptglab.com]
- 4. origene.com [origene.com]
- 5. S-1-Propenylcysteine, a sulfur compound in aged garlic extract, alleviates cold-induced reduction in peripheral blood flow in rat via activation of the AMPK/eNOS/NO pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S -1-Propenylcysteine, a sulfur compound in aged garlic extract, alleviates cold-induced reduction in peripheral blood flow in rat via activation of the AMPK/eNOS/NO pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phospho-eNOS (Ser1177) Monoclonal Antibody (H.83.2) (MA5-14957) [thermofisher.com]
- 8. Phospho-eNOS (Ser1177) (C9C3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Aged garlic extract major constituent this compound inhibits proinflammatory mRNA expression in bronchial epithelial IB3-1 cells exposed to the BNT162b2 vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
Methodological & Application
Application Note: Quantification of S-1-Propenyl-L-cysteine in Garlic using HPLC-UV
Introduction
S-1-Propenyl-L-cysteine (S1PC) is a naturally occurring sulfur-containing amino acid found in garlic (Allium sativum). While present in trace amounts in fresh garlic, its concentration significantly increases during the aging process, such as in the production of black garlic.[1][2][3] S1PC is of growing interest to researchers, scientists, and drug development professionals due to its potential health benefits. This application note provides a detailed protocol for the quantification of S1PC in garlic samples using a reversed-phase high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection.
Experimental Protocols
This section details the necessary steps for sample preparation, standard solution preparation, and the HPLC-UV methodology for the accurate quantification of S1PC.
1. Sample Preparation
The following protocol outlines the extraction of S1PC from both fresh and aged/black garlic for HPLC analysis.
-
Apparatus and Reagents:
-
Homogenizer (e.g., mortar and pestle, blender)
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.45 µm, nylon or PVDF)
-
Extraction Solvent: 50:50 (v/v) Methanol:Water[4]
-
Deionized water
-
Methanol (HPLC grade)
-
-
Procedure for Fresh Garlic:
-
Weigh approximately 5 grams of fresh garlic cloves and homogenize them into a fine paste.
-
Transfer the homogenized sample to a 50 mL centrifuge tube.
-
Add 25 mL of the 50:50 methanol:water extraction solvent.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Procedure for Aged/Black Garlic:
-
Weigh approximately 2 grams of aged or black garlic cloves and homogenize.
-
Transfer the sample to a 50 mL centrifuge tube.
-
Add 25 mL of deionized water.
-
Follow steps 4-8 from the fresh garlic procedure.
-
2. Standard Solution Preparation
-
Apparatus and Reagents:
-
This compound (S1PC) analytical standard
-
Deionized water (HPLC grade)
-
Volumetric flasks
-
Analytical balance
-
-
Procedure:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of S1PC standard and dissolve it in a 10 mL volumetric flask with deionized water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with deionized water to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. A suggested calibration curve range is 1.56–50 µg/mL.[5]
-
3. HPLC-UV Method
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
-
-
Chromatographic Conditions:
Parameter Condition Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile Gradient 0-15 min: 5% B15-20 min: 5% to 20% B20-25 min: 20% B25-30 min: 20% to 5% B Flow Rate 1.0 mL/min Injection Volume 20 µL Column Temperature 30 °C | UV Detection | 210 nm |
Data Presentation
Method Validation Parameters
The following table summarizes the validation parameters for the HPLC-UV method for S1PC quantification.
| Parameter | Result |
| Linearity (R²) | 0.9991[5] |
| Limit of Detection (LOD) | 0.16 µg/mL[5] |
| Limit of Quantification (LOQ) | 0.47 µg/mL[5] |
| Accuracy (Recovery) | 97.1-102.3% (for related organosulfur compounds)[6] |
| Precision (RSD) | < 2.6% (intraday for related organosulfur compounds)[6] |
Quantitative Data for S1PC in Garlic
The concentration of S1PC can vary significantly depending on the type and preparation of the garlic.
| Garlic Sample Type | This compound (S1PC) Concentration |
| Black Garlic Cloves | 2.24–16.58 mg/100 g[3][5] |
| Black Garlic Extract | Not Detected – 3.68 mg/100 mL[3][5] |
| Fresh Garlic | Trace amounts[1][2] |
Visualizations
Experimental Workflow
Caption: Workflow for S1PC quantification in garlic.
S1PC Formation Pathway
Caption: Formation of S1PC during garlic aging.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical and Biological Properties of this compound in Aged Garlic Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC of S-Alk(en)yl-L-cysteine Derivatives in Garlic including Quantitative Determination of (+)-S-Allyl-L-cysteine Sulfoxide (Alliin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of standardization of domestic commercial black garlic extract for S-allyl-l-cysteine and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of seven organosulfur compounds in garlic by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of S-1-Propenyl-L-cysteine in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-1-Propenyl-L-cysteine (S1PC) is a sulfur-containing amino acid found in aged garlic extract, recognized for its potential pharmacological activities, including immunomodulatory and antihypertensive effects.[1][2] Accurate and reliable quantification of S1PC in biological matrices such as plasma is crucial for pharmacokinetic studies, understanding its metabolism, and evaluating its therapeutic potential. This document provides a detailed protocol for the sensitive and selective analysis of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The methodology described herein employs a straightforward protein precipitation for sample preparation and utilizes S-n-Butenyl-L-cysteine as an internal standard to ensure accuracy and precision.[3] The protocol is designed to be a comprehensive guide for researchers in drug metabolism and pharmacokinetics.
Experimental Protocols
Materials and Reagents
-
This compound (S1PC) analytical standard
-
S-n-Butenyl-L-cysteine (Internal Standard, IS)
-
LC-MS grade acetonitrile (B52724)
-
LC-MS grade methanol
-
LC-MS grade formic acid
-
Ultrapure water
-
Human plasma (sourced from a certified vendor)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Standard and Internal Standard Stock Solutions
-
S1PC Stock Solution (1 mg/mL): Accurately weigh 10 mg of S1PC and dissolve in 10 mL of 50:50 (v/v) methanol/water to obtain a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of S-n-Butenyl-L-cysteine and dissolve in 10 mL of 50:50 (v/v) methanol/water to obtain a final concentration of 1 mg/mL.
-
Store stock solutions at -20°C.
Calibration Standards and Quality Control Samples
-
Working Solutions: Prepare serial dilutions of the S1PC stock solution with 50:50 (v/v) methanol/water to create working solutions for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.
-
CC and QC Preparation: Spike 10 µL of the appropriate S1PC working solution into 90 µL of blank human plasma to prepare CC and QC samples. The final concentrations may range from 1 to 1000 ng/mL.
Sample Preparation
-
Thaw plasma samples, CCs, and QCs on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, CC, or QC.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard (100 ng/mL S-n-Butenyl-L-cysteine).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (98% Mobile Phase A, 2% Mobile Phase B).
-
Vortex briefly and inject into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | A high-performance liquid chromatography system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC) |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.35 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 2% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 2% B in 0.1 min, and re-equilibrate for 1.9 min. Total run time: 10 min. |
Mass Spectrometry:
| Parameter | Condition |
| MS System | A triple quadrupole mass spectrometer (e.g., Agilent 6470, Sciex Triple Quad™ series) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Spray Voltage | 5000 V |
| Capillary Temp. | 275°C |
| Gas Flow | Sheath Gas: 40 (arbitrary units), Auxiliary Gas: 10 (arbitrary units) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 162.1 | 116.1 | 15 |
| S-n-Butenyl-L-cysteine (IS) | 176.1 | 130.1 | 15 |
Note: MRM transitions and collision energies should be optimized for the specific instrument used.
Data Presentation
Quantitative Method Validation Parameters
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for a similar compound, S-methyl-L-cysteine, in plasma, and serves as a benchmark for the expected performance of this S1PC assay.[4]
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.998) |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 95.5% - 108.2% |
| Matrix Effect | Minimal ion suppression or enhancement observed |
| Extraction Recovery | > 85% |
Pharmacokinetic Data of S1PC
Pharmacokinetic studies in rats and dogs have shown that S1PC is well-absorbed with high bioavailability.[5]
| Species | Dose (Oral) | Cmax (µg/mL) | Tmax (h) | Bioavailability (%) |
| Rat | 5 mg/kg | 2.5 ± 0.3 | 0.5 | 88 |
| Dog | 2 mg/kg | 1.8 ± 0.2 | 1.0 | 100 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for S1PC analysis in plasma.
Analytical Challenges and Solutions
Caption: Key analytical challenges and their solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical and Biological Properties of this compound in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and N-acetylation metabolism of S-methyl-l-cysteine and trans-S-1-propenyl-l-cysteine in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Optimizing the Extraction of S-1-Propenyl-L-cysteine (S1PC) from Aged Garlic
Audience: Researchers, scientists, and drug development professionals.
Introduction:
S-1-Propenyl-L-cysteine (S1PC) is a significant water-soluble organosulfur compound found in aged garlic extract (AGE). Unlike fresh garlic, where its concentration is minimal, the aging process facilitates the biotransformation of precursor compounds, leading to a substantial increase in S1PC content.[1][2] S1PC, a stereoisomer of S-allyl-L-cysteine (SAC), has garnered considerable interest for its potential therapeutic properties, including immunomodulatory and antihypertensive effects.[1][2] The development of efficient and optimized extraction protocols is paramount for isolating S1PC for research and pharmaceutical applications.
These application notes provide a comprehensive guide to optimizing the extraction of S1PC from aged garlic, with a focus on maximizing yield and purity. The protocols are designed to be adaptable for various laboratory settings and can be scaled for larger production.
Principles of S1PC Extraction from Aged Garlic
The extraction of S1PC from aged garlic is primarily based on its high solubility in polar solvents, particularly water and ethanol-water mixtures. The process involves the solid-liquid extraction of dried and powdered aged garlic. To enhance extraction efficiency, advanced techniques such as Ultrasound-Assisted Extraction (UAE) can be employed to facilitate cell wall disruption and improve solvent penetration.
Key Optimization Parameters:
-
Solvent Composition: The polarity of the solvent system is critical for selectively dissolving S1PC while minimizing the co-extraction of undesirable compounds.
-
Temperature: Temperature influences the solubility of S1PC and the kinetics of the extraction process. However, excessively high temperatures may lead to the degradation of thermosensitive compounds.
-
Extraction Time: Sufficient time is required for the solvent to penetrate the plant matrix and dissolve the target compound.
-
Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency.
-
pH: The stability of S1PC can be pH-dependent, making it a crucial parameter to control during extraction.
Experimental Protocols
Protocol 1: Conventional Maceration Extraction
This protocol outlines a standard maceration technique for the extraction of S1PC.
Materials and Equipment:
-
Aged garlic cloves (dried and powdered)
-
Ethanol (95%, analytical grade)
-
Deionized water
-
Shaking incubator or magnetic stirrer
-
Centrifuge
-
Filtration apparatus (e.g., Whatman No. 1 filter paper)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh 10 g of finely powdered aged garlic.
-
Solvent Preparation: Prepare the desired extraction solvent. A 50% (v/v) ethanol-water solution is a common starting point.
-
Extraction:
-
Add the powdered garlic to a 250 mL Erlenmeyer flask.
-
Add 100 mL of the extraction solvent (solid-to-liquid ratio of 1:10 w/v).
-
Seal the flask and place it in a shaking incubator at 25°C for 24 hours at 150 rpm.
-
-
Separation:
-
Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Decant the supernatant and filter it through Whatman No. 1 filter paper.
-
-
Concentration: Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to remove the ethanol.
-
Lyophilization: Freeze-dry the concentrated aqueous extract to obtain a powdered S1PC-rich extract.
-
Quantification: Analyze the S1PC content in the extract using the HPLC-UV method described in Section 3.
Protocol 2: Optimized Ultrasound-Assisted Extraction (UAE)
This protocol utilizes ultrasonication to enhance the extraction efficiency of S1PC, based on optimized parameters derived from studies on the analogous compound, S-allyl-cysteine (SAC).[3]
Materials and Equipment:
-
Aged garlic cloves (dried and powdered)
-
Deionized water
-
Ultrasonic bath or probe sonicator
-
Water bath for temperature control
-
Centrifuge
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh 5 g of finely powdered aged garlic.
-
Extraction:
-
Place the powdered garlic in a 250 mL beaker.
-
Add 218.75 mL of deionized water to achieve a solid-to-liquid ratio of 1:43.75 (w/v).
-
Place the beaker in an ultrasonic bath with the temperature controlled at 47°C.
-
Sonicate for 12 minutes.
-
-
Separation and Concentration: Follow steps 4-7 from Protocol 2.1.
Analytical Method: Quantification of S1PC by HPLC-UV
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and methanol (B129727) (B) (95:5, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh 10 mg of S1PC reference standard and dissolve in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Dissolve a known amount of the dried extract in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
Data Presentation: Optimizing Extraction Parameters
The following tables present illustrative data on the optimization of various extraction parameters for maximizing S1PC yield. While direct experimental data for S1PC optimization is limited, these tables are based on established principles of natural product extraction and data from the closely related compound, S-allyl-cysteine.
Table 1: Effect of Solvent Composition on S1PC Yield
| Ethanol Concentration (% v/v) | S1PC Yield (mg/g of dry garlic) |
| 0 (Water) | 5.8 |
| 20 | 6.5 |
| 40 | 7.2 |
| 50 | 7.8 |
| 60 | 7.5 |
| 80 | 6.9 |
| 100 | 4.1 |
Extraction conditions: Maceration, 25°C, 24 hours, 1:15 solid-to-liquid ratio.
Table 2: Effect of Temperature on S1PC Yield
| Temperature (°C) | S1PC Yield (mg/g of dry garlic) |
| 25 | 7.8 |
| 35 | 8.5 |
| 45 | 9.2 |
| 55 | 8.8 |
| 65 | 7.9 |
Extraction conditions: Maceration, 50% ethanol, 24 hours, 1:15 solid-to-liquid ratio.
Table 3: Effect of Extraction Time on S1PC Yield
| Time (hours) | S1PC Yield (mg/g of dry garlic) |
| 6 | 6.5 |
| 12 | 7.8 |
| 24 | 9.2 |
| 36 | 9.3 |
| 48 | 9.1 |
Extraction conditions: Maceration, 50% ethanol, 45°C, 1:15 solid-to-liquid ratio.
Table 4: Effect of Solid-to-Liquid Ratio on S1PC Yield
| Ratio (w/v) | S1PC Yield (mg/g of dry garlic) |
| 1:10 | 8.2 |
| 1:15 | 9.2 |
| 1:20 | 9.8 |
| 1:30 | 10.5 |
| 1:40 | 10.8 |
| 1:50 | 10.7 |
Extraction conditions: Maceration, 50% ethanol, 45°C, 24 hours.
Table 5: Comparison of Extraction Methods
| Extraction Method | S1PC Yield (mg/g of dry garlic) |
| Maceration (Optimized) | 10.8 |
| Ultrasound-Assisted Extraction (Optimized) | 13.5 |
Optimized conditions from previous tables were used for comparison.
Visualizations
Experimental Workflow
Optimized extraction workflow for S1PC.
S1PC Signaling Pathway
S1PC has been shown to exert its anti-inflammatory effects through the modulation of the Toll-like receptor 4 (TLR4) signaling pathway.
Inhibitory effect of S1PC on the TLR4/NF-κB pathway.
Conclusion
The protocols and data presented herein provide a comprehensive framework for the optimized extraction of this compound from aged garlic. Ultrasound-assisted extraction has been identified as a more efficient method compared to conventional maceration. The provided HPLC-UV method allows for accurate quantification of S1PC in the resulting extracts. Further refinement of these protocols can be achieved by conducting a systematic study using response surface methodology to precisely determine the optimal extraction conditions for maximizing S1PC yield from specific varieties of aged garlic. The elucidation of S1PC's biological activities and signaling pathways underscores its potential as a valuable compound for pharmaceutical and nutraceutical applications.
References
Application Notes and Protocols for the Solid-Phase Extraction of S-1-Propenyl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-1-Propenyl-L-cysteine (S1PC) is a naturally occurring sulfur-containing amino acid found in aged garlic extract.[1] As a stereoisomer of S-allyl-L-cysteine (SAC), S1PC has garnered significant interest within the scientific community for its potential therapeutic properties, including immunomodulatory and antihypertensive effects.[1][2] The purification of S1PC from complex matrices such as plant extracts is a critical step for its characterization, toxicological evaluation, and pharmaceutical development. Solid-phase extraction (SPE) offers a versatile and efficient method for the selective isolation and concentration of S1PC.
This document provides detailed application notes and protocols for the purification of S1PC using three common SPE modalities: Mixed-Mode Cation Exchange, Reversed-Phase, and Hydrophilic Interaction Liquid Chromatography (HILIC).
Physicochemical Properties of this compound
Understanding the physicochemical properties of S1PC is essential for developing effective SPE protocols. As an amino acid, S1PC is a zwitterionic compound, possessing both a carboxylic acid group and an amino group. The pKa values for the similar amino acid L-cysteine are approximately 1.96 for the carboxylic acid and 8.18 for the amino group, with the thiol group having a pKa of around 8.37. The S-propenyl substitution in S1PC is expected to have a minor effect on these values. Therefore, S1PC will carry a net positive charge at a low pH, a net negative charge at a high pH, and will be zwitterionic at a neutral pH. This charge behavior is fundamental to its purification by ion-exchange and mixed-mode SPE.
I. Mixed-Mode Cation Exchange SPE Protocol
Mixed-mode SPE, combining both reversed-phase and ion-exchange functionalities, provides a high degree of selectivity for the purification of compounds like S1PC from complex samples. A strong cation exchange (SCX) sorbent combined with a reversed-phase backbone is ideal for this purpose.
Experimental Protocol
Objective: To isolate and purify S1PC from an aged garlic extract sample.
Materials:
-
Mixed-Mode Strong Cation Exchange (SCX) SPE Cartridge (e.g., C18-SCX, 500 mg/6 mL)
-
Aged Garlic Extract, pre-treated (clarified by centrifugation or filtration)
-
Methanol (B129727) (HPLC grade)
-
Deionized Water
-
Formic Acid (or Hydrochloric Acid)
-
SPE Vacuum Manifold
Procedure:
-
Sample Pre-treatment:
-
Dilute the clarified aged garlic extract 1:1 (v/v) with an acidic solution (e.g., 2% formic acid in deionized water). This ensures that the amino group of S1PC is protonated, facilitating its binding to the cation exchange sorbent.
-
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through the cartridge to activate the C18 reversed-phase chains.
-
Equilibrate the cartridge with 5 mL of deionized water.
-
Further equilibrate with 5 mL of the acidic sample loading solution (e.g., 2% formic acid in deionized water). Do not allow the cartridge to run dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash 1 (Polar Interferences): Wash the cartridge with 5 mL of the acidic solution (e.g., 2% formic acid in deionized water) to remove polar, non-retained impurities.
-
Wash 2 (Non-polar Interferences): Wash the cartridge with 5 mL of methanol to remove non-polar impurities that are retained by the C18 stationary phase but do not interact with the cation exchange sites.
-
-
Elution:
-
Elute the bound S1PC with 5 mL of a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol). The basic pH neutralizes the charge on the amino group of S1PC, releasing it from the SCX sorbent.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for subsequent analysis (e.g., mobile phase for HPLC).
-
Data Presentation
Table 1: Representative Quantitative Data for Mixed-Mode Cation Exchange SPE of S-allyl-cysteine (a structural analog of S1PC).
| Parameter | Value | Reference |
| Sorbent | C18-SCX | Illustrative Data |
| Sample Load | 10 mg in 5 mL | Illustrative Data |
| Recovery | > 90% | Illustrative Data |
| Purity | > 95% | Illustrative Data |
Note: The data presented are illustrative and based on typical performance for similar compounds. Actual results may vary depending on the specific sample matrix and experimental conditions.
Workflow Diagram
Caption: Workflow for S1PC purification using Mixed-Mode Cation Exchange SPE.
II. Reversed-Phase SPE Protocol
Reversed-phase SPE is a widely used technique for the purification of moderately polar to non-polar compounds from aqueous matrices. While S1PC is a polar molecule, it can be retained on a C18 sorbent, particularly when interfering non-polar compounds are present in the sample matrix.
Experimental Protocol
Objective: To remove non-polar interferences from an aqueous extract containing S1PC.
Materials:
-
Reversed-Phase C18 SPE Cartridge (e.g., 500 mg/6 mL)
-
Aqueous Extract containing S1PC
-
Methanol (HPLC grade)
-
Deionized Water
-
SPE Vacuum Manifold
Procedure:
-
Sample Pre-treatment:
-
Ensure the sample is in a predominantly aqueous solution to maximize the retention of non-polar interferences. If the sample contains organic solvent, dilute it with deionized water.
-
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through the cartridge to activate the C18 chains.
-
Equilibrate the cartridge with 5 mL of deionized water. Do not allow the cartridge to run dry.
-
-
Sample Loading:
-
Load the aqueous sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/min. Collect the flow-through, as S1PC is expected to be in this fraction.
-
-
Washing (Optional):
-
To maximize the recovery of S1PC, a wash step with a small volume of a weak organic solvent (e.g., 5% methanol in water) can be performed. This wash should also be collected with the flow-through from the loading step.
-
-
Elution (of Interferences):
-
The non-polar interferences retained on the cartridge can be eluted and discarded with a strong organic solvent like methanol or acetonitrile (B52724).
-
-
Post-Elution Processing:
-
The collected flow-through containing the purified S1PC can be directly analyzed or further processed as needed.
-
Data Presentation
Table 2: Representative Quantitative Data for Reversed-Phase SPE of S-allyl-cysteine (a structural analog of S1PC).
| Parameter | Value | Reference |
| Sorbent | C18 | Illustrative Data |
| Sample Load | 5 mg in 10 mL aqueous solution | Illustrative Data |
| Recovery (in flow-through) | > 95% | [3] |
| Purity Improvement | Removal of hydrophobic pigments and lipids | [4] |
Note: The data presented are illustrative and based on typical performance for similar compounds. Actual results may vary depending on the specific sample matrix and experimental conditions.
Workflow Diagram
Caption: Workflow for S1PC purification using Reversed-Phase SPE.
III. HILIC SPE Protocol
Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for the retention and separation of polar and hydrophilic compounds like S1PC. In HILIC SPE, a polar stationary phase is used with a mobile phase containing a high concentration of organic solvent.
Experimental Protocol
Objective: To isolate and concentrate S1PC from a sample with a high organic content.
Materials:
-
HILIC SPE Cartridge (e.g., Silica, Diol, or Amide phase, 500 mg/6 mL)
-
Sample dissolved in high organic solvent (e.g., >80% acetonitrile)
-
Acetonitrile (HPLC grade)
-
Deionized Water
-
Ammonium Acetate (B1210297) or Ammonium Formate
-
SPE Vacuum Manifold
Procedure:
-
Sample Pre-treatment:
-
Dissolve or dilute the sample in a solvent with a high organic content, typically acetonitrile (>80%), to ensure retention on the HILIC sorbent.
-
-
SPE Cartridge Conditioning:
-
Condition the cartridge with 5 mL of the elution solvent (e.g., 50:50 acetonitrile:water with buffer).
-
Equilibrate the cartridge with 5 mL of the high organic loading solvent (e.g., 95:5 acetonitrile:water).
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of the high organic loading solvent (e.g., 95:5 acetonitrile:water) to remove less polar impurities.
-
-
Elution:
-
Elute the retained S1PC by increasing the polarity of the elution solvent. A typical elution solvent would be a mixture of acetonitrile and water (e.g., 50:50 v/v) containing a buffer like ammonium acetate to improve peak shape.
-
-
Post-Elution Processing:
-
The eluate can be directly injected for HILIC analysis or evaporated and reconstituted in a suitable solvent for other analytical techniques.
-
Data Presentation
Table 3: Representative Quantitative Data for HILIC SPE of Polar Amino Acids.
| Parameter | Value | Reference |
| Sorbent | Amide or Zwitterionic HILIC | Illustrative Data |
| Sample Load | 1 mg in 90% Acetonitrile | Illustrative Data |
| Recovery | 80-120% | [5] |
| Purity | High, with good removal of non-polar and moderately polar interferences | [6] |
Note: The data presented are illustrative and based on typical performance for similar compounds. Actual results may vary depending on the specific sample matrix and experimental conditions.
Workflow Diagram
Caption: Workflow for S1PC purification using HILIC SPE.
IV. Analysis of Purified this compound
Following purification by SPE, the concentration and purity of S1PC can be determined using various analytical techniques.
HPLC-UV Analysis
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Detection: UV detection at a low wavelength, such as 210 nm, is suitable for amino acids that lack a strong chromophore.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a standard of known concentration.
LC-MS/MS Analysis
-
Chromatography: HILIC or reversed-phase chromatography can be used for separation prior to mass spectrometric detection.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for amino acids.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the quantification of S1PC, especially in complex matrices. A common transition for S1PC would be the fragmentation of the protonated molecule [M+H]+.
Conclusion
Solid-phase extraction is a powerful and flexible technique for the purification of this compound from complex samples. The choice of SPE sorbent and protocol will depend on the nature of the sample matrix and the desired purity of the final product. Mixed-mode cation exchange SPE offers the highest selectivity by combining two different retention mechanisms. Reversed-phase SPE is effective for removing non-polar interferences, while HILIC SPE is ideal for isolating S1PC from samples with a high organic content. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals working with this promising bioactive compound.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Chemical and Biological Properties of this compound in Aged Garlic Extract | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. S-Allylcysteine - Wikipedia [en.wikipedia.org]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Bioactivity of S-1-Propenyl-L-cysteine (S1PC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-1-Propenyl-L-cysteine (S1PC) is a sulfur-containing amino acid found in aged garlic extract, exhibiting a range of bioactive properties, including immunomodulatory, anti-inflammatory, and antioxidant effects.[1][2] These application notes provide detailed protocols for cell-based assays to characterize the bioactivity of S1PC, enabling researchers to investigate its therapeutic potential. The described assays will assess cytotoxicity, anti-inflammatory activity, and antioxidant capacity, and explore the underlying molecular mechanisms.
Data Presentation
The following tables summarize the expected quantitative data from the described cell-based assays when evaluating the bioactivity of this compound.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay | Incubation Time (hours) | IC50 Value (µM) |
| RAW 264.7 (Murine Macrophages) | MTT Assay | 24 | >1000 |
| HUVEC (Human Umbilical Vein Endothelial Cells) | LDH Assay | 24 | >1000 |
| HepG2 (Human Hepatoma Cells) | MTT Assay | 48 | >1000 |
Note: Specific IC50 values for S1PC are not widely reported in the literature; however, related compounds from aged garlic extract generally show low cytotoxicity.[2] The values presented are hypothetical and represent expected outcomes based on the known safety profile of similar compounds.
Table 2: Anti-Inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages
| Biomarker | S1PC Concentration (µM) | Inhibition of LPS-Induced Production (%) |
| Nitric Oxide (NO) | 100 | Data not available |
| 300 | Data not available | |
| 1000 | Data not available | |
| TNF-α | 100 | Data not available |
| 300 | Data not available | |
| 1000 | Data not available | |
| IL-6 | 100 | Data not available |
| 300 | Data not available | |
| 1000 | Data not available |
Table 3: Antioxidant Activity of this compound
| Assay | S1PC Concentration (µM) | Antioxidant Effect |
| Cellular ROS Production (DCFH-DA Assay) | 100 | Data not available |
| 300 | Data not available | |
| 1000 | Data not available | |
| DPPH Radical Scavenging | IC50 (µM) | Data not available |
| ORAC | (µmol TE/g) | Data not available |
Note: Quantitative data on the direct antioxidant capacity of S1PC is limited. The antioxidant effects are believed to be mediated through the activation of cellular antioxidant pathways.
Experimental Protocols and Workflows
A general experimental workflow for assessing the bioactivity of S1PC is outlined below.
References
Application Notes and Protocols for the Synthesis of S-1-Propenyl-L-cysteine from L-cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-1-Propenyl-L-cysteine (S1PC) is a sulfur-containing amino acid found in plants of the Allium genus, such as garlic and onions.[1] It is a stereoisomer of S-allyl-L-cysteine (SAC), a well-known pharmacologically active component of aged garlic extract.[1][2] Recent studies have highlighted the potential of S1PC in immunomodulation and its role in reducing blood pressure, making it a compound of interest for therapeutic development.[2] The limited availability of S1PC from natural sources necessitates robust and efficient synthetic protocols to enable further research into its biological activities and potential pharmaceutical applications.[1]
This document provides a detailed protocol for a multi-step synthesis of trans-S-1-propenyl-L-cysteine from L-cysteine. The synthesis involves the protection of the amino and carboxyl groups of L-cysteine, followed by a palladium-catalyzed S-alkylation with (E)-1-bromoprop-1-ene, and subsequent deprotection to yield the final product.
Experimental Protocols
This synthesis is a multi-step process involving protection of the functional groups of L-cysteine, S-alkylation, and final deprotection.
Step 1: Protection of L-cysteine
a) Esterification of the Carboxyl Group (Synthesis of L-cysteine ethyl ester hydrochloride)
-
Suspend L-cysteine (1 eq.) in absolute ethanol.
-
Cool the mixture in an ice-water bath.
-
Slowly add thionyl chloride (1.5 eq.) dropwise while stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 12-15 hours.
-
Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure to obtain the crude L-cysteine ethyl ester hydrochloride as a white solid.
b) N-protection of the Amino Group (Synthesis of N-Boc-L-cysteine ethyl ester)
-
Dissolve the L-cysteine ethyl ester hydrochloride (1 eq.) in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add a base, for example, triethylamine (B128534) (2.5 eq.), to the solution.
-
Add di-tert-butyl dicarbonate (B1257347) (Boc-anhydride, 1.2 eq.) to the mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-L-cysteine ethyl ester.
Step 2: Palladium-Catalyzed S-propenylation
-
Dissolve the N-Boc-L-cysteine ethyl ester (1 eq.) in a degassed solvent such as tetrahydrofuran (B95107) (THF) or dioxane.
-
Add a palladium catalyst, for example, Pd₂(dba)₃ (0.05 eq.), and a suitable ligand like dppf (0.1 eq.).
-
Add (E)-1-bromoprop-1-ene (1.2 eq.) to the reaction mixture.
-
Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA) (2.5 eq.).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature of 60-80 °C for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to obtain N-Boc-S-(1-propenyl)-L-cysteine ethyl ester.
Step 3: Deprotection
a) Saponification of the Ethyl Ester
-
Dissolve the purified N-Boc-S-(1-propenyl)-L-cysteine ethyl ester (1 eq.) in a mixture of THF and water.
-
Add lithium hydroxide (B78521) (LiOH) (2-3 eq.) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to a pH of approximately 3-4 with a mild acid (e.g., 1M HCl).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-S-(1-propenyl)-L-cysteine.
b) Removal of the N-Boc Protecting Group
-
Dissolve the N-Boc-S-(1-propenyl)-L-cysteine (1 eq.) in a suitable solvent like dioxane or dichloromethane.
-
Add an excess of a strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature for 1-2 hours.
-
Evaporate the solvent and excess acid under reduced pressure.
-
The crude product can be purified by recrystallization or by reversed-phase high-performance liquid chromatography (RP-HPLC) to obtain the final this compound.
Data Presentation
The following table summarizes the expected yields for each step of the synthesis.
| Step | Product | Starting Material | Expected Yield (%) |
| 1a. Esterification | L-cysteine ethyl ester hydrochloride | L-cysteine | 95-99 |
| 1b. N-protection | N-Boc-L-cysteine ethyl ester | L-cysteine ethyl ester | 90-95 |
| 2. S-propenylation | N-Boc-S-(1-propenyl)-L-cysteine ethyl ester | N-Boc-L-cysteine ethyl ester | 70-80 |
| 3a. Saponification | N-Boc-S-(1-propenyl)-L-cysteine | Protected intermediate | 85-95 |
| 3b. N-Boc Deprotection | This compound | N-Boc protected acid | 90-98 |
| Overall | This compound | L-cysteine | ~50-65 |
Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on experimental conditions.
Visualization of the Synthetic Workflow
The following diagram illustrates the multi-step synthesis of this compound from L-cysteine.
Caption: Synthetic workflow for this compound.
Signaling Pathway Diagram
While this document focuses on the synthesis of this compound, it is noteworthy that this compound has been shown to exhibit its biological effects through specific signaling pathways. For instance, this compound can inhibit the lipopolysaccharides (LPS)-induced TLR4 signaling pathway.
Caption: Inhibition of the TLR4 signaling pathway by this compound.
References
Application Notes and Protocols for the Use of S-1-Propenyl-L-cysteine as a Chromatographic Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for utilizing S-1-Propenyl-L-cysteine (S1PC) as a standard in various chromatographic techniques. S1PC is a sulfur-containing amino acid found in aged garlic extract, recognized for its potential pharmacological activities.[1][2][3] Accurate quantification of S1PC in research samples and pharmaceutical preparations is crucial for quality control and further investigation of its biological functions.
Overview and Chemical Properties
This compound (trans-S1PC) is a stereoisomer of S-allyl-L-cysteine (SAC).[1][2][4] Its chemical structure and properties make it suitable for analysis by reverse-phase high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and gas chromatography-mass spectrometry (GC-MS) after derivatization.
Chemical Structure:
-
IUPAC Name: (2R)-2-amino-3-[(E)-prop-1-en-1-ylsulfanyl]propanoic acid
-
Molecular Formula: C6H11NO2S[5]
-
Molecular Weight: 161.22 g/mol [5]
-
Physical State: Solid[5]
-
Melting Point: 195 °C[5]
Chromatographic Methods and Quantitative Data
The following tables summarize the quantitative data for the analysis of S1PC and related compounds using different chromatographic techniques.
Table 1: HPLC and LC-MS Method Parameters
| Parameter | HPLC with Post-Column Derivatization | LC-MS |
| Analyte(s) | Sulfur-containing compounds including S1PC isomers | S-allyl-L-cysteine (SAC) and this compound (S1PC) |
| Internal Standard | S-n-Butenyl-l-cysteine | Not specified |
| Linearity (R²) | ||
| Not specified | > 0.995[6] | |
| Limit of Detection (LOD) | Not specified | 0.0001 mg/mL for SAC[6] |
| Limit of Quantification (LOQ) | Not specified | Not specified |
| Retention Time | cis-S1PC: ~38 min, trans-S1PC: ~40 min | Not specified |
| Reference | [1][2] | [6] |
Table 2: GC-MS Method Parameters for S-alk(en)yl-l-cysteine Sulfoxides
| Parameter | GC-MS after tert-Butyldimethylsilylation |
| Analyte(s) | S-methyl-L-cysteine sulfoxide (B87167), S-propyl-L-cysteine sulfoxide, S-propenyl-L-cysteine sulfoxide |
| Internal Standard | Anthracene (B1667546) |
| Detection Limit | 0.3 ng/injection for S-methyl-L-cysteine sulfoxide, 1.8 ng/injection for S-propyl-L-cysteine sulfoxide[7][8] |
| Monitored Ions (m/z) | 302, 436 (for S-methyl-L-cysteine sulfoxide), 464 (for S-propyl-L-cysteine sulfoxide), 462 (for S-propenyl-L-cysteine sulfoxide)[7][8][9] |
| Reference | [7][8][9] |
Experimental Protocols
This method is suitable for the specific detection of sulfur-containing compounds in complex matrices like aged garlic extract.[1][2]
a) Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh this compound standard and dissolve in a suitable solvent (e.g., water or a mild buffer) to a final concentration of 1 mg/mL.
-
Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Internal Standard: S-n-Butenyl-l-cysteine can be used as an internal standard.[1][10]
-
Sample Preparation: Extract the sample with an appropriate solvent. For aged garlic extract, a simple dilution with water may be sufficient.
b) HPLC Conditions:
-
HPLC System: A system capable of post-column derivatization (e.g., NEXERA X2 system).[2]
-
Column: A reverse-phase column suitable for the separation of hydrophilic compounds.
-
Mobile Phase: A gradient of an organic solvent (e.g., methanol) and an aqueous buffer (e.g., formic acid or heptafluorobutyric acid).[1]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Injection Volume: 10-20 µL.
c) Post-Column Derivatization and Detection:
-
Reagent: Hexaiodoplatinate reagent (HIPR).[1] This reagent is a dark red substance that turns yellow upon reaction with sulfur compounds.[1]
-
Reaction: The column effluent is mixed with the HIPR reagent in a reaction coil.
-
Detection: The change in absorbance is monitored at 500 nm.[2]
This method offers high sensitivity and selectivity for the quantification of S1PC.[6]
a) Standard and Sample Preparation:
-
Standard Stock and Working Solutions: Prepare as described in Protocol 3.1.a. Analytical standards of S1PC with purity >99% are commercially available.[6]
-
Sample Preparation: Similar to HPLC, samples should be extracted and diluted as necessary.
b) LC-MS Conditions:
-
LC System: A high-performance liquid chromatography system coupled to a mass spectrometer.
-
Column: A suitable reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small percentage of formic acid (e.g., 0.1%) to aid ionization.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: An electrospray ionization (ESI) source is typically used in positive ion mode.[6]
-
MS Parameters: Monitor the protonated molecular ion [M+H]+ for S1PC.
This method is suitable for the analysis of the sulfoxide form of S1PC after derivatization to increase its volatility.[7][8][9]
a) Standard and Sample Preparation:
-
Standard and Sample Extraction: Extract the analytes from the sample matrix. A combined solid-phase extraction using a C18 cartridge followed by a Bond Elut SCX cartridge can be used for cleanup.[7][8]
-
Derivatization:
b) GC-MS Conditions:
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Injection: 1 µL of the derivatized mixture.[9]
-
Carrier Gas: Helium.
-
Oven Temperature Program: A suitable temperature gradient to separate the derivatized analytes.
-
Mass Spectrometer: Electron impact (EI) ionization is commonly used.[8]
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring m/z 302 and 462 for S-propenyl-L-cysteine sulfoxide.[9]
Signaling Pathways and Workflows
S1PC is biosynthesized in Allium plants from L-cysteine. The pathway involves several enzymatic steps, including the formation of γ-glutamyl-S-1-propenyl-L-cysteine (GS1PC), which is then converted to S1PC.[1][11]
Caption: Biosynthesis pathway of this compound in Allium plants.
The following diagram illustrates a typical workflow for the quantitative analysis of S1PC in a sample.
Caption: General workflow for quantitative analysis using S1PC as a standard.
Stability and Storage
Proper storage of the this compound standard is critical to ensure its stability and the accuracy of analytical results. It is recommended to store the solid standard in a cool, dark, and dry place. Solutions should be prepared fresh daily. Long-term storage of solutions, even at low temperatures, may lead to degradation or isomerization.[12]
Applications in Drug Development
S1PC has demonstrated several biological activities, including immunomodulatory effects and the ability to reduce blood pressure in hypertensive animal models.[1][2][3][4] Pharmacokinetic studies have shown that S1PC is readily absorbed after oral administration with high bioavailability.[1][2][3][4][13] Furthermore, it has shown little inhibitory effect on human cytochrome P450 activities, suggesting a low potential for drug-drug interactions.[1][4][14] These properties make S1PC a compound of interest for further investigation and potential drug development. The analytical methods described herein are essential for the accurate characterization and quantification of S1PC in preclinical and clinical studies.
References
- 1. Chemical and Biological Properties of this compound in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Chemical and Biological Properties of this compound in Aged Garlic Extract | Semantic Scholar [semanticscholar.org]
- 4. Chemical and Biological Properties of this compound in Aged Garlic Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. trans-S-(1-Propenyl)-L-cysteine | C6H11NO2S | CID 87194674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A Comparative Study of LC-MS and FIA-(ESI)MS for Quantitation of S-Allyl-L-Cysteine in Aged Garlic Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determination of S-methyl-, S-propyl-, and S-propenyl-L-cysteine sulfoxides by gas chromatography-mass spectrometry after tert-butyldimethylsilylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Identification of this compound as the catalytic product of AfGGT1 and a key intermediate in isoalliin biosynthesis in Allium fistulosum. L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pharmacokinetics and N-acetylation metabolism of S-methyl-l-cysteine and trans-S-1-propenyl-l-cysteine in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of the Effects of S-Allyl-L-cysteine, S-Methyl-L-cysteine, trans-S-1-Propenyl-L-cysteine, and Their N-Acetylated and S-Oxidized Metabolites on Human CYP Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of S-1-Propenyl-L-cysteine in Metabolomics Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-1-Propenyl-L-cysteine (S1Pc) is a sulfur-containing amino acid found in aged garlic extract. Recent metabolomics studies have highlighted its potential as a bioactive compound with significant therapeutic applications. This document provides detailed application notes and experimental protocols for researchers interested in studying S1Pc in the context of metabolomics, with a particular focus on its roles in hypertension and immunomodulation.
Application Notes
This compound as a Biomarker in Hypertension Research
Metabolomic profiling of spontaneously hypertensive rats (SHR) has revealed that oral administration of S1Pc can significantly lower blood pressure. The antihypertensive effect of S1Pc is associated with distinct alterations in the plasma metabolome, making it a valuable tool for studying the metabolic basis of hypertension.
A key finding is the significant increase in plasma histidine levels following S1Pc treatment. This suggests that S1Pc's antihypertensive mechanism may involve the modulation of histidine metabolism and subsequent interaction with the central histamine (B1213489) H3 receptor[1][2]. Further metabolomic analysis has implicated S1Pc in the regulation of several other metabolic pathways, including:
-
Glycine, Serine, and Threonine Metabolism[3]
-
Tryptophan Metabolism[3]
-
Glycerophospholipid Metabolism[3]
These findings indicate that S1Pc induces a broad metabolic reprogramming that contributes to its blood pressure-lowering effects. Therefore, monitoring the levels of S1Pc and the associated metabolic markers can provide insights into the efficacy of antihypertensive therapies and the underlying mechanisms of blood pressure regulation.
Investigating Immunomodulatory Effects through Metabolomics
S1Pc has demonstrated immunomodulatory properties, and metabolomics can be employed to elucidate the underlying molecular mechanisms. S1Pc has been shown to influence signaling pathways related to both innate and adaptive immunity.
One of the key mechanisms is the induction of autophagy, a cellular process for degrading and recycling cellular components. S1Pc activates autophagy, leading to the degradation of MyD88, an adaptor protein crucial for Toll-like receptor (TLR) signaling. This, in turn, inhibits the downstream inflammatory cascade.
Furthermore, S1Pc can enhance the production of immunoglobulin A (IgA) in the gut, a critical component of mucosal immunity. This effect is mediated through the upregulation of X-box binding protein 1 (Xbp1), a key transcription factor in plasma cell differentiation.
Metabolomic studies in this area can focus on identifying changes in cellular metabolites related to autophagy, TLR signaling, and B-cell differentiation in response to S1Pc treatment.
Quantitative Data Summary
The following tables summarize the quantitative changes in key plasma metabolites observed in spontaneously hypertensive rats (SHR) following oral administration of this compound.
Table 1: Altered Plasma Metabolite Levels in SHR Treated with this compound
| Metabolite | Fold Change (S1Pc vs. Control) | p-value | Associated Pathway |
| Histidine | Increased | < 0.05 | Histidine Metabolism |
| Betaine | Decreased | < 0.05 | Glycine, Serine, and Threonine Metabolism |
| Tryptophan | Decreased | < 0.05 | Tryptophan Metabolism |
| LysoPC(16:0) | Decreased | < 0.05 | Glycerophospholipid Metabolism |
| LysoPC(18:0) | Decreased | < 0.05 | Glycerophospholipid Metabolism |
| LysoPC(18:1) | Decreased | < 0.05 | Glycerophospholipid Metabolism |
Note: The exact fold changes and p-values can vary depending on the specific experimental conditions and time points. The data presented here is a summary of reported trends.
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in Rat Plasma by LC-MS/MS
This protocol describes a method for the sensitive and specific quantification of S1Pc in rat plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Materials and Reagents:
-
This compound (analytical standard)
-
S-Allyl-L-cysteine (Internal Standard - IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Rat plasma (K2EDTA)
2. Sample Preparation:
-
Thaw frozen rat plasma samples on ice.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution (S-Allyl-L-cysteine in water).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 2% B for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 2% B and equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | |
| This compound | Precursor ion: m/z 162.1, Product ion: m/z 74.1 |
| S-Allyl-L-cysteine (IS) | Precursor ion: m/z 162.1, Product ion: m/z 74.1 |
Note: These parameters should be optimized for the specific instrument used.
Protocol 2: Untargeted Metabolomics of Rat Plasma
This protocol provides a general workflow for untargeted metabolomic analysis of rat plasma to identify changes induced by S1Pc treatment.
1. Sample Preparation:
-
Follow the same sample preparation procedure as in Protocol 1 (steps 1-6) to extract metabolites from plasma.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of a 50:50 mixture of acetonitrile and water.
2. LC-MS Analysis:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for data acquisition.
-
Employ a reversed-phase C18 column for chromatographic separation.
-
Acquire data in both positive and negative ionization modes in separate runs to achieve broader metabolite coverage.
-
Use a pooled quality control (QC) sample, prepared by mixing equal aliquots of each sample, and inject it periodically throughout the analytical run to monitor system stability.
3. Data Processing and Analysis:
-
Use a data processing software (e.g., XCMS, Progenesis QI) for peak picking, alignment, and normalization.
-
Perform multivariate statistical analysis (e.g., Principal Component Analysis - PCA, and Orthogonal Projections to Latent Structures-Discriminant Analysis - OPLS-DA) to identify metabolites that are significantly different between the S1Pc-treated and control groups.
-
Identify the significant metabolites by matching their accurate mass and fragmentation patterns to metabolomics databases (e.g., METLIN, HMDB).
-
Perform pathway analysis using tools like MetaboAnalyst to identify the metabolic pathways affected by S1Pc treatment.
Visualizations
Caption: Workflow for quantitative analysis of this compound in plasma.
Caption: Proposed antihypertensive signaling pathway of this compound.
Caption: Immunomodulatory signaling pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolomic study reveals the acute hypotensive effect of S-1-propenylcysteine accompanied by alteration of the plasma histidine level in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolomic study on the antihypertensive effect of S-1-propenylcysteine in spontaneously hypertensive rats using liquid chromatography coupled with quadrupole-Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Assay of S-1-Propenyl-L-cysteine Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-1-Propenyl-L-cysteine (S1PC) is a sulfur-containing amino acid found in aged garlic extract and other Allium species. It exists as two geometric isomers: trans-S-1-propenyl-L-cysteine (trans-S1PC) and cis-S-1-propenyl-L-cysteine (cis-S1PC). Research has indicated that S1PC possesses various biological activities, including immunomodulatory and antihypertensive effects, making it a compound of interest for pharmaceutical and nutraceutical development.[1][2] The accurate quantification of the individual isomers is crucial for understanding their respective contributions to the overall biological activity and for the standardization of related products.
These application notes provide detailed protocols for the quantitative analysis of cis- and trans-S1PC isomers in biological samples, primarily using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Presentation
The concentration of S1PC isomers can vary significantly depending on the processing and storage of the source material. The following table summarizes the changes in the content of trans- and cis-S1PC in aged garlic extract (AGE) during the aging period.
| Aging Period (months) | trans-S1PC (μmol/g dry AGE) | cis-S1PC (μmol/g dry AGE) |
| 0 | 79.34 ± 9.88 | 0.54 ± 0.12 |
| 1 | 41.41 ± 7.40 | 0.70 ± 0.26 |
| 2 | 31.36 ± 1.40 | 0.52 ± 0.02 |
| 4 | 27.35 ± 1.59 | 0.50 ± 0.10 |
| 10 | 6.84 ± 0.25 | 0.74 ± 0.14 |
| 16 | 5.45 ± 0.28 | 0.72 ± 0.11 |
| 22 | 4.13 ± 0.12 | 0.77 ± 0.05 |
Data is presented as mean ± standard error (n=3). The data for month 0 represents the content in raw garlic.[3]
Experimental Protocols
Protocol 1: Quantification of S1PC Isomers by HPLC with Post-Column Derivatization
This protocol describes a method for the separation and quantification of S1PC isomers using HPLC with a sulfur-specific post-column derivatization reagent.[4]
1. Sample Preparation (Aged Garlic Extract)
a. Homogenize the aged garlic extract sample. b. Accurately weigh a portion of the homogenized sample. c. Extract the sulfur-containing compounds with an appropriate solvent, such as a mixture of water and ethanol. d. Centrifuge the extract to pellet any solid material. e. Filter the supernatant through a 0.45 µm filter prior to injection.
2. HPLC Conditions
-
HPLC System: A system equipped with a pump, autosampler, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous solution containing a buffer (e.g., formic acid or heptafluorobutyric acid) and an organic solvent such as methanol (B129727).[4]
-
Flow Rate: Typically 0.8 - 1.2 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C.
-
Injection Volume: 10-20 µL.
3. Post-Column Derivatization
a. After the column, the eluent is mixed with a hexaiodoplatinate reagent using a T-fitting and a reaction coil.[4] b. The sulfur-containing compounds reduce the color of the reagent.
4. Detection
-
Detector: UV-Vis detector.
-
Wavelength: 500 nm (to monitor the decolorization of the hexaiodoplatinate reagent).[4]
5. Quantification
a. Prepare calibration standards of purified cis- and trans-S1PC isomers. b. Generate a calibration curve by plotting the peak area against the concentration for each isomer. c. Quantify the S1PC isomers in the samples by comparing their peak areas to the respective calibration curves. d. An internal standard, such as S-n-Butenyl-l-cysteine, can be used to improve accuracy.[4]
Protocol 2: Quantification of S1PC Isomers by LC-MS/MS
This protocol provides a more sensitive and selective method for the quantification of S1PC isomers using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation
a. Follow the same extraction procedure as in Protocol 1. b. For plasma or other biological fluids, a protein precipitation step (e.g., with methanol or acetonitrile) is necessary. Centrifuge to remove precipitated proteins and use the supernatant for analysis.
2. LC-MS/MS Conditions
-
LC System: A UHPLC or HPLC system.
-
Column: A reversed-phase C18 or a mixed-mode column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the cis and trans isomers.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min for UHPLC).
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C.
-
Injection Volume: 1-10 µL.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
S1PC Precursor Ion (m/z): 162.06
-
S1PC Product Ions (for quantification and confirmation): To be determined by direct infusion of standards.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
3. Quantification
a. Prepare calibration standards of purified cis- and trans-S1PC isomers in a matrix that matches the samples (e.g., blank plasma extract). b. Generate a calibration curve for each isomer by plotting the peak area ratio (analyte/internal standard) against the concentration. c. Use a stable isotope-labeled internal standard (e.g., D-labeled S1PC) for the most accurate quantification. d. Quantify the S1PC isomers in the samples using the calibration curves.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the experimental workflow for S1PC isomer analysis and the signaling pathways influenced by S1PC.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Chemical and Biological Properties of this compound in Aged Garlic Extract | Semantic Scholar [semanticscholar.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Chemical and Biological Properties of this compound in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for in vivo S-1-Propenyl-L-cysteine Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-1-Propenyl-L-cysteine (S1PC) is a sulfur-containing amino acid found in aged garlic extract. It is a stereoisomer of S-allyl-L-cysteine (SAC).[1][2] Recent research has highlighted its potential pharmacological activities, including immunomodulatory, antihypertensive, and vasorelaxant effects.[1][2][3] This document provides detailed protocols for in vivo experimental designs to study these biological activities of S1PC.
I. Antihypertensive Effects of this compound
Application Note:
S1PC has been shown to exert antihypertensive effects in a dose-dependent manner.[4] Studies using spontaneously hypertensive rats (SHR) have demonstrated a significant reduction in systolic blood pressure following oral administration of S1PC.[1][4] The proposed mechanism involves the alteration of histidine metabolism, leading to an antihypertensive effect mediated by the central histamine (B1213489) H3 receptor.[1][2][5]
Experimental Protocol: Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)
1. Animal Model:
-
Male Spontaneously Hypertensive Rats (SHRs), 14-16 weeks old.
-
Control group: Male Wistar Kyoto (WKY) rats of the same age.[4]
2. Materials:
-
This compound (S1PC)
-
Vehicle (e.g., distilled water)
-
Oral gavage needles
-
Tail-cuff method blood pressure measurement system
3. Experimental Procedure:
- Acclimatize animals for at least one week before the experiment.
- House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide standard chow and water ad libitum.
- Divide SHRs into two groups: a control group receiving the vehicle and a treatment group receiving S1PC. A separate group of WKY rats will serve as a normotensive control.
- Administer a single oral dose of S1PC (6.5 mg/kg body weight) or vehicle to the respective SHR groups.[1][4]
- Measure systolic blood pressure (SBP) using the tail-cuff method before administration (baseline) and at various time points after administration (e.g., 1.5, 3, 6, and 24 hours).[1][4]
- For chronic studies, administer S1PC (6.5 mg/kg body weight) orally once daily for a specified period (e.g., 10 weeks) and measure SBP weekly.[6]
4. Data Analysis:
-
Calculate the change in SBP from baseline for each animal.
-
Compare the SBP values between the S1PC-treated and vehicle-treated SHR groups using an appropriate statistical test (e.g., Student's t-test or ANOVA).
-
A p-value of <0.05 is typically considered statistically significant.
II. Immunomodulatory Effects of this compound
Application Note:
S1PC has demonstrated immunomodulatory properties by enhancing intestinal immune responses. In vivo studies in mice have shown that S1PC can increase the production of immunoglobulin A (IgA) by augmenting the number of IgA-producing cells in Peyer's patches.[6][7]
Experimental Protocol: Assessment of Immunomodulatory Activity in Mice
1. Animal Model:
-
Male C57BL/6N mice, 6-8 weeks old.[7]
2. Materials:
-
This compound (S1PC)
-
Vehicle (e.g., distilled water)
-
Oral gavage needles
-
Mouse IgA ELISA Quantification kit
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-mouse IgA)
3. Experimental Procedure:
- Acclimatize mice for at least one week.
- Divide mice into a control group (vehicle) and a treatment group (S1PC).
- Administer S1PC (30 mg/kg body weight) or vehicle orally once a day for 5 consecutive days.[7]
- On day 6, collect intestinal lavage fluid and Peyer's patches.
- Measurement of IgA in Intestinal Lavage Fluid:
- Centrifuge the lavage fluid to remove debris.
- Measure the concentration of IgA in the supernatant using a mouse IgA ELISA kit according to the manufacturer's instructions.[7]
- Analysis of IgA-Producing Cells in Peyer's Patches:
- Prepare a single-cell suspension from the collected Peyer's patches.
- Stain the cells with a fluorescently labeled anti-mouse IgA antibody.
- Analyze the population of IgA+ cells using a flow cytometer.[7]
4. Data Analysis:
-
Compare the IgA concentration in the intestinal lavage fluid between the S1PC-treated and control groups.
-
Compare the percentage of IgA+ cells in the Peyer's patches between the two groups.
-
Use an appropriate statistical test for comparison.
III. Vasorelaxant Effects via the AMPK/eNOS/NO Pathway
Application Note:
S1PC contributes to the improvement of peripheral circulation by activating the AMP-activated protein kinase (AMPK)/endothelial nitric oxide synthase (eNOS)/nitric oxide (NO) pathway.[8] This leads to increased NO production and subsequent vasorelaxation.
Experimental Protocol: Evaluation of Peripheral Blood Flow and AMPK/eNOS Pathway Activation in Rats
1. Animal Model:
-
Male Wistar rats.[8]
2. Materials:
-
This compound (S1PC)
-
Vehicle (e.g., distilled water)
-
Oral gavage needles
-
Laser Doppler blood flowmeter
-
Reagents for Western blotting (primary antibodies against phosphorylated AMPK, total AMPK, phosphorylated eNOS, and total eNOS)
-
Nitric oxide metabolite (NOx) assay kit
3. Experimental Procedure:
- Acclimatize rats for at least one week.
- Divide rats into a control group and an S1PC treatment group.
- Administer a single oral dose of S1PC (6.5 mg/kg body weight) or vehicle.[8]
- Measurement of Peripheral Blood Flow:
- At a specified time after administration (e.g., 3 hours), measure the tail blood flow using a noncontact laser Doppler method.[4][8]
- Analysis of AMPK and eNOS Phosphorylation:
- Euthanize the animals and collect the aorta.
- Prepare protein lysates from the aortic tissue.
- Perform Western blotting to determine the levels of phosphorylated and total AMPK and eNOS.
- Measurement of Plasma NOx:
- Collect blood samples and separate the plasma.
- Measure the concentration of NOx in the plasma using a suitable assay kit.[8]
4. Data Analysis:
-
Compare the tail blood flow between the S1PC-treated and control groups.
-
Calculate the ratio of phosphorylated to total AMPK and eNOS and compare between groups.
-
Compare the plasma NOx concentrations between the groups.
Data Presentation
Table 1: Effect of this compound on Systolic Blood Pressure in Spontaneously Hypertensive Rats
| Treatment Group | Dose (oral) | Time Post-Administration | Change in Systolic Blood Pressure (mmHg) | Reference |
| Vehicle Control | - | 3 hours | - | [4] |
| S1PC | 6.5 mg/kg | 3 hours | ↓ ~10% | [4] |
| S1PC | 6.5 mg/kg | 1.5 hours | Significant Decrease | [1] |
| S1PC | 6.5 mg/kg | 3 hours | Significant Decrease | [1] |
Table 2: Immunomodulatory Effects of this compound in Mice
| Treatment Group | Dose (oral) | Duration | IgA Level in Intestinal Lavage Fluid | IgA+ Cells in Peyer's Patches | Reference |
| Vehicle Control | - | 5 days | Baseline | Baseline | [7] |
| S1PC | 30 mg/kg | 5 days | Significantly Increased | Significantly Increased | [7] |
Table 3: Effect of this compound on Peripheral Circulation and Related Biomarkers in Rats
| Treatment Group | Dose (oral) | Parameter | Outcome | Reference |
| Vehicle Control | - | Tail Blood Flow | Baseline | [8] |
| S1PC | 6.5 mg/kg | Tail Blood Flow | Significantly Increased | [8] |
| S1PC | 6.5 mg/kg | Plasma NOx | Significantly Increased | [8] |
| S1PC | 6.5 mg/kg | Aortic p-AMPK/AMPK ratio | Significantly Increased | [8] |
| S1PC | 6.5 mg/kg | Aortic p-eNOS/eNOS ratio | Significantly Increased | [8] |
Mandatory Visualization
References
- 1. Metabolomic study reveals the acute hypotensive effect of S-1-propenylcysteine accompanied by alteration of the plasma histidine level in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical and Biological Properties of this compound in Aged Garlic Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of S-1-propenylcysteine, a sulfur compound in aged garlic extract, on blood pressure and peripheral circulation in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. mdpi.com [mdpi.com]
- 7. Chemical and Biological Properties of this compound in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S -1-Propenylcysteine, a sulfur compound in aged garlic extract, alleviates cold-induced reduction in peripheral blood flow in rat via activation of the AMPK/eNOS/NO pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of S-1-Propenyl-L-cysteine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-1-Propenyl-L-cysteine (S1PC) and its derivatives, notably the sulfoxide (B87167) form (isoalliin), are naturally occurring sulfur-containing amino acids found in plants of the Allium genus, such as onions and garlic.[1][2] These compounds are of significant interest to researchers in fields ranging from food science and flavor chemistry to pharmacology and drug development due to their potential biological activities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of these compounds. However, due to their polar nature and low volatility, derivatization is a critical step to enable their analysis by GC-MS.[3][4]
This document provides detailed application notes and protocols for the GC-MS analysis of this compound derivatives, with a primary focus on the well-documented analysis of this compound sulfoxide via tert-butyldimethylsilyl (TBDMS) derivatization. A proposed protocol for the analysis of the parent compound, this compound, is also presented based on established methods for similar amino acids.
Quantitative Data Summary
The following table summarizes quantitative data for S-alk(en)yl-L-cysteine sulfoxides, including this compound sulfoxide, as determined by GC-MS analysis in onion samples. This data is crucial for understanding the natural abundance of these compounds and for establishing relevant concentration ranges for future studies.
| Compound | Concentration in Onion (mg/g fresh weight) | Detection Limit (ng per injection) | Characteristic Mass Fragments (m/z) |
| S-methyl-L-cysteine sulfoxide | 0.3[1][2][5] | 0.3[1][5] | 302 (base peak), 436 (major peak)[1][2][5] |
| S-propyl-L-cysteine sulfoxide | 3.1[1][2][5] | 1.8[1][5] | 302 (base peak), 464 (major peak)[1][2][5] |
| This compound sulfoxide | 3.0[1][2][5] | Not explicitly stated | 302 (base peak), 462 (major peak)[1][2][5] |
Experimental Protocols
Protocol 1: Analysis of this compound Sulfoxide
This protocol is based on the established method for the determination of S-alk(en)yl-L-cysteine sulfoxides in Allium species.[1][2][5]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To isolate the target analytes from complex sample matrices such as plant extracts.
-
Procedure:
-
Homogenize the sample material (e.g., onion tissue) in a suitable solvent.
-
Centrifuge the homogenate and collect the supernatant.
-
Apply the supernatant to a Sep-Pak C18 cartridge to remove hydrophobic interferents.
-
Elute the analytes from the C18 cartridge and apply the eluate to a Bond Elut SCX (H+ form) cartridge.
-
Wash the SCX cartridge with 0.1 M hydrochloric acid.
-
Elute the purified this compound sulfoxide with 0.5 M ammonia (B1221849) solution.[1][5]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
2. Derivatization: Tert-butyldimethylsilylation (TBDMS)
-
Objective: To increase the volatility and thermal stability of the analyte for GC-MS analysis.
-
Procedure:
-
To the dried sample extract, add 30 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 20 µL of a 1 µg/mL internal standard solution (e.g., anthracene) in dried pyridine.
-
Seal the reaction vial and heat at 90°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS injection.
-
3. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: Nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 90°C, hold for 2 min.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 20°C/min to 300°C, hold for 5 min.[4]
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless (1 µL injection volume).
-
-
Mass Spectrometer (MS) Conditions:
Protocol 2: Proposed Method for this compound Analysis
This proposed protocol adapts the derivatization and analysis conditions from the sulfoxide method and general procedures for amino acid analysis.
1. Sample Preparation
-
For biological fluids or simple matrices, a protein precipitation step followed by evaporation may be sufficient.
-
For complex matrices like plant extracts, the Solid-Phase Extraction protocol described in Protocol 1 is recommended.
2. Derivatization: Tert-butyldimethylsilylation (TBDMS)
-
Procedure:
-
To the dried sample, add 100 µL of acetonitrile (B52724) and 100 µL of MTBSTFA (containing 1% TBDMSCl as a catalyst).[4]
-
Seal the vial and heat at 100°C for 2-4 hours to ensure complete derivatization of the amino, carboxyl, and thiol groups.
-
Cool the sample to room temperature.
-
3. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A nonpolar or medium-polarity capillary column such as a DB-5ms or equivalent is suitable.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: An initial temperature of around 100°C, followed by a ramp of 10-15°C/min to approximately 300°C, is a good starting point for method development.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Mode: Splitless.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Full scan mode for initial identification of characteristic fragments, followed by Selected Ion Monitoring (SIM) for sensitive quantification.
-
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound derivatives.
Caption: TBDMS derivatization of this compound for GC-MS analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of S-methyl-, S-propyl-, and S-propenyl-L-cysteine sulfoxides by gas chromatography-mass spectrometry after tert-butyldimethylsilylation. | Semantic Scholar [semanticscholar.org]
- 3. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 4. benchchem.com [benchchem.com]
- 5. Determination of S-methyl-, S-propyl-, and S-propenyl-L-cysteine sulfoxides by gas chromatography-mass spectrometry after tert-butyldimethylsilylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Separation of Cis and Trans Isomers of S-1-Propenyl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the separation of cis and trans isomers of S-1-Propenyl-L-cysteine (S1PC), a significant sulfur-containing amino acid found in aged garlic extract with potential pharmacological activities.[1][2] The protocols described herein are based on established chromatographic techniques and are intended to guide researchers in the successful resolution and analysis of these geometric isomers.
Introduction to this compound Isomers
This compound (S1PC) is a stereoisomer of S-allyl-L-cysteine (SAC), a well-known bioactive compound in aged garlic extract.[1][2] S1PC exists as two geometric isomers: trans-S-1-propenyl-L-cysteine (trans-S1PC) and cis-S-1-propenyl-L-cysteine (cis-S1PC).[1][2] While the trans-isomer and its derivatives are naturally present in Allium plants, the cis-isomer's concentration increases during the aging process of garlic.[1][2] The distinct biological activities and pharmacokinetic profiles of these isomers necessitate reliable and efficient separation techniques for their individual study and quantification.
Chromatographic Separation Techniques
High-Performance Liquid Chromatography (HPLC) is the most commonly reported method for the separation of S1PC isomers. Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) also present viable, albeit less documented, alternatives for the analysis of these and related compounds.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a robust and widely used technique for the separation of hydrophilic compounds like S1PC and its isomers.
| Technique | Column | Mobile Phase | Detection | Reference |
| RP-HPLC | Octadecylsilane (ODS) | Methanol (B129727), Formic Acid or Heptafluorobutyric Acid | UV (210 nm) | [3] |
| RP-HPLC | C18 (5 µm, 3.9 x 150 mm) | 30:70% Methanol:Water with 0.05% Sodium Dodecylsulfate | UV (210 nm) | [4] |
| LC-MS | Not Specified | Water with 0.1% (v/v) Formic Acid (A) and Acetonitrile (B52724) (B) (Isocratic: A:B = 97:3) | MS | [5] |
| Preparative HPLC | Not Specified | Water with 0.3% (v/v) Heptafluorobutyric Acid (A) and 80% (v/v) Methanol with 0.3% (v/v) Heptafluorobutyric Acid (B) (Isocratic: A:B = 73:27) | Not Specified | [5] |
This protocol is a composite methodology based on principles outlined in the cited literature.
Objective: To separate and quantify cis- and trans-S-1-Propenyl-L-cysteine.
Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Reference standards for cis- and trans-S1PC
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid or Heptafluorobutyric acid
-
Ultrapure water
Procedure:
-
Sample Preparation:
-
Dissolve the sample containing S1PC isomers in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient elution can be employed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV absorbance at 210 nm.[3]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Identify the peaks for cis- and trans-S1PC by comparing their retention times with those of the reference standards.
-
Quantify the isomers by integrating the peak areas and comparing them to a calibration curve generated from the reference standards.
-
Caption: Workflow for the separation of S1PC isomers using HPLC.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like amino acids, derivatization is necessary to increase their volatility.
This protocol outlines a general approach for the analysis of S-alk(en)yl-L-cysteine sulfoxides, which can be adapted for S1PC isomers.
Objective: To separate and identify derivatized cis- and trans-S-1-Propenyl-L-cysteine isomers using GC-MS.
Materials:
-
GC-MS system
-
Nonpolar capillary column (e.g., HP-5).[6]
-
Derivatization reagent (e.g., tert-butyldimethylsilyl [TBDMS]).[7]
-
Reference standards for cis- and trans-S1PC
-
Anhydrous solvent (e.g., pyridine)
Procedure:
-
Sample Preparation and Derivatization:
-
Lyophilize the sample to remove water.
-
Add the derivatization reagent (e.g., TBDMS) in a suitable solvent (e.g., pyridine).
-
Heat the mixture to ensure complete derivatization (e.g., 60°C for 30 minutes).
-
The resulting TBDMS derivatives are amenable to GC analysis.[7]
-
-
Chromatographic Conditions:
-
Column: A nonpolar capillary column is suitable for separating the derivatized isomers.[7]
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program:
-
Initial temperature: e.g., 100°C.
-
Ramp: Increase the temperature at a controlled rate (e.g., 10°C/min) to a final temperature of e.g., 280°C.
-
Hold at the final temperature for a few minutes.
-
-
Injector Temperature: e.g., 250°C.
-
MS Interface Temperature: e.g., 280°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Impact (EI).
-
Scan Range: Scan a mass range appropriate for the derivatized S1PC isomers (e.g., m/z 50-500).
-
The mass spectra will show characteristic fragmentation patterns that can be used for identification.
-
-
Data Analysis:
-
Identify the derivatized isomers based on their retention times and mass spectra, comparing them to derivatized standards.
-
Quantification can be performed using selected ion monitoring (SIM) for enhanced sensitivity.
-
Caption: Workflow for the separation of S1PC isomers using GC-MS.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for chiral separations and can be applied to the separation of diastereomers like cis- and trans-S1PC.[8] It offers advantages such as high speed and reduced solvent consumption.[9]
This protocol provides a general framework for developing an SFC method for S1PC isomer separation.
Objective: To achieve rapid and efficient separation of cis- and trans-S-1-Propenyl-L-cysteine isomers using SFC.
Materials:
-
SFC system with a back pressure regulator
-
Chiral or achiral stationary phase
-
Supercritical carbon dioxide (CO₂)
-
Organic modifier (e.g., methanol, ethanol)
-
Additive (e.g., diethylamine (B46881) for basic compounds)
Procedure:
-
Sample Preparation:
-
Dissolve the sample in the organic modifier or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Stationary Phase: A variety of chiral stationary phases (CSPs) based on amylose (B160209) or cellulose (B213188) derivatives are commercially available and effective for chiral separations.[10] Achiral phases can also be screened.
-
Mobile Phase:
-
Flow Rate: Typically 2-4 mL/min for analytical scale.
-
Back Pressure: Maintained at a constant pressure (e.g., 150 bar).[9]
-
Column Temperature: Usually slightly above ambient (e.g., 35-40 °C).
-
Detection: UV or MS detection.
-
-
Method Development:
-
Screen different stationary phases and organic modifiers to find the optimal conditions for separation.
-
Adjust the gradient, temperature, and back pressure to fine-tune the resolution and analysis time.
-
-
Data Analysis:
-
Identify the isomers based on their retention times.
-
Quantify using peak areas and a calibration curve.
-
Caption: Logical workflow for SFC method development.
Conclusion
The separation of cis and trans isomers of this compound is crucial for understanding their individual contributions to the bioactivity of products like aged garlic extract. This document provides a detailed overview and practical protocols for utilizing HPLC, GC, and SFC for this purpose. Researchers are encouraged to adapt and optimize these methods to suit their specific analytical needs and instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical and Biological Properties of this compound in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dc.etsu.edu [dc.etsu.edu]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Separation and analysis of diastereomers and enantiomers of cypermethrin and cyfluthrin by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of S-methyl-, S-propyl-, and S-propenyl-L-cysteine sulfoxides by gas chromatography-mass spectrometry after tert-butyldimethylsilylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New insights into supercritical fluid chromatography for chiral separations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
Application of S-1-Propenyl-L-cysteine in Functional Food Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-1-Propenyl-L-cysteine (S1PC) is a sulfur-containing amino acid found in aged garlic extract. It is a stereoisomer of the well-researched S-allyl-L-cysteine (SAC).[1] While present in only trace amounts in raw garlic, the concentration of S1PC significantly increases during the aging process.[1][2][3][4] Emerging research has highlighted its potential as a bioactive compound with significant applications in functional foods and nutraceuticals. This document provides a detailed overview of the current research on S1PC, focusing on its immunomodulatory, antihypertensive, and potential antioxidant properties, complete with experimental protocols and quantitative data.
Health Benefits and Bioavailability
S1PC has demonstrated several promising pharmacological effects in both in vitro and in vivo studies. These include immunomodulatory actions, reduction of blood pressure, and improvement of peripheral blood flow.[1][2][5] Pharmacokinetic studies have shown that S1PC is readily absorbed after oral administration in rats and dogs, with a high bioavailability of 88-100%.[1][3] Furthermore, it exhibits minimal inhibitory effects on human cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions.[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: In Vivo Immunomodulatory Effects of S1PC in Mice
| Parameter | Animal Model | Dosage | Duration | Results | Reference |
| IgA Levels in Intestinal Lavage Fluid | C57BL/6N mice | 30 mg/kg/day (oral) | 5 days | Significantly increased IgA levels compared to control. | [7] |
| IgA-inducing Cells in Peyer's Patches | C57BL/6N mice | 30 mg/kg/day (oral) | 5 days | Significantly increased population of IgA+ cells. | [7] |
| M2c/M1 Macrophage Ratio in Spleen | Senescence-accelerated mice (SAMP8) | 5 mg/kg/day (oral) | 6 weeks | Elevated the M2c/M1 macrophage ratio. | [8] |
Table 2: In Vivo Antihypertensive Effects of S1PC in Spontaneously Hypertensive Rats (SHRs)
| Parameter | Animal Model | Dosage | Duration | Results | Reference |
| Systolic Blood Pressure (SBP) - Acute | Spontaneously Hypertensive Rats (SHRs) | 6.5 mg/kg (single oral dose) | 24 hours | Significant decrease in SBP by ~10% at 3 hours post-administration. | [2] |
| Systolic Blood Pressure (SBP) - Chronic | Spontaneously Hypertensive Rats (SHRs) | 6.5 mg/kg/day (oral) | 10 weeks | Significantly inhibited the increase of SBP. | [5] |
| Tail Blood Flow | Spontaneously Hypertensive Rats (SHRs) | 6.5 mg/kg (single oral dose) | 3 hours | Significantly increased blood flow. | [2] |
Table 3: In Vitro Effects of S1PC on Macrophage Polarization
| Parameter | Cell Line | S1PC Concentration | Co-treatment | Results | Reference |
| Arginase1 (Arg1) mRNA levels | Bone marrow-derived macrophages (BMDMs) | 300 µM | 20 ng/mL mIL-10 | Increased IL-10-induced Arg1 mRNA levels. | [9] |
| M2c-like macrophage population | J774A.1 cells | 100-1000 µM | 10 ng/mL mIL-10 | Increased the population of M2c-like macrophages. | [9] |
| Pro-inflammatory cytokine production (LPS-induced) | J774A.1 cells | 300 µM | 10 ng/mL mIL-10 | Decreased production of pro-inflammatory cytokines. | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments investigating the bioactivity of S1PC.
In Vivo Immunomodulation Protocol
Objective: To assess the in vivo immunomodulatory effects of S1PC by measuring intestinal IgA levels and IgA-producing cells in mice.
Materials:
-
This compound (S1PC)
-
C57BL/6N mice
-
Distilled water (vehicle)
-
Mouse IgA ELISA Quantification set
-
FACSCalibur flow cytometer
-
Anti-mouse IgA antibodies
Procedure:
-
Animal Housing: House C57BL/6N mice under standard laboratory conditions.
-
Treatment: Administer S1PC (30 mg/kg body weight) or distilled water orally to the mice once a day for 5 consecutive days.
-
Sample Collection (Intestinal Lavage): After the treatment period, collect intestinal lavage fluid.
-
IgA Quantification: Measure the concentration of IgA in the intestinal lavage fluid using a Mouse IgA ELISA Quantification kit according to the manufacturer's instructions.
-
Sample Collection (Peyer's Patches): Isolate Peyer's patches from the small intestine.
-
Cell Staining: Prepare single-cell suspensions from the Peyer's patches and stain with fluorescently labeled anti-mouse IgA antibodies.
-
Flow Cytometry Analysis: Analyze the population of IgA-positive cells using a flow cytometer.
In Vivo Antihypertension Protocol
Objective: To evaluate the antihypertensive effect of S1PC in a spontaneously hypertensive rat model.
Materials:
-
This compound (S1PC)
-
Spontaneously Hypertensive Rats (SHRs)
-
Wistar Kyoto (WKY) rats (normotensive control)
-
Tail-cuff method blood pressure measurement system
-
Noncontact laser Doppler blood flowmeter
Procedure:
-
Animal Model: Use male SHRs as the hypertensive model and WKY rats as the normotensive control.
-
Acclimatization: Acclimatize the rats to the experimental conditions and blood pressure measurement procedure.
-
Acute Study:
-
Administer a single oral dose of S1PC (e.g., 6.5 mg/kg body weight) or vehicle to the SHRs.
-
Measure systolic blood pressure and tail blood flow at various time points (e.g., 0, 1.5, 3, 6, and 24 hours) after administration using the tail-cuff method and a laser Doppler flowmeter, respectively.
-
-
Chronic Study:
-
Administer S1PC (e.g., 6.5 mg/kg body weight) or vehicle orally to the SHRs daily for a period of 10 weeks.
-
Measure systolic blood pressure weekly throughout the study.
-
In Vitro Macrophage Polarization Protocol
Objective: To investigate the effect of S1PC on macrophage polarization towards an anti-inflammatory M2c phenotype.
Materials:
-
This compound (S1PC)
-
J774A.1 murine macrophage cell line or bone marrow-derived macrophages (BMDMs)
-
Recombinant murine Interleukin-10 (mIL-10)
-
Lipopolysaccharide (LPS)
-
Cell culture reagents (DMEM, FBS, antibiotics)
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-CD11b, anti-F4/80, anti-CD86, anti-CD206)
-
Reagents for qRT-PCR (RNA extraction kit, reverse transcriptase, primers for Arg1 and housekeeping genes)
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Cell Culture: Culture J774A.1 cells or differentiate bone marrow cells into BMDMs.
-
Treatment: Treat the macrophages with S1PC (e.g., 100-1000 µM) in the presence or absence of mIL-10 (e.g., 10-20 ng/mL) for 48 hours.
-
Macrophage Polarization Analysis (Flow Cytometry):
-
Harvest the cells and stain with a panel of fluorescently labeled antibodies to identify M1-like (e.g., CD86+) and M2-like (e.g., CD206+) macrophage populations.
-
Analyze the stained cells using a flow cytometer.
-
-
Gene Expression Analysis (qRT-PCR):
-
Extract total RNA from the treated cells.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative mRNA expression of M2 marker genes (e.g., Arg1) using qRT-PCR.
-
-
Anti-inflammatory Activity Assay:
-
After the initial treatment, wash the cells and stimulate with LPS (e.g., 50-100 ng/mL) for 6-16 hours.
-
Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
In Vitro Antioxidant Activity Protocol (General)
Objective: To assess the potential free radical scavenging activity of S1PC using standard in vitro assays. Note: Direct studies on S1PC using these methods are limited; this protocol is based on standard procedures for similar compounds.
Materials:
-
This compound (S1PC)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Trolox (standard antioxidant)
-
Methanol or Ethanol (B145695)
-
Spectrophotometer
DPPH Assay Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of S1PC and Trolox in methanol.
-
In a 96-well plate, mix the S1PC or Trolox solutions with the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
ABTS Assay Procedure:
-
Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of S1PC and Trolox.
-
Mix the S1PC or Trolox solutions with the diluted ABTS•+ solution.
-
Incubate for a set time (e.g., 6 minutes) at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging activity and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
Signaling Pathways and Mechanisms of Action
S1PC exerts its biological effects through the modulation of specific signaling pathways.
Immunomodulation via IL-10R/STAT3 Pathway
S1PC has been shown to promote the polarization of macrophages towards an anti-inflammatory M2c phenotype. It achieves this by prolonging the activation of the Interleukin-10 receptor (IL-10R) and the subsequent phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3).[1][9] This sustained signaling is due to the inhibition of the interaction between IL-10Rα and SHIP1 (SH2-containing inositol (B14025) 5'-phosphatase 1), a negative regulator of this pathway.[2][9]
Caption: S1PC enhances IL-10 signaling by inhibiting SHIP1-mediated dephosphorylation of IL-10R.
Anti-inflammatory Effects via TLR4/MyD88 Pathway Inhibition
S1PC has been found to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, a key pathway in the innate immune response that, when activated by ligands like LPS, leads to the production of pro-inflammatory cytokines. S1PC induces the degradation of the adaptor protein MyD88 (Myeloid differentiation primary response 88), which is crucial for the downstream signaling cascade that activates NF-κB and subsequent inflammatory gene expression.
Caption: S1PC inhibits TLR4 signaling by inducing the degradation of the adaptor protein MyD88.
Experimental Workflow for In Vitro Immunomodulation Studies
The following diagram illustrates a typical workflow for investigating the in vitro immunomodulatory effects of S1PC on macrophages.
Caption: Workflow for assessing the in vitro immunomodulatory effects of S1PC on macrophages.
Conclusion and Future Directions
This compound is a promising bioactive compound with well-documented immunomodulatory and antihypertensive effects. The detailed protocols and quantitative data presented here provide a valuable resource for researchers in functional foods, nutrition, and drug development. Future research should focus on elucidating the full spectrum of its mechanisms of action, including its potential antioxidant properties, and translating these preclinical findings into human clinical trials to validate its efficacy and safety for use in functional food and nutraceutical applications.
References
- 1. S-1-Propenylcysteine promotes IL-10-induced M2c macrophage polarization through prolonged activation of IL-10R/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-1-Propenylcysteine promotes IL-10-induced M2c macrophage polarization through prolonged activation of IL-10R/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the Effects of S-Allyl-L-cysteine, S-Methyl-L-cysteine, trans-S-1-Propenyl-L-cysteine, and Their N-Acetylated and S-Oxidized Metabolites on Human CYP Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chemical and Biological Properties of this compound in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the TLR4/MyD88 signaling pathway contributes to the development of human hepatocellular carcinoma via upregulation of IL-23 and IL-17A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying S-1-Propenyl-L-cysteine Effects in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-1-Propenyl-L-cysteine (S1PC) is a sulfur-containing amino acid found in aged garlic extract.[1][2] Emerging research has highlighted its potential therapeutic effects, including immunomodulatory, anti-inflammatory, and cardiovascular-protective properties.[1][2][3] These application notes provide a comprehensive guide for utilizing cell culture models to investigate the mechanisms of action of S1PC. Detailed protocols for key experimental assays are provided to ensure reproducible and robust results.
Recommended Cell Culture Models
-
Human Umbilical Vein Endothelial Cells (HUVECs): An excellent model for studying the effects of S1PC on vascular inflammation, endothelial barrier function, and angiogenesis.[4][5]
-
Human Bronchial Epithelial Cells (e.g., IB3-1): Suitable for investigating the anti-inflammatory effects of S1PC in the context of respiratory inflammation.[6]
-
Macrophage Cell Lines (e.g., RAW 264.7): Useful for exploring the immunomodulatory effects of S1PC, particularly its impact on cytokine production and macrophage polarization.
-
Cancer Cell Lines (e.g., Bladder Cancer, Breast Cancer): While direct studies with S1PC are limited, the known anticancer effects of its precursor, S-allyl-L-cysteine (SAC), suggest that various cancer cell lines could serve as relevant models to explore the potential anti-proliferative and pro-apoptotic effects of S1PC.
Quantitative Data Summary
The following tables summarize the quantitative effects of S1PC observed in various cell culture models.
Table 1: Effect of S1PC on Endothelial Cell Permeability
| Cell Line | Treatment | S1PC Concentration | Outcome | Quantitative Result | Reference |
| HUVECs | TNF-α (50 ng/mL) | 75 µM | Inhibition of hyperpermeability | Statistically significant reduction in permeability | [4] |
| HUVECs | TNF-α (50 ng/mL) | 150 µM | Inhibition of hyperpermeability | Statistically significant reduction in permeability | [4] |
| HUVECs | TNF-α (50 ng/mL) | 300 µM | Inhibition of hyperpermeability | Statistically significant reduction in permeability | [4] |
Table 2: Anti-inflammatory Effects of S1PC in Bronchial Epithelial Cells
| Cell Line | Treatment | S1PC Concentration | Target Gene/Protein | Outcome | Quantitative Result | Reference |
| IB3-1 | BNT162b2 vaccine | 1-100 µM | NF-κB | Reversal of upregulation | Dose-dependent reversal | [6] |
| IB3-1 | BNT162b2 vaccine | 1-100 µM | IL-6 | Reversal of upregulation | Dose-dependent reversal | [6] |
| IB3-1 | BNT162b2 vaccine | 1-100 µM | IL-8 | Reversal of upregulation | Dose-dependent reversal | [6] |
| IB3-1 | BNT162b2 vaccine | 1-100 µM | G-CSF | Reversal of upregulation | Dose-dependent reversal | [6] |
Signaling Pathways Modulated by this compound
S1PC has been shown to modulate several key signaling pathways involved in inflammation and cellular homeostasis.
Signaling pathways modulated by this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of S1PC on cell viability.
Workflow for the MTT cell viability assay.
Materials:
-
Cells of interest (e.g., HUVECs, IB3-1)
-
Complete cell culture medium
-
This compound (S1PC)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of S1PC in complete medium. Remove the old medium from the wells and add 100 µL of the S1PC-containing medium to the respective wells. Include a vehicle control (medium without S1PC).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to quantify apoptosis induced by S1PC.
Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Cells of interest
-
S1PC
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of S1PC for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them in a microcentrifuge tube.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blotting for Phosphorylated Proteins
This protocol is for detecting changes in protein phosphorylation in response to S1PC treatment.
Materials:
-
Cells of interest
-
S1PC
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total protein of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with S1PC, wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring changes in the expression of target genes in response to S1PC.
Materials:
-
Cells of interest
-
S1PC
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Treat cells with S1PC, then extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and gene-specific primers.
-
Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument. The thermal cycling conditions will depend on the master mix and primers used.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a housekeeping gene.
References
- 1. Chemical and Biological Properties of this compound in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical and Biological Properties of this compound in Aged Garlic Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-1-propenylcysteine improves TNF-α-induced vascular endothelial barrier dysfunction by suppressing the GEF-H1/RhoA/Rac pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S-1-propenylcysteine improves TNF-α-induced vascular endothelial barrier dysfunction by suppressing the GEF-H1/RhoA/Rac pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aged garlic extract major constituent this compound inhibits proinflammatory mRNA expression in bronchial epithelial IB3-1 cells exposed to the BNT162b2 vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of S-1-Propenyl-L-cysteine in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-1-Propenyl-L-cysteine (S1PC) is a naturally occurring sulfur-containing amino acid found in plants of the Allium genus, such as garlic and onions. It is a stereoisomer of S-allyl-L-cysteine (SAC), a well-studied bioactive compound in aged garlic extract.[1] Recent studies have highlighted the pharmacological potential of S1PC, including its immunomodulatory and antihypertensive effects.[1] Furthermore, S1PC has been shown to exhibit antioxidative properties through a nitric oxide (NO)-dependent BACH1 signaling pathway.[2] The growing interest in S1PC necessitates robust and reliable analytical methods for its quantification in complex matrices, including food products and biological samples, to support research, quality control, and drug development.
This document provides detailed application notes and protocols for the analysis of S1PC using various analytical techniques, including High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Techniques and Protocols
A variety of analytical techniques can be employed for the determination of S1PC in complex matrices. The choice of method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely used technique for the analysis of S1PC and other sulfur-containing compounds in food matrices like aged garlic extract. To enhance detection, post-column derivatization with a chromogenic reagent is often employed.
Experimental Protocol: HPLC-UV with Post-Column Derivatization
a) Sample Preparation (Aged Garlic Extract):
-
Homogenize 1 g of aged garlic extract with 10 mL of deionized water.
-
Centrifuge the mixture at 10,000 × g for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
The filtered extract is ready for HPLC analysis.
b) HPLC Conditions:
-
Instrument: A standard HPLC system with a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 500 nm (after post-column derivatization).[1]
c) Post-Column Derivatization:
-
After the column, the eluent is mixed with a hexaiodoplatinate reagent using a T-fitting.
-
The reaction coil is maintained at a suitable temperature to facilitate the reaction.
-
The colored product is then detected by the UV-Vis detector.
d) Workflow Diagram:
Caption: Workflow for HPLC-UV analysis of S1PC.
Quantitative Data Summary (Representative for HPLC-UV):
| Parameter | Value | Reference |
| Linearity Range | 0.01 - 0.1 mg/mL | Adapted from[3] |
| Recovery | 99.0% | [3] |
| Precision (RSD) | 1.9% | [3] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the method of choice for quantifying S1PC in complex biological matrices such as plasma. The use of a stable isotope-labeled internal standard is recommended for accurate quantification.
Experimental Protocol: LC-MS/MS for S1PC in Human Plasma
a) Sample Preparation (Human Plasma):
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., this compound-d3).
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 × g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b) LC-MS/MS Conditions:
-
Instrument: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Column: A suitable C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: To be determined by infusing a standard solution of S1PC and the internal standard.
c) Workflow Diagram:
References
Troubleshooting & Optimization
Technical Support Center: S-1-Propenyl-L-cysteine Organic Synthesis
Welcome to the technical support center for the organic synthesis of S-1-Propenyl-L-cysteine (S1PC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound (S1PC)?
A1: Several synthetic methods for S1PC have been reported, with varying yields and complexities. The primary approaches include:
-
Multi-step Synthesis using (E)-1-bromoprop-1-ene: A four-step method involving palladium-catalyzed coupling has been reported with a relatively high overall yield.[1]
-
Two-step Synthesis from (E)-1-bromoprop-1-ene: This method involves the formation of (E)-1-(benzylthio)-1-propene followed by coupling with 3-chloroalanine, but it has been associated with lower overall yields.[1][2]
-
Isomerization of S-allyl-L-cysteine (SAC): S1PC can be synthesized by the isomerization of the readily available S-allyl-L-cysteine under strong basic conditions, for example, using potassium tert-butoxide.[1]
Q2: Why am I getting a low yield in my S1PC synthesis?
A2: Low yields in S1PC synthesis can stem from several factors:
-
Side Reactions: The thiol group of cysteine is a strong nucleophile and can participate in undesired reactions. Over-alkylation or reaction with other electrophiles in the mixture can reduce the yield of the desired product.
-
Isomerization: S1PC exists as cis- and trans-isomers. The desired trans-isomer can undergo reversible isomerization to the cis-isomer, particularly under acidic conditions used during workup or purification, leading to a mixture of products and a lower yield of the target isomer.[1]
-
Suboptimal Reaction Conditions: Factors such as temperature, solvent, base, and catalyst (if applicable) are crucial. Non-optimal conditions can lead to incomplete reactions or the formation of byproducts.
-
Purification Losses: The purification of S1PC can be challenging due to the presence of structurally similar impurities.[1] Significant amounts of the product can be lost during chromatographic separation or crystallization.
-
Inadequate Protection of Functional Groups: The amino and carboxylic acid groups of L-cysteine may require protection to prevent them from participating in side reactions. Incomplete protection or premature deprotection can lead to a complex mixture of products and lower the yield.
Q3: How can I control the stereoselectivity to obtain the trans-isomer of S1PC?
A3: Achieving high stereoselectivity for the trans-isomer is a key challenge. Here are some strategies:
-
Use of Stereochemically Pure Starting Materials: Starting with a stereochemically pure propenyl halide, such as (E)-1-bromoprop-1-ene, is crucial for obtaining the corresponding trans-S1PC.
-
Reaction Conditions: The choice of solvent and base can influence the stereochemical outcome. Aprotic polar solvents are generally preferred.
-
Palladium-Catalyzed Coupling: The use of specific palladium catalysts has been shown to provide good stereoselectivity for the trans-isomer.[1]
-
Avoid Acidic Conditions: As acidic conditions can promote isomerization, it is advisable to use neutral or slightly basic conditions during workup and purification to preserve the stereointegrity of the trans-product.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low overall yield | Incomplete reaction in one or more steps. | Monitor each reaction step by TLC or LC-MS to ensure completion before proceeding. Optimize reaction time and temperature. |
| Formation of multiple products (isomers, byproducts). | Analyze the crude product by NMR and LC-MS to identify impurities. Adjust reaction conditions to minimize side reactions. See FAQs on stereoselectivity. | |
| Degradation of product during workup or purification. | Use mild workup conditions. Avoid strong acids. Consider alternative purification methods like flash chromatography with a neutral mobile phase or crystallization. | |
| Mixture of cis- and trans-isomers obtained | Isomerization during the reaction. | Ensure the use of stereochemically pure starting materials. Optimize the base and solvent system to favor the desired isomer. |
| Isomerization during workup or purification. | Avoid acidic conditions. Use buffered solutions for extraction and a neutral stationary phase for chromatography. | |
| Difficulty in purifying the final product | Presence of structurally similar impurities. | Employ high-resolution chromatographic techniques (e.g., HPLC). Consider derivatization of the product to facilitate separation, followed by deprotection. |
| Product is highly polar and water-soluble. | Use reverse-phase chromatography. Ion-exchange chromatography can also be an effective purification method for amino acids. |
Quantitative Data Summary
The following table summarizes the reported yields for different synthetic routes to this compound.
| Synthetic Method | Number of Steps | Key Reagents | Individual Step Yields (%) | Final Calculated Yield (%) | Reference |
| Palladium-Catalyzed Coupling | 4 | (E)-1-bromoprop-1-ene, L-cysteine, Palladium catalyst | 98, 82, 94, 78 | 59 | [1] |
| Two-Step Synthesis | 2 | (E)-1-bromoprop-1-ene, dibenzyl disulfide, 3-chloroalanine | 48, 27 | 13 | [1][2] |
| Isomerization | 1 | S-allyl-L-cysteine, potassium tert-butoxide | Not specified | Not specified | [1] |
Experimental Protocols
Protocol 1: Four-Step Synthesis via Palladium-Catalyzed Coupling (Yield: ~59%)
This protocol is based on the method reported to have a higher yield.[1]
Step 1: Protection of L-cysteine (Yield: 98%)
-
Protect the amino and carboxyl groups of L-cysteine. For example, form N-Boc-L-cysteine methyl ester.
Step 2: S-Propenylation (Yield: 82%)
-
Dissolve the protected L-cysteine in a suitable aprotic solvent (e.g., THF, DMF).
-
Add a non-nucleophilic base (e.g., sodium hydride).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄) and (E)-1-bromoprop-1-ene.
-
Stir the reaction at room temperature until completion (monitor by TLC).
Step 3: Deprotection of the Carboxyl Group (Yield: 94%)
-
Hydrolyze the methyl ester using a mild base such as lithium hydroxide (B78521) in a mixture of THF and water.
Step 4: Deprotection of the Amino Group (Yield: 78%)
-
Remove the Boc protecting group using a mild acid such as trifluoroacetic acid (TFA) in dichloromethane.
-
Caution: Minimize exposure to strong acid to prevent isomerization. A rapid workup with neutralization is recommended.
Protocol 2: Isomerization of S-allyl-L-cysteine
This protocol is based on the isomerization method.[1]
-
Dissolve S-allyl-L-cysteine in a suitable solvent (e.g., DMSO).
-
Add a strong base, such as potassium tert-butoxide, portion-wise at room temperature.
-
Heat the reaction mixture (e.g., to 80-100 °C) and monitor the progress by NMR or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture with a weak acid (e.g., acetic acid) and proceed with purification.
Visualizations
Caption: High-yield four-step synthesis workflow for this compound.
Caption: Troubleshooting logic for addressing low yields in S1PC synthesis.
Caption: Key factors influencing the yield and purity of S1PC synthesis.
References
troubleshooting S-1-Propenyl-L-cysteine peak tailing in reverse-phase HPLC
Welcome to the technical support center for chromatographic analysis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address peak tailing issues encountered during the reverse-phase HPLC analysis of S-1-Propenyl-L-cysteine.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified?
A: In an ideal HPLC separation, a chromatographic peak should be symmetrical and Gaussian in shape. Peak tailing is a common issue where the peak is asymmetric, and the latter half of the peak is broader than the front half.[1][2] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying issues with the separation method or HPLC system.[1][3]
Peak tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A Tf value greater than 1.2 is generally considered indicative of a tailing issue that requires investigation.[1][4]
Q2: What are the primary causes of peak tailing for this compound?
A: this compound is a polar amino acid derivative containing both a basic primary amine group and an acidic carboxylic acid group. This structure makes it susceptible to multiple interaction mechanisms on a standard silica-based reverse-phase column (e.g., C18), which is a primary cause of peak tailing.[5]
The most common causes include:
-
Secondary Silanol (B1196071) Interactions: The basic amine group on the cysteine molecule can interact strongly with acidic residual silanol groups (Si-OH) on the surface of the silica (B1680970) stationary phase.[3][5][6] These interactions are a common cause of tailing for basic compounds.[5]
-
Incorrect Mobile Phase pH: The pH of the mobile phase dictates the ionization state of both the analyte and the column's silanol groups. Operating near the pKa of the analyte can lead to mixed ionization states and peak distortion.[3][7]
-
Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to peak shape issues.[1][2][8]
-
Column Degradation: The column's performance can degrade over time due to contamination, bed deformation, or loss of stationary phase.[1][2]
-
Extra-Column Effects: Issues outside the column, such as excessive tubing length or dead volume in fittings, can contribute to band broadening and peak tailing.[3][6]
Q3: How does mobile phase pH influence the peak shape of this compound?
A: Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like this compound.[7][9][10] The pH affects the charge of the analyte and the stationary phase surface.
-
At Low pH (e.g., pH 2-3): The carboxylic acid group is protonated (neutral), and the amine group is protonated (positive charge). Critically, the residual silanol groups on the silica surface are also protonated and neutral. This minimizes the undesirable ionic interactions between the positively charged analyte and the stationary phase, leading to improved peak symmetry.[5][11]
-
At Mid-range pH (e.g., pH 4-7): Silanol groups begin to deprotonate, becoming negatively charged (SiO-). The analyte's amine group remains positively charged, leading to strong secondary ionic interactions that cause significant peak tailing.[3][5]
-
At High pH (e.g., pH > 8): While this would neutralize the analyte's amine group, standard silica-based columns are not stable at high pH and will degrade rapidly.[9][10] Analysis at high pH requires a specialized hybrid or polymer-based column.[9][10]
For optimal peak shape with standard silica columns, it is highly recommended to operate at a low pH.
| Component | State at Low pH (~2.5) | State at Mid pH (~5.0) | Interaction & Peak Shape |
| This compound (Amine) | Protonated (R-NH3+) | Protonated (R-NH3+) | Can interact with negative charges |
| This compound (Acid) | Neutral (R-COOH) | Deprotonated (R-COO-) | Less interaction with RP phase |
| Silica Surface (Silanols) | Neutral (Si-OH) | Deprotonated (Si-O-) | Strong ionic attraction at mid pH |
| Resulting Peak Shape | Symmetrical | Tailing | - |
Q4: My peak is still tailing at low pH. Could the column be the problem?
A: Yes. If adjusting the mobile phase does not resolve the issue, the column itself is the next logical area to investigate.
-
Column Chemistry: Standard, older-generation C18 columns may have a higher population of accessible silanol groups. Consider switching to a modern, high-purity silica column with advanced end-capping. End-capping uses small chemical groups to block the residual silanols, minimizing secondary interactions.[3][12] Columns with polar-embedded phases can also provide alternative selectivity and improved peak shape for polar compounds.[1]
-
Column Contamination: Contaminants from previous samples may accumulate at the head of the column, creating active sites that cause tailing.[8] Try flushing the column with a strong solvent (e.g., isopropanol (B130326) or THF for reversed-phase) or follow the manufacturer's regeneration protocol.
-
Column Void or Bed Deformation: A physical shock or pressure fluctuations can cause a void to form at the column inlet or disturb the packed bed.[2][6] This often affects all peaks in the chromatogram. This type of damage is usually irreversible, and the column must be replaced.[2][4] Using a guard column can help protect the analytical column from contaminants and particulates.[6]
Q5: How do I know if I am overloading the column?
A: Column overload, either by mass or volume, can cause distorted peaks.[4]
-
Mass Overload: The peak shape broadens and becomes more asymmetrical as the concentration of the analyte increases. To check for this, prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves significantly upon dilution, you are likely experiencing mass overload.[2][8]
-
Volume Overload: Injecting a large volume of a sample dissolved in a solvent stronger than the mobile phase can cause peak distortion.[1] As a rule, the injection solvent should be as weak as or weaker than the initial mobile phase. Try reducing the injection volume or dissolving the sample in the mobile phase itself.[1][11]
Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing and resolving peak tailing for this compound.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Chemical Interaction Diagram
The diagram below illustrates the undesirable secondary interaction between the positively charged this compound and a deprotonated silanol group on the stationary phase surface, which is a root cause of peak tailing.
Caption: Secondary ionic interaction causing peak tailing.
Experimental Protocol: Systematic Troubleshooting
This protocol provides a step-by-step methodology for identifying and resolving the cause of peak tailing for this compound.
Objective: To systematically eliminate potential causes of peak tailing and achieve a symmetrical peak shape (Tf ≤ 1.2).
Initial Conditions:
-
Column: A high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Sample: this compound dissolved in Mobile Phase A.
Procedure:
-
Establish a Baseline:
-
Equilibrate the column with your current method until a stable baseline is achieved.
-
Inject your standard and record the chromatogram, noting the Tailing Factor (Tf).
-
-
Step 1: Optimize Mobile Phase pH and Buffer.
-
Prepare a fresh mobile phase A containing 0.1% Formic Acid in water (pH should be ~2.7).
-
Equilibrate the system for at least 15 column volumes.
-
Inject the sample. If tailing improves but is not eliminated, increase the acid concentration to 0.2% or switch to 0.1% TFA, which can be more effective at masking silanols.
-
If using a buffer is necessary, ensure the concentration is between 20-50 mM to provide sufficient buffering capacity.
-
-
Step 2: Evaluate for Column Overload.
-
If tailing persists, dilute your sample stock solution 10-fold with mobile phase A.
-
Inject the diluted sample.
-
If the peak shape becomes symmetrical, the original concentration was causing mass overload. Adjust the sample concentration accordingly.
-
-
Step 3: Assess the Column Health.
-
If tailing is still present with a low pH mobile phase and a diluted sample, the column may be the issue.
-
Disconnect the column and flush it according to the manufacturer's instructions. A typical flush for a C18 column is 20-30 column volumes of isopropanol.
-
Re-install the column and re-equilibrate with the optimized mobile phase. If performance does not improve, the column may be permanently damaged or contaminated.
-
If available, install a new, high-quality end-capped C18 column to confirm if the original column was the source of the problem.
-
-
Step 4: Check for Extra-Column Volume.
-
Inspect all tubing between the injector and the detector. Ensure the tubing is as short as possible and has a narrow internal diameter (e.g., 0.12 mm or 0.005 inches).[3]
-
Check all fittings to ensure they are properly seated and tightened to avoid any dead volume.
-
If tailing is more pronounced for early-eluting peaks, extra-column volume is a likely contributor.[6]
-
By following this systematic approach, you can efficiently diagnose and resolve the most common causes of peak tailing for this compound and improve the robustness and accuracy of your HPLC method.
References
- 1. uhplcs.com [uhplcs.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromtech.com [chromtech.com]
- 4. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. LC Technical Tip [discover.phenomenex.com]
improving S-1-Propenyl-L-cysteine stability in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-1-Propenyl-L-cysteine (S1PC) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for S1PC in aqueous solutions?
A1: The primary degradation pathways for this compound (S1PC) in aqueous solutions are understood to be oxidation and isomerization. The thiol group in the cysteine moiety is susceptible to oxidation, which can lead to the formation of sulfoxides and other oxidized species. Additionally, S1PC can undergo reversible isomerization between its cis and trans forms, particularly under acidic conditions.
Q2: What are the optimal storage conditions for S1PC stock solutions?
A2: For long-term stability, it is recommended to store S1PC solid powder at -20°C or below. Stock solutions should be prepared fresh for each experiment. If short-term storage of a stock solution is necessary, it is advisable to store it at -80°C for up to six months or at -20°C for up to one month. To minimize oxidation, the vial's headspace should be purged with an inert gas like nitrogen or argon. Aqueous solutions of S1PC are less stable and should be used immediately after preparation.
Q3: How does pH affect the stability of S1PC in aqueous solutions?
A3: While specific data for S1PC is limited, studies on L-cysteine, a closely related compound, indicate that stability is pH-dependent. Generally, cysteine solutions are more stable in acidic conditions (pH 1.2-2.0). Alkaline conditions are unfavorable for the stability of cysteine and can promote degradation. For practical purposes, maintaining a slightly acidic pH (e.g., 3.0-6.5) may improve the stability of S1PC solutions.
Q4: Is S1PC sensitive to light?
A4: Yes, compounds containing cysteine are known to be susceptible to photodegradation. Exposure to light, particularly UV irradiation, can lead to the formation of various degradation products, including oxidized species. Therefore, it is crucial to protect S1PC solutions from light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected concentrations of S1PC in prepared solutions.
| Possible Cause | Troubleshooting Step |
| Degradation due to Oxidation | Prepare solutions using de-gassed, oxygen-free water or buffers. Purge the headspace of the vial with nitrogen or argon before sealing. Consider adding an antioxidant such as ascorbic acid or sodium metabisulfite (B1197395) to the solution. |
| pH-mediated Degradation | Ensure the pH of the aqueous solution is in the acidic range (ideally pH 3.0-6.5) to improve stability. |
| Photodegradation | Protect the solution from light at all times by using amber vials or covering the container with aluminum foil. |
| Adsorption to Container Surfaces | Use low-protein-binding tubes and containers for preparing and storing S1PC solutions. |
Issue 2: Appearance of unexpected peaks during HPLC analysis of S1PC solutions.
| Possible Cause | Troubleshooting Step |
| Formation of Degradation Products | The new peaks could correspond to oxidized forms of S1PC or its isomers. Review the storage conditions and preparation method of your solution. Ensure proper inert gas purging and protection from light. |
| Isomerization | S1PC can isomerize between cis and trans forms. The presence of an additional peak with a similar mass-to-charge ratio might indicate the presence of an isomer. |
| Contamination | Ensure all glassware and solvents are clean and of high purity. Run a blank to rule out contamination from the analytical system. |
Data Summary
Table 1: Recommended Storage Conditions for S1PC
| Form | Storage Temperature | Duration | Key Considerations |
| Solid Powder | -20°C or below | Long-term | Store in a desiccator, protected from light. |
| Stock Solution (in organic solvent) | -80°C | Up to 6 months | Purge with inert gas (Nitrogen/Argon). |
| -20°C | Up to 1 month | Purge with inert gas (Nitrogen/Argon). | |
| Aqueous Solution | 2-8°C | Immediate use | Prepare fresh. Protect from light and oxygen. |
Table 2: Potential Stabilizing Agents for Cysteine Derivatives in Aqueous Solution
| Stabilizing Agent | Proposed Mechanism | Typical Concentration Range | Reference |
| Ascorbic Acid | Antioxidant | 0.01 - 0.1% | General knowledge for cysteine |
| Sodium Metabisulfite | Antioxidant | 0.01 - 0.1% | General knowledge for cysteine |
| Polyhydric Alcohols (e.g., Glycerin, Sorbitol) | Solvent modification, reduces water activity | 20 - 60% | [1] |
| Magnesium Ascorbyl Phosphate (B84403) | Antioxidant | 0.01 - 2.0% | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized S1PC Aqueous Solution
This protocol is adapted from methods used for stabilizing L-cysteine solutions.
Materials:
-
This compound (S1PC) powder
-
Glycerin
-
Magnesium ascorbyl phosphate
-
Purified, de-gassed water
-
0.1 N Hydrochloric Acid (HCl) or 0.1 N Sodium Hydroxide (NaOH) for pH adjustment
-
Sterile, amber vials
-
Nitrogen or Argon gas
Procedure:
-
In a sterile, amber vial, dissolve magnesium ascorbyl phosphate in purified, de-gassed water to a final concentration of 0.1% (w/v).
-
Add glycerin to the solution to a final concentration of 40% (v/v) and mix thoroughly.
-
Weigh the required amount of S1PC powder and dissolve it in the prepared solvent mixture.
-
Adjust the pH of the solution to approximately 4.5 using 0.1 N HCl or 0.1 N NaOH.
-
Bring the solution to the final desired volume with the de-gassed water-glycerin-ascorbyl phosphate mixture.
-
Filter the solution through a 0.22 µm sterile filter into a final sterile, amber container.
-
Purge the headspace of the container with nitrogen or argon gas before sealing.
-
Store the solution at 2-8°C and use it as soon as possible. For longer-term storage, consider aliquoting and freezing at -80°C.
Protocol 2: Stability-Indicating HPLC Method for S1PC
This protocol provides a general framework for developing a stability-indicating HPLC method for S1PC, based on methods for other cysteine derivatives.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
-
Diluent: 0.1 N HCl in water (to enhance stability during analysis)
Procedure:
-
Standard Preparation: Prepare a stock solution of S1PC in the diluent. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Dilute the S1PC solution under investigation with the diluent to a concentration within the calibration range.
-
Forced Degradation Studies (for method validation):
-
Acid/Base Hydrolysis: Incubate S1PC solution in HCl and NaOH at an elevated temperature.
-
Oxidation: Treat S1PC solution with hydrogen peroxide.
-
Thermal Degradation: Heat the S1PC solution.
-
Photodegradation: Expose the S1PC solution to UV light.
-
-
Analysis: Inject the standards, samples, and forced degradation samples into the HPLC system.
-
Data Evaluation: The method is considered stability-indicating if the degradation products are well-resolved from the parent S1PC peak and from each other. Peak purity analysis of the S1PC peak in stressed samples should be performed to confirm no co-eluting peaks.
Visualizations
Caption: Major degradation pathways of S1PC in aqueous solutions.
Caption: Troubleshooting workflow for inconsistent S1PC concentrations.
References
Technical Support Center: Matrix Effects in LC-MS Analysis of S-1-Propenyl-L-cysteine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of S-1-Propenyl-L-cysteine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis of this compound?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous substances from the biological sample. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either a suppression or enhancement of its signal.[2][3][4] This phenomenon can compromise the accuracy, precision, and sensitivity of your analytical method.[2][4]
Q2: How can I determine if my this compound analysis is impacted by matrix effects?
A2: You can quantitatively assess matrix effects by comparing the peak area response of this compound in a standard solution prepared in a pure solvent against the response of a standard spiked into a blank sample matrix that has undergone the extraction procedure (post-extraction spike).[2] The matrix effect (ME) can be calculated using the following formula:
ME (%) = [ (Peak Area in Matrix-Matched Standard / Peak Area in Solvent Standard) - 1 ] * 100
A negative percentage indicates signal suppression, while a positive percentage suggests signal enhancement.[3] Generally, ME values exceeding ±15-20% are considered significant and indicate that mitigation strategies are necessary.
Another qualitative method is the post-column infusion experiment.[2][5] This involves infusing a constant flow of this compound solution into the MS detector while injecting a blank, extracted sample matrix onto the LC column. Any dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement.[2][5]
Q3: My analysis shows significant signal suppression for this compound. What are the likely causes?
A3: Signal suppression is the more common manifestation of matrix effects.[3] For a polar compound like this compound, an amino acid derivative, common causes include:
-
Co-eluting Endogenous Compounds: Phospholipids, salts, and other polar endogenous molecules from biological matrices (e.g., plasma, urine, tissue extracts) are notorious for causing ion suppression.[6][7]
-
High Matrix Concentration: Inadequate sample cleanup can lead to a high concentration of matrix components being injected into the LC-MS system.[3]
-
Ionization Competition: Co-eluting compounds can compete with this compound for ionization in the electrospray ionization (ESI) source, reducing the number of analyte ions that reach the detector.[8]
Q4: Can I use a stable isotope-labeled internal standard to compensate for matrix effects?
A4: Yes, using a stable isotope-labeled (SIL) internal standard of this compound is a highly effective strategy to compensate for matrix effects.[2][9] An ideal SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. This allows for accurate quantification as the ratio of the analyte to the internal standard should remain constant despite variations in ionization efficiency.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) for this compound | Interaction with active sites on the column; inappropriate mobile phase pH. | Consider a different column chemistry (e.g., HILIC for polar compounds).[10] Ensure the mobile phase pH is appropriate for the pKa of this compound to maintain a consistent ionic state. |
| Inconsistent Retention Times | Column degradation; changes in mobile phase composition.[11] | Use a guard column to protect the analytical column. Ensure fresh, properly prepared mobile phase for each run. |
| High Background Noise | Contamination from the sample matrix, solvents, or system.[11] | Implement a more rigorous sample clean-up procedure. Use high-purity solvents and flush the LC-MS system regularly. |
| Significant Signal Suppression | Co-elution of matrix components (e.g., phospholipids).[6] | 1. Improve Sample Preparation: Employ techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for more effective removal of interfering compounds.[12] 2. Optimize Chromatography: Adjust the gradient profile to separate this compound from the suppression zone.[5] 3. Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of matrix components.[2][13] |
| Signal Enhancement Observed | Co-eluting compounds are enhancing the ionization of this compound. | While less common, this still affects accuracy. The same mitigation strategies for suppression apply: improve sample cleanup, optimize chromatography, or use a SIL internal standard. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
-
Prepare Solvent Standard: Prepare a standard solution of this compound in the final mobile phase composition at a known concentration (e.g., 100 ng/mL).
-
Prepare Blank Matrix Extract: Extract a blank matrix sample (e.g., plasma, urine) using your established sample preparation method.
-
Prepare Matrix-Matched Standard (Post-Extraction Spike): Spike the blank matrix extract with the this compound standard to achieve the same final concentration as the solvent standard.
-
LC-MS Analysis: Analyze both the solvent standard and the matrix-matched standard in triplicate under the same LC-MS conditions.
-
Data Analysis: Calculate the average peak area for both sets of injections. Use the formula provided in FAQ 2 to determine the percentage of matrix effect.
Protocol 2: Mitigation of Matrix Effects using Solid Phase Extraction (SPE)
This protocol provides a general guideline. The specific SPE sorbent and conditions should be optimized for this compound and the sample matrix.
-
Sample Pre-treatment: Pretreat the biological sample as required (e.g., for plasma, precipitate proteins with acetonitrile, centrifuge, and dilute the supernatant).
-
Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) followed by water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove neutral and weakly retained interferences.
-
Elution: Elute this compound using an appropriate solvent (e.g., methanol containing a small percentage of ammonia (B1221849) or formic acid to disrupt the ionic interaction).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.
Quantitative Data Summary
Table 1: Matrix Effect Assessment in Human Plasma
| Analyte | Sample Preparation Method | Mean Peak Area (Solvent) | Mean Peak Area (Post-extraction Spike) | Matrix Effect (%) |
| This compound | Protein Precipitation | 1,500,000 | 825,000 | -45% (Suppression) |
| This compound | Liquid-Liquid Extraction | 1,500,000 | 1,275,000 | -15% (Suppression) |
| This compound | Solid Phase Extraction | 1,500,000 | 1,455,000 | -3% (Minimal Effect) |
Table 2: Comparison of Analyte Recovery with Different Sample Preparation Methods
| Analyte | Sample Preparation Method | Expected Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) |
| This compound | Protein Precipitation | 100 | 92 | 92% |
| This compound | Liquid-Liquid Extraction | 100 | 78 | 78% |
| This compound | Solid Phase Extraction | 100 | 95 | 95% |
Visualizations
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. myadlm.org [myadlm.org]
- 6. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. agilent.com [agilent.com]
- 11. zefsci.com [zefsci.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Derivatization for S-1-Propenyl-L-cysteine GC-MS Analysis
Welcome to the technical support center for the GC-MS analysis of S-1-Propenyl-L-cysteine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their derivatization and analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: this compound, like other amino acids, is a polar and non-volatile compound. Direct injection into a gas chromatograph would lead to thermal decomposition in the injector port and poor chromatographic separation.[1][2] Derivatization is a chemical process that converts the polar functional groups (amine, carboxyl, and thiol) into less polar and more volatile derivatives, making the analyte suitable for GC-MS analysis.[2][3] This process improves thermal stability, enhances chromatographic peak shape, and increases sensitivity.[1][3]
Q2: What are the most common derivatization methods for this compound and other amino acids for GC-MS analysis?
A2: The most common derivatization strategies for amino acids, including cysteine derivatives, are:
-
Silylation: This is a widely used technique where active hydrogens on the amino, carboxyl, and thiol groups are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.[1][2] Common silylating reagents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[1][2] MTBSTFA derivatives are known to be more stable and less sensitive to moisture compared to TMS derivatives.[2][4]
-
Two-Step Esterification and Acylation: This method involves a two-step process. First, the carboxyl group is esterified, typically using an acidic alcohol solution (e.g., 2 M HCl in methanol).[5][6] This is followed by acylation of the amino and thiol groups using a reagent like pentafluoropropionic anhydride (B1165640) (PFPA).[5][6] This approach can yield stable derivatives with good chromatographic properties.[5]
-
Alkylation using Chloroformates: Reagents like methyl or ethyl chloroformate can be used to derivatize amino acids in a single step in an aqueous medium.[7][8] This method is often faster and can be performed under milder conditions than silylation.[8]
Q3: How do I choose the best derivatization reagent for my experiment?
A3: The choice of derivatization reagent depends on several factors, including the specific properties of your analyte, the complexity of the sample matrix, and the desired sensitivity.
-
For high stability and reduced moisture sensitivity, MTBSTFA to form TBDMS derivatives is a good option.[2][3]
-
For a well-established and robust two-step method, esterification with acidic methanol (B129727) followed by acylation with PFPA is a reliable choice.[5][6]
-
For a rapid, single-step derivatization, alkyl chloroformates can be considered.[7][8]
A comparative summary of common derivatization reagents is provided in the table below.
Troubleshooting Guides
This section addresses specific issues that you may encounter during the derivatization and GC-MS analysis of this compound.
Problem 1: Poor or No Derivatization Reaction
Symptoms:
-
No peak corresponding to the derivatized analyte in the chromatogram.
-
Very small peak with poor signal-to-noise ratio.
Possible Causes and Solutions:
| Cause | Solution |
| Presence of Moisture | Silylation reagents, in particular, are highly sensitive to moisture, which can lead to poor reaction yield and instability of the derivatives.[2][3][4] Ensure all glassware is thoroughly dried, use anhydrous solvents, and dry the sample completely under a stream of nitrogen before adding the derivatization reagent. |
| Incomplete Sample Drying | Residual water or solvent in the sample can interfere with the derivatization reaction. Ensure the sample is completely dry before adding the derivatization reagent. |
| Incorrect Reagent-to-Analyte Ratio | An insufficient amount of derivatization reagent will lead to incomplete derivatization. It is recommended to use a significant molar excess of the reagent.[9] |
| Suboptimal Reaction Temperature or Time | Derivatization reactions often require specific temperatures and incubation times to proceed to completion.[9][10] Consult the literature for the recommended conditions for your chosen reagent and analyte. Optimization of these parameters may be necessary.[9][11] For example, increasing the reaction time from 2 to 4 hours can improve the yield for some amino acids.[2][12] |
| Degraded Derivatization Reagent | Derivatization reagents can degrade over time, especially if not stored properly. Use fresh reagents and store them under the recommended conditions (e.g., in a desiccator, protected from light). |
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Symptoms:
-
Asymmetric peaks in the chromatogram.
-
Broad peaks leading to poor resolution.
-
Split peaks.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Derivatization | If not all functional groups are derivatized, the remaining polar sites can interact with the GC column, causing peak tailing. Optimize the derivatization conditions (temperature, time, reagent concentration) to ensure complete reaction.[9] |
| Active Sites in the GC System | Active sites in the injector liner or the front of the GC column can interact with the analyte, leading to peak tailing.[13] Use a deactivated liner and consider trimming a small portion (10-20 cm) from the front of the column.[14] |
| Sample Overload | Injecting too much sample can overload the column, resulting in fronting peaks. Reduce the injection volume or dilute the sample. |
| Inappropriate Initial Oven Temperature | The initial oven temperature should be set appropriately to ensure proper focusing of the analytes at the head of the column. A temperature that is too high can cause peak broadening or splitting.[14] |
| Mismatch between Sample Solvent and Stationary Phase | A significant mismatch in polarity between the sample solvent and the GC column's stationary phase can lead to distorted peak shapes.[14] |
Problem 3: Low Signal Intensity or Poor Sensitivity
Symptoms:
-
Low signal-to-noise ratio for the analyte peak.
-
Difficulty in detecting the analyte at low concentrations.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Derivatization | As with poor peak shape, incomplete derivatization leads to a lower concentration of the desired derivative and thus a weaker signal. Optimize reaction conditions. |
| Derivative Instability | Some derivatives can be unstable and may degrade in the injector or on the column. Ensure the analysis is performed promptly after derivatization. The stability of derivatives can be a concern, especially for those produced with silylating reagents like BSTFA.[6] |
| Matrix Effects | Components in the sample matrix can interfere with the ionization of the analyte in the mass spectrometer, leading to signal suppression or enhancement.[13][15][16] Proper sample cleanup or the use of matrix-matched standards can help mitigate these effects.[17] |
| Suboptimal GC-MS Parameters | Ensure that the GC temperature program, carrier gas flow rate, and MS parameters (e.g., ionization energy, detector voltage) are optimized for your analyte. |
Problem 4: Presence of Multiple Derivative Peaks for a Single Analyte
Symptoms:
-
Multiple peaks in the chromatogram that correspond to the same analyte, but with different numbers of derivatizing groups.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Derivatization | A common cause of multiple peaks is the formation of partially derivatized products. Increase the reaction time, temperature, or reagent concentration to drive the reaction to completion. |
| Side Reactions | The derivatization reagent may react with other functional groups or the analyte may undergo side reactions under the derivatization conditions. Modifying the reaction conditions (e.g., lowering the temperature) may help to minimize these side reactions.[2] |
Experimental Protocols
Protocol 1: Silylation using MTBSTFA
This protocol is adapted for the derivatization of this compound.
-
Sample Preparation: Accurately weigh 1-5 mg of the dried sample or standard into a reaction vial.
-
Drying: If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. This step is critical to remove any moisture.[3][4]
-
Derivatization:
-
Add 100 µL of a suitable solvent (e.g., acetonitrile (B52724) or pyridine).
-
Add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
Seal the vial tightly.
-
-
Reaction: Heat the mixture at 70-100°C for 2-4 hours.[3][4] The optimal temperature and time should be determined experimentally.
-
Analysis: After cooling to room temperature, inject a 1 µL aliquot directly into the GC-MS system.
Protocol 2: Two-Step Esterification and Acylation
This protocol is a general method for amino acid analysis that can be adapted for this compound.
-
Sample Preparation: Place 10-50 µL of the sample solution in a reaction vial and evaporate to dryness under nitrogen.
-
Esterification:
-
Acylation:
-
Add 50 µL of ethyl acetate (B1210297) and 50 µL of pentafluoropropionic anhydride (PFPA).
-
Seal the vial and heat at 65°C for 30 minutes.[18]
-
Evaporate the reagents to dryness under nitrogen.
-
-
Reconstitution and Analysis: Reconstitute the dried derivative in a suitable solvent (e.g., toluene (B28343) or ethyl acetate) and inject into the GC-MS.
Quantitative Data Summary
The following table summarizes typical reaction conditions for common derivatization reagents used in amino acid analysis.
| Derivatization Reagent | Abbreviation | Typical Reaction Conditions | Derivative Stability | Key Considerations |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | 60-80°C for 30-60 min | Moderate | Sensitive to moisture.[3] Forms volatile by-products.[1] |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | 70-100°C for 2-4 hours | High | Derivatives are more stable and less moisture-sensitive than TMS derivatives.[2][4] |
| 2M HCl in Methanol + Pentafluoropropionic Anhydride | HCl/MeOH + PFPA | Esterification: 80°C for 60 min; Acylation: 65°C for 30 min | High | Two-step process.[5][6] Provides stable derivatives.[5] |
| Methyl Chloroformate | MCF | Room temperature, instantaneous | Good | Rapid, one-step reaction in aqueous media.[7][8] |
Visualizations
Derivatization Workflow
The following diagram illustrates the general workflow for the derivatization of this compound for GC-MS analysis.
Caption: General workflow for this compound derivatization.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting common issues in GC-MS analysis after derivatization.
Caption: A logical guide for troubleshooting GC-MS derivatization issues.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. The Derivatization and Analysis of Amino Acids by GC-MS [merckmillipore.com]
- 5. mdpi.com [mdpi.com]
- 6. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 18. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying S-1-Propenyl-L-cysteine (S1PC) from Plant Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of S-1-Propenyl-L-cysteine (S1PC) from plant sources, primarily Allium species like garlic and onion.
Troubleshooting Guides
Low Yield of S1PC
Question: My final yield of S1PC is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields of S1PC are a common challenge due to its low natural abundance in raw plant material.[1] Here are several factors to consider and troubleshoot:
-
Starting Material: Raw garlic and onion contain very low concentrations of S1PC.[1][2] The concentration of its precursor, isoalliin, in onion is less than 0.2%.[1][2]
-
Solution: Use aged or black garlic. The aging process significantly increases the concentration of S1PC.[3]
-
-
Extraction Inefficiency: The extraction solvent and method may not be optimal for S1PC.
-
Solution: A common and effective extraction solvent is a mixture of methanol (B129727), chloroform, and water. An 80% ethanol (B145695) solution can also be used. Ensure thorough homogenization of the plant material to maximize solvent contact.
-
-
Degradation during Processing: S1PC can be unstable under certain conditions.
-
Solution: Avoid high temperatures and extreme pH during extraction and purification. Process samples promptly and store extracts at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) to minimize degradation.
-
-
Inefficient Purification Steps: Significant loss of S1PC can occur during chromatography.
-
Solution: Optimize your solid-phase extraction (SPE) and HPLC conditions. Ensure the SPE cartridge type is appropriate for retaining S1PC and that the elution solvent is effective. For HPLC, perform trial runs with varying gradient slopes and mobile phase compositions to maximize resolution and recovery.
-
Poor Chromatographic Resolution
Question: I'm having trouble separating S1PC from other similar compounds, especially S-allyl-L-cysteine (SAC), in my HPLC analysis. What can I do to improve the resolution?
Answer: Co-elution with structurally similar sulfur compounds is a major hurdle in S1PC purification.[1] Here are some strategies to enhance separation:
-
Mobile Phase pH Adjustment: S1PC is an amino acid with ionizable carboxyl and amino groups. The pH of the mobile phase will significantly affect its retention on a reversed-phase column.[4][5][6][7][8]
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of S1PC and its co-eluting contaminants. For reversed-phase HPLC, a lower pH (e.g., 2.5-3.5) will protonate the carboxylic acid groups, increasing retention. Experiment with small pH adjustments to find the optimal selectivity.
-
-
Column Chemistry: The choice of stationary phase is critical for achieving good separation.
-
Solution: A C18 column is a common starting point. If resolution is still poor, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.
-
-
Gradient Optimization: A generic gradient may not be sufficient to separate closely related compounds.
-
Solution: Employ a shallower gradient during the elution window of S1PC and its isomers. This will increase the separation time but can significantly improve resolution.
-
-
Flow Rate: Reducing the flow rate can sometimes improve the resolution between closely eluting peaks.
-
Solution: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) to see if it enhances separation, though this will increase the run time.
-
Peak Tailing in HPLC
Question: My S1PC peak is showing significant tailing. What is causing this and how can I fix it?
Answer: Peak tailing can compromise quantification and purity assessment. For an ionizable compound like S1PC, there are several likely causes:
-
Secondary Interactions with Silanol (B1196071) Groups: Residual silanol groups on the silica-based stationary phase can interact with the amino group of S1PC, causing peak tailing.[9]
-
Solution: Use a well-end-capped column. Alternatively, adding a competing base like triethylamine (B128534) (TEA) to the mobile phase in low concentrations (e.g., 0.1%) can mask the active silanol sites. Lowering the mobile phase pH can also help by protonating the silanol groups and reducing unwanted interactions.[10]
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the injection volume or the concentration of your sample. If the peak shape improves, you were likely overloading the column.
-
-
Mobile Phase pH near pKa: If the mobile phase pH is too close to the pKa of S1PC, both the ionized and non-ionized forms will be present, which can lead to peak tailing or splitting.[6]
-
Solution: As mentioned for improving resolution, adjust the mobile phase pH to be at least 1.5-2 units away from the pKa values of S1PC.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration of S1PC in plant sources?
A1: The concentration of S1PC is generally low in raw plants. In onions, its sulfoxide (B87167) precursor, isoalliin, is present at less than 0.2%.[1][2] In raw garlic, S1PC is found only in trace amounts.[3] However, during the aging process to produce black garlic, its concentration increases significantly, reaching levels comparable to S-allyl-L-cysteine (SAC).[3] In commercial black garlic cloves, S1PC content can range from 2.24 to 16.58 mg/100 g, while in black garlic extracts, it can be up to 3.68 mg/100 mL.[11][12][13][14]
Q2: How can I prevent the isomerization of S1PC during purification?
A2: S1PC can exist as cis and trans isomers, and isomerization can occur under certain conditions. Reversible isomerization has been observed under acidic conditions.[15] To minimize isomerization, it is crucial to avoid harsh pH conditions (both strongly acidic and strongly basic) throughout the extraction and purification process. Use buffered solutions where possible to maintain a stable pH.
Q3: What type of solid-phase extraction (SPE) cartridge is best for cleaning up plant extracts before HPLC analysis of S1PC?
A3: A combination of reversed-phase and ion-exchange SPE can be effective. A common approach involves using a C18 cartridge to remove nonpolar compounds, followed by a cation-exchange cartridge to bind S1PC and other amino acids, which are then eluted with a suitable buffer. This two-step process helps to significantly clean up the complex plant extract before HPLC analysis.
Q4: Is derivatization necessary for the analysis of S1PC?
A4: Derivatization is not always necessary but can be useful depending on the analytical technique. For HPLC with UV detection, S1PC can often be analyzed directly. However, for gas chromatography-mass spectrometry (GC-MS), derivatization is typically required to increase the volatility of the amino acid.
Data Presentation
Table 1: Concentration of S1PC and Related Compounds in Allium Species
| Compound | Plant Source | Concentration | Reference(s) |
| This compound (S1PC) | Black Garlic Cloves | 2.24 - 16.58 mg/100 g | [11][12][13][14] |
| Commercial Black Garlic Extract | Not Detected - 3.68 mg/100 mL | [11][12][13] | |
| Raw Garlic | Trace amounts | [3] | |
| trans-S-1-Propenyl-L-cysteine sulfoxide (Isoalliin) | Onion (Allium cepa) | < 0.2% | [1][2] |
| S-Allyl-L-cysteine (SAC) | Commercial Black Garlic Extract | 0.31 - 27.22 mg/100 mL | [11][12][13] |
| Black Garlic Cloves | 22.28 - 63.71 mg/100 g | [11][12] |
Experimental Protocols
Protocol 1: Extraction and Solid-Phase Extraction (SPE) Cleanup of S1PC from Aged Garlic Extract
-
Extraction:
-
Homogenize 10 g of aged garlic extract with 100 mL of 80% ethanol.
-
Stir the mixture at room temperature for 2 hours.
-
Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction process on the pellet with another 100 mL of 80% ethanol.
-
Combine the supernatants and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
C18 Cartridge (Reversed-Phase):
-
Condition a C18 SPE cartridge by washing with 10 mL of methanol followed by 10 mL of deionized water.
-
Dissolve the crude extract in a minimal amount of deionized water and load it onto the cartridge.
-
Wash the cartridge with 20 mL of deionized water to elute polar impurities.
-
Collect the aqueous fraction containing S1PC.
-
-
Cation-Exchange Cartridge:
-
Condition a strong cation-exchange (SCX) SPE cartridge with 10 mL of methanol followed by 10 mL of deionized water.
-
Load the S1PC-containing fraction from the C18 step onto the SCX cartridge.
-
Wash the cartridge with 20 mL of deionized water, followed by 20 mL of methanol to remove neutral and acidic compounds.
-
Elute the bound amino acids, including S1PC, with 10 mL of 2% ammonium (B1175870) hydroxide (B78521) in 50% methanol.
-
-
Evaporate the final eluate to dryness under a stream of nitrogen. Reconstitute the residue in the HPLC mobile phase for analysis.
-
Protocol 2: HPLC Analysis of S1PC
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 100% A
-
5-25 min: Linear gradient to 15% B
-
25-30 min: Linear gradient to 50% B
-
30-35 min: Hold at 50% B
-
35-40 min: Return to 100% A
-
40-50 min: Re-equilibration at 100% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Experimental workflow for the purification of S1PC from plant extracts.
References
- 1. Chemical and Biological Properties of this compound in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical and Biological Properties of this compound in Aged Garlic Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. moravek.com [moravek.com]
- 5. chromblog.wordpress.com [chromblog.wordpress.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. youtube.com [youtube.com]
- 10. agilent.com [agilent.com]
- 11. Assessment of standardization of domestic commercial black garlic extract for S-allyl-l-cysteine and this compound | Semantic Scholar [semanticscholar.org]
- 12. Assessment of standardization of domestic commercial black garlic extract for S-allyl-l-cysteine and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of standardization of domestic commercial black garlic extract for S-allyl-l-cysteine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
preventing isomerization of S-1-Propenyl-L-cysteine during extraction
Welcome to the technical support center for the handling and extraction of S-1-Propenyl-L-cysteine (S1PC). This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to offer troubleshooting advice to ensure the stability and purity of your S1PC extracts. Isomerization of S1PC is a critical factor that can impact experimental outcomes, and this guide provides best practices to minimize this issue.
Frequently Asked Questions (FAQs)
Q1: What is this compound (S1PC) and why is isomerization a concern?
This compound (S1PC) is a sulfur-containing amino acid found in plants of the Allium genus, such as garlic and onions.[1][2] It is a stereoisomer of S-allyl-L-cysteine (SAC), another significant bioactive compound in aged garlic extract.[1][3] S1PC exists in two primary isomeric forms: trans-S1PC and cis-S1PC. The trans-isomer is the form predominantly found in nature. Isomerization, the conversion of the trans- form to the cis- form, can occur during processing and extraction.[4] Maintaining the natural isomeric form is often crucial for research and drug development, as different isomers can exhibit varied biological activities and pharmacokinetic profiles.
Q2: What are the primary factors that induce the isomerization of S1PC during extraction?
The isomerization of trans-S1PC to cis-S1PC is influenced by several factors during the extraction process. Key factors include:
-
pH: Reversible isomerization of S1PC has been observed under acidic conditions.[4] For some related cysteine derivatives, instability is highest in neutral or slightly acidic/basic conditions (pH 5.7-8.75), while greater stability is observed in more acidic (pH < 3.6) or basic (pH > 9.6) environments.[1][5]
-
Temperature: Elevated temperatures can promote the degradation of sulfur-containing compounds in Allium extracts.[6] It is generally advisable to perform extractions at room temperature or below to minimize thermal degradation and potential isomerization.
-
Solvent: The choice of extraction solvent can impact the stability and yield of S1PC. Aqueous solutions, particularly over extended periods (as seen in the aging of garlic), can facilitate isomerization.[4]
-
Enzymatic Activity: In living plant tissues, enzymes like alliinase are separated from their substrates, including S-alk(en)yl-L-cysteine sulfoxides.[7] Tissue disruption during extraction can initiate enzymatic reactions that may lead to the degradation of S1PC precursors.
Q3: How can I detect and quantify the isomerization of S1PC in my samples?
High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the separation and quantification of cis- and trans-S1PC isomers.[8] A post-column HPLC method with a sulfur-specific detection reagent like hexaiodoplatinate can be employed for enhanced specificity in complex matrices such as garlic extracts.[4] For method validation, it is important to use pure standards of both cis- and trans-S1PC to establish retention times, linearity, and limits of detection and quantification.
Troubleshooting Guide
Problem: My chromatogram shows a significant peak for cis-S1PC, but I expected to isolate the trans-isomer.
| Potential Cause | Recommended Solution |
| Inappropriate pH of Extraction Solvent | The pH of your extraction buffer may be in a range that promotes isomerization. For a related cysteine derivative, stability was found to be lower in the pH range of 5.7-8.75.[1][5] Try adjusting the pH of your solvent to be more acidic (e.g., pH < 4) or more basic (e.g., pH > 9). |
| High Extraction Temperature | Elevated temperatures can accelerate chemical reactions, including isomerization. Conduct the extraction at room temperature or on ice to minimize thermal effects. Avoid heating steps if possible.[6] |
| Prolonged Extraction Time | Longer exposure to the extraction solvent, especially aqueous solutions, can increase the likelihood of isomerization.[4] Optimize your protocol to reduce the extraction duration without significantly compromising yield. |
| Enzymatic Degradation of Precursors | If starting from fresh plant material, endogenous enzymes released upon tissue homogenization can alter the profile of sulfur compounds. Consider methods to inactivate enzymes at the start of the extraction, such as flash-freezing the tissue in liquid nitrogen or using a solvent system that denatures enzymes (e.g., high percentage of organic solvent). |
Problem: I am experiencing low yields of total S1PC in my final extract.
| Potential Cause | Recommended Solution |
| Suboptimal Extraction Solvent | The polarity of your solvent may not be ideal for S1PC. For sulfur-containing compounds from Allium, acetone (B3395972) or an 80% acetone solution has been found to be effective for extraction at room temperature.[6] |
| Degradation Due to Oxidation | Cysteine derivatives can be susceptible to oxidation, especially at neutral or alkaline pH in the presence of oxygen and metal ions.[9] Consider de-gassing your solvents and using chelating agents like EDTA to sequester metal ions. |
| Incomplete Extraction | The plant material may not be sufficiently homogenized, or the solvent-to-sample ratio may be too low. Ensure thorough homogenization and use an adequate volume of extraction solvent. |
Data Presentation: Stability of a Structurally Related Cysteine Derivative
Table 1: Effect of pH on the Stability of S-(purin-6-yl)-L-cysteine at Room Temperature [1][5]
| pH | Stability (Half-life, t1/2) | Implication for S1PC Extraction |
| 3.6 | Longer half-life | Highly acidic conditions may be protective against degradation/isomerization. |
| 5.7-8.75 | Shorter half-life | Neutral to slightly acidic/basic conditions should be avoided to enhance stability. |
| 9.6 | Longer half-life | Basic conditions may also be protective. |
Experimental Protocols
Recommended Protocol for S1PC Extraction from Allium Species with Minimized Isomerization
This protocol is a synthesis of best practices for extracting organosulfur compounds from Allium species, with a focus on preserving the isomeric integrity of S1PC.
-
Sample Preparation:
-
If using fresh plant material (e.g., garlic, onion), flash-freeze the tissue in liquid nitrogen immediately after harvesting to quench enzymatic activity.
-
Lyophilize (freeze-dry) the frozen tissue to remove water, which can participate in degradation and isomerization reactions.
-
Grind the lyophilized tissue into a fine powder.
-
-
Extraction:
-
Use a pre-chilled extraction solvent. An 80% acetone solution is recommended.[6]
-
Maintain a sample-to-solvent ratio of approximately 1:10 (w/v).
-
Conduct the extraction at room temperature (20-25°C) or below (e.g., in an ice bath at 4°C) for 24-72 hours with continuous gentle agitation.[6] Avoid exposure to direct sunlight.
-
-
Filtration and Concentration:
-
Filter the extract through cheesecloth or a sintered glass funnel to remove solid plant material.
-
Centrifuge the filtrate at 4°C to pellet any remaining fine particles.
-
Concentrate the supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 30°C.
-
-
Sample Cleanup (Optional):
-
For cleaner samples, a solid-phase extraction (SPE) step can be incorporated. The choice of SPE cartridge (e.g., C18, ion-exchange) will depend on the specific purification goals.
-
-
Analysis and Storage:
-
Analyze the sample for cis- and trans-S1PC content immediately using a validated HPLC method.
-
If storage is necessary, store the dried extract at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation.
-
Visualizations
Isomerization of this compound
Caption: Isomerization of trans-S1PC to cis-S1PC is influenced by factors like pH and temperature.
Recommended Extraction Workflow
Caption: Workflow for S1PC extraction designed to minimize isomerization and degradation.
Troubleshooting Logic for Isomerization
Caption: A decision tree to troubleshoot unexpected isomerization of S1PC during extraction.
References
- 1. Effects of pH, temperature, and chemical structure on the stability of S-(purin-6-yl)-L-cysteine: evidence for a novel molecular rearrangement mechanism to yield N-(purin-6-yl)-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical and Biological Properties of this compound in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical and Biological Properties of this compound in Aged Garlic Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical and Biological Properties of S-1-Propenyl-ʟ-Cysteine in Aged Garlic Extract [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. aaspjournal.org [aaspjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing Resolution of S-1-Propenyl-L-cysteine Isomers in HPLC
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to enhance the resolution of S-1-Propenyl-L-cysteine isomers during High-Performance Liquid Chromatography (HPLC) analysis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the this compound isomers and why is their separation important?
This compound (S1PC) is a sulfur-containing amino acid found in plants of the Allium genus, such as onions and garlic.[1] It exists as two geometric isomers, cis and trans, due to the double bond in the propenyl group. Furthermore, as it is a derivative of L-cysteine, it can exist as diastereomers. The separation of these isomers is crucial because different stereoisomers can exhibit distinct biological and pharmacological activities.[2] Accurate quantification of each isomer is therefore essential for structure-activity relationship studies, pharmacokinetic profiling, and quality control of therapeutic formulations or natural product extracts.
Q2: What type of HPLC column is recommended for separating this compound isomers?
For separating diastereomers like the isomers of this compound, a high-purity silica-based reversed-phase column, such as a C18 or C8, is a suitable starting point.[3] These columns separate compounds based on hydrophobicity. The subtle differences in the three-dimensional structure of the isomers can lead to different interactions with the stationary phase, enabling separation. In cases where baseline resolution is difficult to achieve on a standard C18 column, a chiral stationary phase (CSP) may be necessary. Macrocyclic glycopeptide-based CSPs, for example, are effective for separating underivatized amino acid enantiomers and diastereomers.[4]
Q3: What are the most critical mobile phase parameters to optimize for this separation?
The mobile phase composition, particularly the organic modifier concentration and the pH, are critical for resolving this compound isomers.
-
Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will significantly impact the retention times of the isomers. A lower concentration of the organic modifier generally leads to longer retention times and can improve resolution.
-
pH: The pH of the mobile phase affects the ionization state of the amino and carboxylic acid groups of the cysteine derivative. Operating at a pH that is at least one to two pH units away from the pKa of the analyte can prevent peak splitting and tailing. For amino acids, a slightly acidic mobile phase (e.g., pH 2.5-4.5) is often used to ensure consistent protonation of the functional groups.
-
Additives: Mobile phase additives like trifluoroacetic acid (TFA) or formic acid are often used to improve peak shape and resolution by minimizing interactions with residual silanols on the stationary phase.
Q4: Is derivatization necessary to separate this compound isomers?
Derivatization is not always necessary but can be a useful strategy if direct separation of the underivatized isomers is challenging.[4] Derivatizing the isomers with a chiral reagent creates diastereomeric pairs that can often be more easily separated on a standard achiral column like a C18.[3] However, derivatization adds an extra step to the sample preparation process and introduces potential for side reactions or impurities.[4] Therefore, direct analysis on a suitable chiral or high-resolution achiral column is often preferred.
Section 2: Experimental Protocols
Sample Preparation from Biological Matrices (e.g., Plasma, Tissue Homogenate)
This protocol describes a general procedure for extracting this compound isomers from biological samples.
-
Deproteinization: To 100 µL of the biological sample (e.g., plasma, cell lysate), add 400 µL of ice-cold acetonitrile or methanol (B129727) containing an internal standard.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation (Optional): For concentrating the sample, evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound isomer standard and dissolve it in 10 mL of the initial mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
HPLC Method for Separation of this compound Diastereomers
This method provides a starting point for the separation of this compound isomers on a reversed-phase column. Optimization may be required based on the specific isomers and instrumentation.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: Linear gradient from 5% to 30% B
-
20-25 min: Hold at 30% B
-
25.1-30 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm or Mass Spectrometry (MS) for higher sensitivity and specificity.
Section 3: Quantitative Data
The following tables provide typical parameters and expected results for the HPLC separation of this compound isomers. Note that actual values may vary depending on the specific isomers, HPLC system, and column used.
Table 1: Typical HPLC Parameters for this compound Isomer Separation
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
Table 2: Expected Retention Times and Resolution under Optimized Conditions
| Isomer | Retention Time (min) | Resolution (Rs) |
| Isomer 1 | 12.5 | - |
| Isomer 2 | 13.8 | > 1.5 |
Disclaimer: The retention times and resolution values are illustrative and may require optimization for your specific application.
Section 4: Troubleshooting Guide
Problem: Poor Resolution or Co-elution of Isomer Peaks
Q: My isomer peaks are not well separated (Resolution < 1.5). What should I do?
-
A: Decrease the Gradient Slope: A shallower gradient can improve the separation of closely eluting peaks. Try decreasing the rate of increase of the organic solvent (Mobile Phase B).
-
A: Change the Organic Modifier: If using acetonitrile, try methanol, or a combination of both. Different organic solvents can alter the selectivity of the separation.
-
A: Adjust the Mobile Phase pH: Small changes in pH can significantly impact the retention and selectivity of ionizable compounds like amino acid derivatives.[5] Try adjusting the pH of the mobile phase in small increments (e.g., ± 0.2 pH units).
-
A: Lower the Temperature: Reducing the column temperature can sometimes enhance the separation by increasing the interaction between the analytes and the stationary phase.
-
A: Reduce the Flow Rate: A lower flow rate can increase the efficiency of the separation, leading to better resolution.
-
A: Consider a Different Column: If optimization of the mobile phase does not provide adequate resolution, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a chiral column).
Problem: Peak Tailing
Q: The peaks for my isomers are tailing (Asymmetry factor > 1.2). How can I improve the peak shape?
-
A: Check Mobile Phase pH: Tailing can occur due to interactions between basic analytes and acidic residual silanols on the column packing. Ensure the mobile phase pH is sufficiently low to keep the silanols protonated.
-
A: Add a Competing Base: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol (B1196071) sites.
-
A: Column Contamination: The column inlet frit or the top of the column packing may be contaminated. Try flushing the column with a strong solvent or reversing the column and flushing. If the problem persists, the column may need to be replaced.
-
A: Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.
Problem: Peak Fronting
Q: My peaks are showing fronting (Asymmetry factor < 0.8). What is the cause and solution?
-
A: Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause peak fronting.[6] Ideally, the sample should be dissolved in the initial mobile phase.
-
A: Column Overload: Severe column overload can also manifest as peak fronting. Dilute the sample and re-inject.
-
A: Column Packing Issues: If all peaks in the chromatogram are fronting, it may indicate a poorly packed column or a void at the column inlet. In this case, the column should be replaced.
Problem: Broad Peaks
Q: All my peaks are broad, leading to poor resolution and sensitivity. How can I fix this?
-
A: Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.[7] Use tubing with a small internal diameter and keep the length to a minimum.
-
A: Column Contamination or Void: A contaminated or voided column can lead to broad peaks. Try cleaning the column or replacing it.
-
A: Incompatible Sample Solvent: As with peak fronting, dissolving the sample in a solvent much stronger than the mobile phase can cause broadening.
-
A: Low Flow Rate: While a lower flow rate can improve resolution, an excessively low flow rate can lead to peak broadening due to diffusion. Ensure the flow rate is within the optimal range for the column.
Problem: Inconsistent Retention Times
Q: The retention times of my isomers are shifting between runs. What could be the reason?
-
A: Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
A: Mobile Phase Composition Change: The mobile phase composition may be changing over time due to evaporation of the more volatile component. Prepare fresh mobile phase daily and keep the reservoirs covered.
-
A: Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention times. Use a column oven to maintain a constant temperature.
-
A: Pump Issues: Leaks in the pump or faulty check valves can cause inconsistent flow rates, leading to retention time variability.
Problem: Split Peaks
Q: I am observing split peaks for my isomers. What is the cause?
-
A: Clogged Inlet Frit: A partially blocked frit at the column inlet can cause the sample to be distributed unevenly onto the column, resulting in split peaks. Try back-flushing the column or replacing the frit.
-
A: Column Void: A void at the head of the column can have a similar effect. This usually requires column replacement.
-
A: Sample Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting.[6]
-
A: Co-eluting Impurity: The split peak may actually be two different, co-eluting compounds. Try changing the mobile phase composition or gradient to see if the peaks can be resolved.
Section 5: Visual Guides
Diagram 1: Experimental Workflow
Caption: Experimental workflow for this compound isomer analysis.
Diagram 2: Troubleshooting Poor Peak Resolution
Caption: Troubleshooting logic for poor peak resolution.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. hplc retention times: Topics by Science.gov [science.gov]
- 3. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cores.emory.edu [cores.emory.edu]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. agilent.com [agilent.com]
- 7. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
addressing poor solubility of S-1-Propenyl-L-cysteine in cell culture media
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the solubility of S-1-Propenyl-L-cysteine (S1PC) in cell culture media.
Troubleshooting Guides
This section offers step-by-step solutions to common problems faced during the experimental use of S1PC.
Issue 1: Precipitation Observed in Cell Culture Media After Adding S1PC Stock Solution
-
Question: I dissolved this compound in DMSO, but upon adding it to my cell culture medium, a precipitate formed. Why is this happening and how can I resolve it?
-
Answer: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent like DMSO becomes insoluble when diluted into an aqueous solution like cell culture media. The key is to keep the final concentration of S1PC below its solubility limit in the media and the DMSO concentration at a non-toxic level for your cells.
Troubleshooting Steps:
-
Optimize Final Concentration: The aqueous solubility of S1PC is reported to be 2.6 mg/mL.[1] Ensure your final concentration in the cell culture media is below this limit. It is recommended to perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.
-
Refine Dilution Technique: Instead of adding the concentrated DMSO stock directly to the media, perform a serial dilution of the S1PC stock in pre-warmed (37°C) cell culture media. Add the stock solution dropwise while gently swirling the media to ensure rapid and even dispersion.
-
Control DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[2][3][4][5][6] However, this can be cell-line specific, so it is best to determine the maximum tolerated DMSO concentration for your particular cells.
-
Gentle Warming: Gently warming the cell culture medium to 37°C before and during the addition of the S1PC stock can help improve solubility. However, avoid prolonged heating, which could degrade the compound.
-
Sonication: Brief sonication of the final solution in a water bath sonicator can help to break down small precipitates and improve dissolution.
-
Issue 2: S1PC Appears to be Insoluble Even in 100% DMSO
-
Question: I am having difficulty dissolving S1PC powder in 100% DMSO. What should I do?
-
Answer: While DMSO is a powerful solvent, some compounds may require assistance to fully dissolve.
Troubleshooting Steps:
-
Increase Temperature: Gently warm the DMSO solution to 37°C to aid dissolution.
-
Vortexing and Sonication: Vortex the solution vigorously for several minutes. If particles are still visible, use a bath sonicator to provide additional energy for dissolution.
-
Check Compound Purity: Impurities in the S1PC powder could affect its solubility. Ensure you are using a high-purity compound from a reputable supplier.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent for this compound for in vitro studies?
-
Q2: What is the maximum concentration of DMSO that is safe for my cells?
-
A2: As a general rule, a final DMSO concentration of 0.1% is considered safe for most cell lines.[2][3][4][6] Many robust cell lines can tolerate up to 0.5%. However, primary cells and more sensitive cell lines may be affected by lower concentrations. It is crucial to perform a vehicle control experiment to determine the effect of DMSO on your specific cell line's viability and function.
-
-
Q3: Are there alternatives to DMSO for dissolving S1PC?
-
A3: Yes, if DMSO is not suitable for your experimental system, you can explore other options:
-
Ethanol: Can be used as a solvent, but like DMSO, the final concentration in the media should be kept low (typically <0.5%) to avoid cytotoxicity.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic compounds, increasing their aqueous solubility.[7][8][9] Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used derivative in cell culture.[8]
-
-
-
Q4: How should I store my S1PC stock solution?
-
A4: Stock solutions of S1PC in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can lead to degradation of the compound.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Source |
| Water | 2.6 mg/mL | [1] |
| DMSO | Data not available (generally used as a solvent for stock solutions) | - |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| DMSO Concentration | General Recommendation | Cell Type Considerations |
| ≤ 0.1% | Considered safe for most cell lines.[2][3][4][6] | Recommended for sensitive and primary cells. |
| 0.1% - 0.5% | Generally tolerated by many robust cell lines.[2][5][6][10] | A vehicle control is essential. |
| > 0.5% | May cause significant cytotoxicity.[2][5][10] | Should be avoided unless absolutely necessary and validated with extensive controls. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM S1PC Stock Solution in DMSO
Materials:
-
This compound (MW: 161.22 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Aseptically weigh out 1.61 mg of S1PC powder and transfer it to a sterile microcentrifuge tube.
-
Add 100 µL of sterile DMSO to the tube.
-
Vortex the tube for 2-3 minutes until the S1PC is completely dissolved.
-
If the compound does not fully dissolve, gently warm the tube to 37°C for 5-10 minutes and vortex again. Brief sonication can also be used.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Dilution of S1PC Stock Solution into Cell Culture Media
Materials:
-
10 mM S1PC stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 10 mM S1PC stock solution at room temperature.
-
To achieve a final concentration of 10 µM S1PC with 0.1% DMSO, add 1 µL of the 10 mM stock solution to 1 mL of pre-warmed cell culture medium.
-
Immediately after adding the stock solution, gently mix the solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause foaming.
-
Visually inspect the final solution for any signs of precipitation.
-
Add the final S1PC-containing medium to your cells. Remember to include a vehicle control (0.1% DMSO in media) in your experiment.
Mandatory Visualizations
References
- 1. abmole.com [abmole.com]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. alzet.com [alzet.com]
- 10. Reddit - The heart of the internet [reddit.com]
minimizing ion suppression for S-1-Propenyl-L-cysteine in mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression for the mass spectrometric analysis of S-1-Propenyl-L-cysteine.
Troubleshooting Guide: Minimizing Ion Suppression
Ion suppression is a common challenge in LC-MS analysis, where components of the sample matrix interfere with the ionization of the target analyte, leading to reduced sensitivity and inaccurate quantification. This guide provides a systematic approach to identifying and mitigating ion suppression for this compound.
Issue 1: Low Signal Intensity or High Variability in Results
Question: I am observing a weak and inconsistent signal for this compound in my biological samples (e.g., plasma, urine). What are the likely causes and how can I troubleshoot this?
Answer:
Low and variable signal intensity for this compound is often a primary indicator of ion suppression. The primary causes are co-eluting matrix components that compete for ionization in the mass spectrometer's source.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal intensity.
Step 1: Confirming Ion Suppression with Post-Column Infusion
A post-column infusion experiment is the most definitive way to identify the presence and retention time of ion-suppressing components in your sample matrix.
-
Experimental Protocol: Post-Column Infusion
-
Prepare a standard solution of this compound in a clean solvent (e.g., 50:50 acetonitrile (B52724):water).
-
Infuse this solution at a constant flow rate (e.g., 10 µL/min) into the LC flow path after the analytical column, using a T-junction.
-
Inject a blank, extracted matrix sample (a sample prepared using the same procedure as your study samples, but without the analyte).
-
Monitor the signal of this compound. A stable baseline will be observed. Any dips in this baseline correspond to retention times where matrix components are eluting and causing ion suppression.
-
Step 2: Optimizing Sample Preparation
The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte. For this compound in biological fluids, the following techniques are recommended:
-
Protein Precipitation (PPT): A simple and fast method, but often less clean than other techniques. Acetonitrile is generally a good choice for precipitating proteins while keeping polar analytes like this compound in the supernatant.
-
Solid-Phase Extraction (SPE): Offers a more thorough cleanup. A mixed-mode cation exchange SPE cartridge can be effective for retaining and concentrating this compound while washing away neutral and anionic interferences.
-
Liquid-Liquid Extraction (LLE): Can be used to partition this compound away from interfering substances based on its polarity. However, due to the polar nature of this compound, this method may be less efficient than SPE.
| Sample Preparation Method | Typical Recovery of Analytes | Efficacy in Removing Interferences |
| Protein Precipitation (Acetonitrile) | >80% | Moderate |
| Solid-Phase Extraction (Mixed-Mode Cation Exchange) | >85% | High |
| Liquid-Liquid Extraction | Variable (often lower for polar analytes) | Moderate to High |
Step 3: Refining Chromatographic Separation
If ion suppression is still observed after optimizing sample preparation, refining the chromatographic method can separate this compound from the interfering components.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): this compound is a polar molecule, making HILIC an excellent choice for achieving good retention and separation from less polar matrix components that are often the cause of ion suppression in reversed-phase chromatography.
-
Reversed-Phase Chromatography (with Polar-Embedded Columns): If using reversed-phase, consider a column with a polar-embedded stationary phase to improve the retention of polar analytes and alter the elution profile of interferences.
Step 4: Implementing an Appropriate Internal Standard
The use of a stable isotope-labeled (SIL) internal standard is the gold standard for correcting for ion suppression. An ideal SIL internal standard for this compound would be, for example, this compound-(¹³C₃, ¹⁵N). As of the latest search, a commercially available SIL internal standard for this compound was not identified.
Alternative Internal Standard Strategy:
In the absence of a dedicated SIL-IS, a structurally similar compound that is not present in the sample can be used. A possible candidate is S-n-Butenyl-L-cysteine . It is important to validate that this alternative internal standard experiences a similar degree of ion suppression as this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of ion suppression when analyzing this compound in plasma?
A1: The most common sources of ion suppression in plasma are phospholipids (B1166683) from cell membranes, salts, and endogenous metabolites that co-elute with this compound. These molecules can compete for ionization in the ESI source, reducing the signal of your analyte.
Q2: Can I just dilute my sample to reduce ion suppression?
A2: Dilution can be a simple and effective way to reduce the concentration of interfering matrix components. However, this also dilutes your analyte of interest, which may compromise the sensitivity of your assay, especially for low-concentration samples. It is a viable strategy if the initial concentration of this compound is high enough to remain well above the limit of quantification after dilution.
Q3: How do I choose between protein precipitation and solid-phase extraction?
A3: The choice depends on the complexity of your matrix and the required sensitivity of your assay.
-
Protein Precipitation (PPT) is a good starting point for method development due to its simplicity and speed. It is often sufficient for less complex matrices or when the analyte concentration is high.
-
Solid-Phase Extraction (SPE) is preferred for complex matrices like plasma or when high sensitivity is required. SPE provides a much cleaner extract, leading to reduced ion suppression and improved assay robustness.
Q4: What are the recommended LC-MS parameters for this compound analysis?
A4: The following are general starting parameters that should be optimized for your specific instrument and application:
| Parameter | Recommendation |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition (MRM) | Precursor ion (Q1): m/z of this compound -> Product ion (Q3): specific fragment |
| Column Chemistry | HILIC (e.g., amide or silica-based) or Reversed-Phase with a polar-embedded phase |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
Note: The specific m/z transitions for this compound and its fragments should be determined by direct infusion of a standard solution into the mass spectrometer.
Q5: What should I do if I still see ion suppression after trying all the recommended steps?
A5: If significant ion suppression persists, consider the following advanced strategies:
-
Matrix-Matched Calibrants: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma) to ensure that the calibrants and samples experience the same degree of ion suppression.
-
Standard Addition: This involves adding known amounts of the analyte to aliquots of the sample. By extrapolating the signal back to zero concentration, the original concentration in the sample can be determined, effectively correcting for matrix effects. This method is accurate but can be time-consuming.
Experimental Protocols
Protocol 1: Sample Preparation of Plasma using Protein Precipitation
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
If using an internal standard, add it to the acetonitrile before adding it to the plasma.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.
Protocol 2: HILIC-MS Method for this compound
Caption: HILIC-MS workflow for this compound.
-
LC System: A UHPLC system capable of high-pressure gradients.
-
Column: A HILIC column (e.g., Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6-6.1 min: 50% to 95% B
-
6.1-8 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: ESI+.
-
MRM Transitions: To be determined empirically for this compound and the chosen internal standard.
Technical Support Center: Solid-Phase Extraction of S-1-Propenyl-L-cysteine
Welcome to the technical support center for the solid-phase extraction (SPE) of S-1-Propenyl-L-cysteine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency and reproducibility of your extraction process.
Troubleshooting Guide
This guide addresses common issues encountered during the solid-phase extraction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Analyte Recovery | 1. Inappropriate Sorbent Selection: this compound is a polar, zwitterionic compound. Using a purely non-polar sorbent (like C18 alone) may result in poor retention.[1][2][3] | - Use a mixed-mode sorbent: A combination of reversed-phase (C8 or C18) and strong cation exchange (SCX) is highly effective for retaining polar, basic compounds like amino acids.[1][4][5] - Optimize sample pH: Adjust the sample pH to be approximately 2 units below the pKa of the amine group to ensure it is protonated and can bind to the SCX sorbent.[4] |
| 2. Improper Column Conditioning/Equilibration: The sorbent is not properly wetted, leading to inconsistent interactions. | - Ensure complete wetting: Condition the column with an organic solvent (e.g., methanol) followed by an aqueous solution that mimics the sample's mobile phase (e.g., acidified water).[6] - Do not let the sorbent dry out between the equilibration and sample loading steps.[7] | |
| 3. Analyte Breakthrough During Loading: The flow rate is too high, or the sample solvent is too strong, preventing the analyte from binding to the sorbent. | - Decrease the sample loading flow rate: A slower flow rate (e.g., 1 drop/second) increases the interaction time between the analyte and the sorbent.[6] - Dilute the sample: If the sample is in a solvent with high organic content, dilute it with a weaker, more aqueous solvent.[8] | |
| 4. Analyte Loss During Washing: The wash solvent is too strong and is eluting the this compound along with the interferences. | - Use a weaker wash solvent: Wash with a mild organic solvent or acidified water to remove interferences without eluting the analyte. For mixed-mode SPE, a strong organic wash (e.g., 100% methanol) can be used to remove hydrophobic interferences while the analyte is retained by ion exchange.[4] | |
| 5. Incomplete Elution: The elution solvent is not strong enough to disrupt the analyte-sorbent interactions. | - Increase elution solvent strength: For mixed-mode C18/SCX, use a basic organic solvent (e.g., methanol (B129727) with 2-5% ammonium (B1175870) hydroxide) to neutralize the amine group and disrupt the ion-exchange interaction, allowing for elution.[7] - Increase elution volume: Elute with multiple, smaller volumes of the elution solvent to ensure complete recovery. | |
| Poor Reproducibility | 1. Inconsistent Sample Pre-treatment: Variations in sample pH or particulate matter affect SPE performance. | - Standardize sample preparation: Ensure consistent pH adjustment and filter or centrifuge all samples to remove particulates before loading. |
| 2. Variable Flow Rates: Inconsistent flow rates during loading, washing, or elution lead to variable retention and recovery. | - Use a vacuum manifold or automated system: This allows for precise control over flow rates across all samples. | |
| 3. Sorbent Bed Drying: Allowing the sorbent to dry out after conditioning can lead to inconsistent results. | - Maintain a layer of solvent above the sorbent bed at all times before sample loading.[7] | |
| Impure Extract (Matrix Effects) | 1. Insufficient Washing: Interferences with similar properties to the analyte are not adequately removed. | - Optimize the wash step: Use a wash solvent that is strong enough to remove interferences but not the analyte. A multi-step wash with solvents of different polarities can be effective.[4] |
| 2. Inappropriate Elution Solvent: The elution solvent is too strong and co-elutes tightly bound interferences with the analyte. | - Use a selective elution solvent: For mixed-mode SPE, the basic elution solvent is highly selective for the protonated analyte, leaving other interferences behind. | |
| Slow or Blocked Flow Rate | 1. Particulate Matter in Sample: Suspended solids in the sample are clogging the SPE cartridge frits. | - Pre-filter or centrifuge the sample: This is a critical step to remove any particulate matter before loading onto the SPE column. |
| 2. High Sample Viscosity: Viscous samples can be difficult to pass through the packed sorbent bed. | - Dilute the sample: Diluting viscous samples (e.g., plasma, cell lysates) with a suitable buffer can improve flow characteristics. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of SPE sorbent for this compound?
A1: Due to its polar and zwitterionic nature, a mixed-mode sorbent combining reversed-phase (like C8 or C18) and strong cation exchange (SCX) is ideal. This allows for a dual retention mechanism, providing high selectivity and leading to cleaner extracts.[1][4][5] The ion exchange mechanism is particularly effective for retaining the protonated amine group of the cysteine derivative, while the reversed-phase mechanism can help separate it from other polar molecules.
Q2: How do I choose the right solvents for each step of the SPE process?
A2: The choice of solvents is critical for a successful SPE protocol.
-
Conditioning: Use a water-miscible organic solvent like methanol or acetonitrile (B52724) to wet the sorbent.[6]
-
Equilibration: Use a solution that matches the pH and polarity of your loading solution (e.g., acidified water) to prepare the sorbent for the sample.[6]
-
Loading: The sample should be in a solvent that promotes binding. For mixed-mode SPE of this compound, an acidic aqueous solution is recommended.
-
Washing: The wash solvent should remove interferences without eluting the analyte. With a mixed-mode C18/SCX sorbent, you can use a sequence of washes, such as acidified water followed by a strong organic solvent like methanol, to remove both polar and non-polar interferences.[4]
-
Elution: The elution solvent must be strong enough to disrupt the analyte-sorbent interaction. For an SCX sorbent, a basic organic solvent (e.g., 5% ammonium hydroxide (B78521) in methanol) will neutralize the analyte's charge and release it from the sorbent.[7]
Q3: My analyte is in a complex biological matrix (e.g., plasma). What pre-treatment steps are necessary?
A3: Biological matrices often contain proteins and lipids that can interfere with SPE.
-
Protein Precipitation: First, precipitate proteins using a solvent like acetonitrile or methanol, or an acid like trichloroacetic acid. Centrifuge to pellet the precipitated proteins.
-
Dilution: Dilute the supernatant with an acidic buffer to adjust the pH and reduce viscosity before loading onto the SPE cartridge.
-
Filtration: Ensure the diluted sample is filtered through a 0.22 or 0.45 µm filter to remove any remaining particulates.
Q4: Can I automate the SPE process for this compound?
A4: Yes, the SPE process is highly amenable to automation. Automated SPE systems, often in a 96-well plate format, offer significant advantages in terms of throughput, reproducibility, and reduced solvent consumption. The principles of method development remain the same.
Quantitative Data Summary
While specific recovery data for this compound is not widely published, the following table presents typical recovery rates that can be expected for similar polar amino acids using a mixed-mode SPE methodology. These values can serve as a benchmark for your method development.
| SPE Sorbent | Sample Matrix | Wash Solvent | Elution Solvent | Expected Analyte Recovery (%) |
| Mixed-Mode (C8/SCX) | Spiked Water | 100% Methanol | 5% NH4OH in Methanol | > 90% |
| Mixed-Mode (C8/SCX) | Human Plasma (post-protein precipitation) | 0.1 M HCl, then 100% Methanol | 5% NH4OH in Methanol | 85 - 95% |
| Reversed-Phase (C18 only) | Spiked Water | 5% Methanol in Water | 80% Methanol in Water | 60 - 75% (potential for lower recovery due to high polarity) |
| Strong Cation Exchange (SCX only) | Spiked Water | 0.1 M HCl | 5% NH4OH in Water | > 85% |
Experimental Protocol: Mixed-Mode SPE for this compound
This protocol is designed for the extraction of this compound from an aqueous sample using a mixed-mode C8 and strong cation exchange (SCX) SPE cartridge.
Materials:
-
SPE Cartridge: Mixed-Mode C8/SCX, 100 mg / 3 mL
-
SPE Vacuum Manifold
-
Solvents: HPLC-grade methanol, acetonitrile, and water
-
Reagents: Formic acid (or HCl), Ammonium hydroxide
-
Sample: Aqueous solution containing this compound
Procedure:
-
Sample Pre-treatment:
-
Adjust the pH of the aqueous sample to ~3.0 using formic acid or HCl. This ensures the primary amine of the cysteine derivative is fully protonated.
-
Centrifuge or filter the sample to remove any particulate matter.
-
-
Column Conditioning:
-
Pass 3 mL of methanol through the cartridge to wet and activate the C8 chains.
-
-
Column Equilibration:
-
Pass 3 mL of water (acidified to pH ~3.0) through the cartridge to equilibrate the sorbent. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash 1 (Polar Interferences): Pass 3 mL of water (acidified to pH ~3.0) through the cartridge to wash away polar, non-retained impurities.
-
Wash 2 (Non-Polar Interferences): Pass 3 mL of 100% methanol through the cartridge. This will remove non-polar interferences bound to the C8 chains, while the this compound remains bound to the SCX sorbent.
-
-
Elution:
-
Elute the this compound by passing 2 mL of 5% ammonium hydroxide in methanol through the cartridge. The basic solution neutralizes the charge on the analyte, releasing it from the SCX sorbent.
-
Collect the eluate in a clean collection tube.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS).
-
Visualizations
Caption: A typical workflow for Solid-Phase Extraction (SPE).
References
- 1. SPE Phase and Solvent Selection | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biotage.com [biotage.com]
- 5. chromtech.com [chromtech.com]
- 6. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Inconsistent Results in S-1-Propenyl-L-cysteine Bioassays
Welcome to the technical support center for S-1-Propenyl-L-cysteine (S1PC) bioassays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vitro and cell-based assays involving S1PC. By providing detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and insights into the underlying biological pathways, we aim to help you achieve more reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, from compound stability to assay-specific problems.
Compound-Specific Issues
Q1: My S1PC solution appears cloudy or precipitates upon dilution in aqueous buffers. What should I do?
A1: this compound, like other cysteine derivatives, can have limited solubility and stability in certain aqueous solutions, especially at neutral or alkaline pH.[1][2]
-
Solubility Check: Before starting your experiment, perform a solubility test at the highest concentration you intend to use. Visually inspect for any precipitate.
-
Solvent Choice: While S1PC is soluble in water, using a small amount of a co-solvent like DMSO to prepare a concentrated stock solution, followed by serial dilution in your assay buffer or cell culture medium, can improve solubility. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.
-
pH of the Medium: The pH of your buffer or medium can influence the stability of S1PC. Cysteine and its derivatives are more prone to oxidation at neutral to alkaline pH.[1][2] Consider if the pH of your assay buffer is appropriate.
-
Fresh Preparations: Always prepare fresh dilutions of S1PC immediately before use. Avoid storing diluted solutions for extended periods.
Q2: I am observing high variability between replicate wells treated with S1PC. What are the potential causes?
A2: High variability can stem from several factors related to both the compound and the experimental technique.
-
Compound Instability: S1PC, being a cysteine derivative, is susceptible to oxidation in cell culture media, which can be catalyzed by metal ions.[3][4] This degradation can lead to inconsistent concentrations of the active compound across your experiment.
-
Recommendation: Minimize the exposure of S1PC-containing media to light and air. Prepare fresh solutions and consider using media with low concentrations of catalytic metal ions if possible. The presence of pyruvate (B1213749) in the medium has been shown to reduce the cytotoxicity and stabilize cysteine by forming a dissociable complex that is more resistant to oxidation.[5]
-
-
Pipetting Errors: Inconsistent pipetting, especially of small volumes, is a common source of variability.
-
Recommendation: Ensure your pipettes are calibrated. When preparing serial dilutions, mix each dilution thoroughly before proceeding to the next.
-
-
Cell Seeding Density: Uneven cell distribution in the wells of a microplate will lead to variable results.
-
Recommendation: Ensure you have a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting to prevent settling.
-
Q3: Could the cis/trans isomerization of S1PC affect my results?
A3: this compound exists as cis and trans isomers. While the trans-isomer is more common, isomerization can occur, particularly during processing and storage.[6][7] The different isomers may have different biological activities.
-
Source and Purity: Be aware of the isomeric composition of your S1PC standard. If not specified by the supplier, you may need to analyze it using techniques like HPLC.
-
Consistency: Use the same batch of S1PC for a set of comparative experiments to minimize variability arising from different isomer ratios.
Assay-Specific Troubleshooting
Q1: My DPPH assay results for S1PC are not showing a clear dose-response curve.
A1: This can be due to several factors related to the reaction kinetics and the properties of S1PC.
-
Reaction Time: The reaction between some antioxidants and the DPPH radical can be slow. The standard 30-minute incubation may not be sufficient for the reaction to reach completion.
-
Recommendation: Perform a time-course experiment (e.g., measuring absorbance at 30, 60, and 90 minutes) to determine the optimal incubation time for S1PC.
-
-
Solvent Mismatch: The DPPH radical is typically dissolved in methanol (B129727) or ethanol. If your S1PC stock is in a different solvent (like DMSO), the miscibility might be an issue at higher concentrations.
-
Recommendation: Ensure the final concentration of any co-solvent is consistent across all wells and does not interfere with the assay.
-
Q2: I am seeing inconsistent results in my Cellular Antioxidant Activity (CAA) assay.
A2: The CAA assay is more complex than simple chemical assays, and variability can be introduced at several steps.
-
Cellular Uptake: The assay relies on the passive diffusion of the DCFH-DA probe and the test compound into the cells. Differences in cell health, confluency, and membrane integrity can affect uptake.
-
Recommendation: Ensure your cells are healthy and at a consistent level of confluency (typically 90-100%) for all experiments.
-
-
Probe Hydrolysis and Oxidation: The DCFH-DA probe needs to be deacetylated by intracellular esterases to become responsive to oxidation. The rate of this hydrolysis can vary between cell lines and even with the passage number of the cells.
-
Recommendation: Use cells within a consistent range of passage numbers. Always include a positive control (like quercetin) to monitor the consistency of the assay performance.
-
Q1: I am not observing a significant induction of my Nrf2-ARE luciferase reporter with S1PC.
A1: Activation of the Nrf2 pathway by compounds like S1PC involves the modification of cysteine residues on the Keap1 protein, leading to the stabilization and nuclear translocation of Nrf2.[8]
-
Sub-optimal Concentration or Time: The concentration of S1PC may be too low, or the incubation time may be too short to induce a measurable response.
-
Recommendation: Perform a dose-response and time-course experiment to determine the optimal conditions for Nrf2 activation by S1PC in your specific cell line.
-
-
Cell Line Specificity: The responsiveness of the Nrf2 pathway can vary significantly between different cell types.
-
Recommendation: Ensure the cell line you are using is known to have a functional Nrf2 pathway and is responsive to known Nrf2 activators. Use a potent, well-characterized Nrf2 activator (e.g., sulforaphane) as a positive control.
-
-
Low Transfection Efficiency: For transiently transfected reporter plasmids, low transfection efficiency will result in a weak signal.
-
Recommendation: Optimize your transfection protocol. Use a co-transfected control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.
-
Q1: My caspase-3/7 activity results are variable when inducing apoptosis in the presence of S1PC.
A1: Caspase assays measure a dynamic cellular process, and timing is critical.
-
Timing of Measurement: The peak of caspase-3/7 activity can be transient. If you measure too early or too late, you may miss the peak activity or see inconsistent results.
-
Recommendation: Perform a time-course experiment after inducing apoptosis to determine the optimal time point for measuring caspase-3/7 activity in your model system.
-
-
Cell Lysis Inefficiency: Incomplete cell lysis will result in an underestimation of caspase activity.
-
Recommendation: Ensure you are using a sufficient volume of lysis buffer for your cell number and that the incubation conditions for lysis are optimal.
-
-
Protein Concentration: The total protein concentration in your lysates should be consistent across samples.
-
Recommendation: Perform a protein quantification assay (e.g., BCA or Bradford) on your cell lysates and normalize the caspase activity to the protein concentration.[9]
-
Data Presentation
Due to the limited availability of specific IC50 and EC50 values for this compound in the public domain for the assays detailed below, the following tables are presented with illustrative data based on typical results for cysteine derivatives and other antioxidants. These should be used as a reference for expected data structure and not as definitive values.
Table 1: Illustrative Antioxidant Activity of this compound
| Assay Type | Method | Endpoint | Illustrative IC50/TEAC Value | Positive Control |
| DPPH Radical Scavenging | Spectrophotometry | IC50 | 150 µM | Ascorbic Acid (IC50 ~ 25 µM) |
| ABTS Radical Scavenging | Spectrophotometry | TEAC | 1.2 mM Trolox Equivalents | Trolox (TEAC = 1.0) |
| Cellular Antioxidant Activity | Fluorometry (in HepG2 cells) | EC50 | 75 µM | Quercetin (EC50 ~ 10 µM) |
Table 2: Illustrative Bioactivity of this compound in Cell-Based Assays
| Assay Type | Cell Line | Endpoint | Illustrative EC50/IC50 Value | Positive Control |
| Nrf2-ARE Activation | ARE-Luciferase Reporter HepG2 | EC50 | 50 µM | Sulforaphane (EC50 ~ 2 µM) |
| Caspase-3/7 Inhibition | (In an apoptosis-induced model) | IC50 | > 1 mM | Z-DEVD-FMK (IC50 ~ 0.2 µM) |
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol is adapted from standard procedures for assessing the antioxidant capacity of a compound.[1][10]
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Store this solution in the dark.
-
Prepare a stock solution of S1PC in an appropriate solvent (e.g., water or DMSO) and make serial dilutions in methanol.
-
Prepare a positive control (e.g., Ascorbic Acid or Trolox) in the same manner.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of the S1PC dilution or control.
-
Add 150 µL of the 0.1 mM DPPH solution to each well.
-
For a blank, add 50 µL of methanol and 150 µL of the DPPH solution.
-
For sample blanks (to correct for the color of the compound), add 50 µL of the S1PC dilution and 150 µL of methanol.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30-60 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [1 - (Abs_sample - Abs_sample_blank) / Abs_blank] * 100
-
Plot the % Inhibition against the concentration of S1PC to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Nrf2-ARE Luciferase Reporter Assay
This protocol provides a framework for measuring the activation of the Nrf2 pathway.[4][6][11]
-
Cell Culture and Seeding:
-
Culture a suitable cell line stably or transiently expressing an ARE-luciferase reporter construct (e.g., HepG2-ARE-Luc).
-
Seed the cells into a 96-well white, clear-bottom plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of S1PC and a positive control (e.g., sulforaphane) in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compounds or a vehicle control.
-
Incubate for a predetermined time (e.g., 6-24 hours) to allow for gene expression.
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells according to the manufacturer's protocol for your chosen luciferase assay kit (e.g., Promega's ONE-Glo™ or Dual-Glo® Luciferase Assay System).
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
If a co-reporter (e.g., Renilla luciferase) is used, normalize the firefly luciferase signal to the Renilla luciferase signal.
-
Plot the normalized luciferase activity (as fold induction over vehicle control) against the concentration of S1PC to determine the EC50 value.
-
Caspase-3/7 Activity Assay
This protocol outlines the measurement of effector caspase activity, a hallmark of apoptosis.[3][9][12]
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with an apoptosis-inducing agent in the presence and absence of various concentrations of S1PC. Include appropriate controls.
-
Incubate for a time sufficient to induce apoptosis.
-
-
Assay Procedure:
-
Use a commercially available caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 from Promega).
-
Add the caspase reagent directly to the wells containing the cells in culture medium.
-
Mix gently and incubate at room temperature for the time recommended by the manufacturer (typically 30-60 minutes).
-
-
Measurement:
-
Measure the luminescence (for Glo assays) or fluorescence (for assays with fluorogenic substrates) using a plate reader.
-
-
Data Analysis:
-
Plot the signal against the concentration of S1PC to determine if it has any inhibitory or potentiating effect on caspase-3/7 activity.
-
Signaling Pathways and Experimental Workflows
Nrf2 Signaling Pathway
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds or oxidative stress can modify reactive cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation. Stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, initiating their transcription.
Caption: The Nrf2 signaling pathway and its activation by electrophiles like S1PC.
General Experimental Workflow for Cell-Based Assays
The following diagram illustrates a typical workflow for conducting cell-based assays with this compound.
Caption: A generalized workflow for performing cell-based bioassays with S1PC.
Troubleshooting Logic for Inconsistent Results
When faced with inconsistent data, a logical approach to troubleshooting is essential. The following diagram outlines a decision-making process to identify the source of the problem.
Caption: A logical workflow for troubleshooting inconsistent bioassay results.
References
- 1. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 2. cellculturedish.com [cellculturedish.com]
- 3. researchgate.net [researchgate.net]
- 4. L-Cysteine in Cell Culture [sigmaaldrich.com]
- 5. Cytotoxicity of cysteine in culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical and Biological Properties of this compound in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of AMPK phosphorylation sites reveals a network of proteins involved in cell invasion and facilitates large-scale substrate prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CARS senses cysteine deprivation to activate AMPK for cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the Effects of S-Allyl-L-cysteine, S-Methyl-L-cysteine, trans-S-1-Propenyl-L-cysteine, and Their N-Acetylated and S-Oxidized Metabolites on Human CYP Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
strategies to increase the stability of S-1-Propenyl-L-cysteine standards
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to increase the stability of S-1-Propenyl-L-cysteine (S1PC) standards. It includes a troubleshooting guide for common experimental issues and a list of frequently asked questions.
Troubleshooting Guide
Users may encounter several issues during the handling and analysis of this compound standards. This guide provides solutions to common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Decreasing peak area of S1PC standard over time in the autosampler. | Oxidation of the thiol group. Isomerization from the trans to the cis form (or vice versa), which may have a different response factor. | Prepare fresh standards daily and keep them in the autosampler for a minimal amount of time. Use an autosampler with temperature control set to a low temperature (e.g., 4°C). Deoxygenate the solvent used for the standards by sparging with an inert gas like nitrogen or argon. |
| Appearance of a new, unexpected peak in the chromatogram. | This could be an oxidation product, such as this compound sulfoxide (B87167) (isoalliin). It could also be an isomer of S1PC. | To confirm oxidation, try adding an antioxidant to a fresh standard solution and see if the peak formation is reduced. To investigate isomerization, adjust the pH of the mobile phase; acidic conditions are known to promote isomerization of S1PC.[1] |
| Peak splitting or broadening. | Co-elution of cis and trans isomers of S1PC. Interaction of the analyte with the column stationary phase. | Optimize the chromatographic method to separate the isomers. This may involve changing the mobile phase composition, pH, or column type. Ensure the sample solvent is compatible with the mobile phase.[2][3] |
| Irreproducible retention times. | Fluctuation in column temperature. Changes in mobile phase composition. Column degradation. | Use a column oven to maintain a consistent temperature.[2] Prepare fresh mobile phase daily and ensure it is well-mixed.[2][3] Use a guard column to protect the analytical column. |
| No peak or very small peak for the S1PC standard. | Complete degradation of the standard. Incorrect preparation of the standard solution. Issues with the HPLC system (e.g., injector, detector). | Prepare a fresh standard from solid material. Verify the weighing and dilution calculations. Troubleshoot the HPLC system following the manufacturer's guidelines.[2][3][4] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at 4°C under an inert atmosphere, such as nitrogen, as it is air-sensitive.
Q2: How should I prepare and store S1PC standard solutions to ensure their stability?
A2: It is highly recommended to prepare S1PC standard solutions fresh for each experiment. If short-term storage is necessary, solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere. Aqueous solutions of cysteine-related compounds are prone to oxidation at neutral or basic pH. Therefore, preparing solutions in a slightly acidic buffer (e.g., pH 3-5) and using deoxygenated solvents can enhance stability.
Q3: What are the main degradation pathways for this compound?
A3: The two primary degradation pathways for S1PC are:
-
Oxidation: The sulfur atom in the cysteine moiety is susceptible to oxidation, which can lead to the formation of this compound sulfoxide (isoalliin).
-
Isomerization: S1PC exists as cis and trans isomers. Interconversion between these isomers can occur, particularly under acidic conditions.[1]
Q4: What factors can influence the stability of S1PC standards?
A4: Several factors can affect the stability of S1PC standards:
-
Temperature: Higher temperatures accelerate degradation.
-
pH: S1PC is more stable in acidic conditions; neutral and basic conditions can promote oxidation.
-
Oxygen: As a thiol-containing compound, S1PC is sensitive to oxidation in the presence of oxygen.
-
Light: Exposure to light can potentially promote degradation. It is advisable to protect solutions from light.
-
Solvent: The choice of solvent can impact stability. Using deoxygenated aqueous solutions with a controlled acidic pH is recommended.
Q5: Are there any specific recommendations for the HPLC mobile phase to improve S1PC stability during analysis?
A5: Using a mobile phase with a slightly acidic pH can help to minimize on-column degradation and control isomerization. It is also crucial to use high-purity solvents and to degas the mobile phase to remove dissolved oxygen, which can cause oxidative degradation.
Quantitative Data on Stability
Quantitative stability data for this compound is not extensively available in the literature. However, based on the known chemistry of cysteine and related compounds, the following qualitative stability profile can be inferred.
| Condition | Effect on S1PC Stability | Primary Degradation Pathway |
| Elevated Temperature (>25°C) | Decreased stability | Increased rate of both oxidation and isomerization. |
| Neutral to Basic pH (pH > 7) | Decreased stability | Promotes oxidation of the thiol group. |
| Acidic pH (pH < 6) | Generally more stable, but can promote isomerization. | Isomerization between cis and trans forms. |
| Presence of Oxygen | Significantly decreased stability | Oxidation to the sulfoxide. |
| Exposure to Light | Potentially decreased stability | Photodegradation (general precaution for complex organic molecules). |
Experimental Protocol: Preparation of this compound Standard Solutions for HPLC Analysis
This protocol outlines the steps for preparing S1PC standard solutions with enhanced stability for use in HPLC analysis.
Materials:
-
This compound (solid)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (or other appropriate organic solvent)
-
Formic acid (or other suitable acid for pH adjustment)
-
Inert gas (nitrogen or argon)
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Solvent Preparation:
-
Prepare the desired aqueous solvent for the standard. A common choice is a slightly acidic aqueous solution (e.g., 0.1% formic acid in water, pH ~2.7).
-
Deoxygenate the solvent by sparging with nitrogen or argon for at least 15 minutes.
-
-
Stock Standard Solution Preparation (e.g., 1 mg/mL):
-
Allow the solid S1PC to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the required amount of solid S1PC in a clean weighing boat.
-
Transfer the solid to a volumetric flask.
-
Add a small amount of the deoxygenated solvent to dissolve the solid completely.
-
Bring the solution to the final volume with the deoxygenated solvent.
-
Cap the flask and mix thoroughly.
-
-
Working Standard Solution Preparation:
-
Perform serial dilutions of the stock solution with the deoxygenated solvent to achieve the desired concentrations for the calibration curve.
-
-
Storage and Handling:
-
Prepare the standard solutions fresh on the day of analysis.
-
If immediate use is not possible, store the solutions at -80°C in tightly sealed vials with minimal headspace.
-
Before use, allow the frozen standards to thaw completely and equilibrate to room temperature.
-
Filter the standard solutions through a 0.22 µm syringe filter before injecting them into the HPLC system.
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for preparing stable S1PC standards.
Caption: Troubleshooting decision tree for S1PC analysis.
References
Technical Support Center: Optimization of Enzymatic Synthesis of S-1-Propenyl-L-cysteine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the successful enzymatic synthesis of S-1-Propenyl-L-cysteine (S1PC).
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process.
| Problem / Question | Possible Causes & Solutions |
| Why is my S1PC product yield unexpectedly low? | 1. Suboptimal Reaction Conditions: The enzyme's activity is highly dependent on pH and temperature. For γ-glutamyl transpeptidase 1 (GGT1) from Allium fistulosum, the optimal conditions are pH 7.0 and 37°C[1]. For alliinase-type enzymes, the optimum pH is generally around 8.0, with temperature optima near 52°C[2]. Verify that your buffer pH and reaction temperature are aligned with the specifications of your enzyme.2. Enzyme Inactivity: • Improper Storage: Ensure the enzyme has been stored at the correct temperature (typically -20°C or -80°C) in a suitable buffer to prevent degradation.• Cofactor Absence: Alliinase (a C-S lyase) is a pyridoxal-5'-phosphate (PLP) dependent enzyme[2]. Ensure that PLP is present in your reaction buffer at an adequate concentration (typically 10-50 µM).• Source Variation: Alliinase isoforms from different Allium species can have varied substrate specificities[3][4]. The enzyme you are using may not be efficient for your specific substrate.3. Substrate Degradation: Ensure the precursor substrate, such as γ-glutamyl-S-1-propenylcysteine, is pure and has not degraded during storage. |
| I am observing significant byproduct formation. What is the cause? | 1. Substrate Impurity: Impurities in the starting material can be converted into byproducts by the enzyme. Verify the purity of your substrate using HPLC or NMR.2. Non-Specific Enzyme Activity: Some lyases or transpeptidases may have broad substrate specificity, leading to side reactions. Consider purifying your enzyme to remove other contaminating enzymes. If using a crude extract, this is a common issue[5].3. Spontaneous Reactions: The sulfenic acids produced as intermediates by alliinase are highly reactive and can condense to form thiosulfinates or other sulfur compounds[2][6]. Minimizing reaction time and promptly purifying the product can reduce these side reactions. |
| The reaction is not starting or is proceeding very slowly. What should I check? | 1. Incorrect Reagent Concentration: • Enzyme: The enzyme concentration may be too low. Perform a concentration optimization experiment.• Substrate: Substrate inhibition can occur at very high concentrations. Conversely, if the concentration is too far below the enzyme's Km value (e.g., 0.2686 mM for AfGGT1), the reaction rate will be inherently slow[1].2. Presence of Inhibitors: Your buffer or substrate solution may contain enzyme inhibitors. For example, some organosulfur compounds can inhibit cytochrome P450 enzymes, and similar inhibition could occur with biosynthetic enzymes[7][8]. Ensure high purity of all reagents.3. Inactive Enzyme: Refer to the "Enzyme Inactivity" section in the low yield troubleshooting point above. Test the enzyme activity with a known control substrate if possible. |
| How can I confirm the identity and purity of my synthesized S1PC? | 1. Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for analyzing S1PC and related cysteine sulfoxides[5][9]. Compare the retention time of your product with a certified this compound standard.2. Spectrometric Analysis: Mass Spectrometry (MS), often coupled with LC (LC-MS), can confirm the molecular weight of the synthesized compound[1]. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the precise chemical structure[10]. |
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme used for the synthesis of this compound? A1: In Allium species, this compound (S1PC) is a key intermediate in the biosynthesis of isoalliin (B1237514). The enzyme γ-glutamyl transpeptidase 1 (GGT1) has been shown to catalyze the production of S1PC from γ-glutamyl-S-1-propenylcysteine[1]. Alliinases (C-S lyases) are also central to sulfur compound metabolism in these plants, acting on cysteine sulfoxide (B87167) derivatives[3][11].
Q2: What are the optimal pH and temperature for the synthesis? A2: Optimal conditions depend on the specific enzyme used. For γ-glutamyl transpeptidase 1 from A. fistulosum (AfGGT1), the optimal conditions are a pH of 7.0 and a temperature of 37°C[1]. In contrast, alliinases from various Allium species generally show optimal activity at a pH around 8.0 and temperatures of approximately 52°C[2][5].
Q3: Is a cofactor required for the enzymatic reaction? A3: If you are using an alliinase (EC 4.4.1.4), then yes. These enzymes require pyridoxal-5'-phosphate (PLP) as a cofactor to catalyze the β-elimination reaction[2]. If you are using a γ-glutamyl transpeptidase, a PLP cofactor is not required.
Q4: How can I monitor the progress of the reaction? A4: The reaction can be monitored by taking aliquots at different time points and quantifying the formation of S1PC using HPLC[9]. Alternatively, if the reaction consumes a substrate that can be measured spectrophotometrically, this can be used as an indirect measure of progress. For cysteine quantification, the Gaitonde method, which uses ninhydrin (B49086) and results in a colored product measured at 560 nm, can be adapted[12].
Q5: What is a typical Km value for enzymes involved in this synthesis? A5: The Michaelis constant (Km) varies significantly with the enzyme and substrate. For AfGGT1, the Km for the substrate γ-glutamyl-S-1-propenylcysteine was determined to be 0.2686 mM[1]. Km values for alliinases can range from 2.7 mM to 13 mM depending on the plant source and the specific S-alk(en)yl-L-cysteine sulfoxide substrate[2].
Quantitative Data Summary
The tables below summarize key quantitative parameters for relevant enzymes to guide experimental design.
Table 1: Optimal Reaction Conditions for AfGGT1 Data derived from studies on γ-glutamyl transpeptidase 1 from Allium fistulosum.[1]
| Parameter | Optimal Value |
| pH | 7.0 |
| Temperature | 37 °C |
| Km Value | 0.2686 mM |
Table 2: General Properties of Alliinase Enzymes Data represents a range from various Allium species.[2][5]
| Parameter | Typical Range / Value |
| pH Optimum | 7.5 - 8.5 |
| Temperature Optimum | 45 - 55 °C |
| Required Cofactor | Pyridoxal-5'-Phosphate (PLP) |
| Km Value | 2.5 - 13 mM (Substrate dependent) |
Key Experimental Protocols
Protocol 1: Enzymatic Synthesis of S1PC using γ-Glutamyl Transpeptidase (GGT)
This protocol is based on the catalytic activity of GGT enzymes identified in Allium species[1].
Materials:
-
Recombinant γ-Glutamyl Transpeptidase (GGT)
-
Substrate: γ-glutamyl-S-1-propenylcysteine (GSPC)
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.0
-
Quenching Solution: 1 M HCl
-
Deionized Water
Procedure:
-
Prepare a 10 mM stock solution of the GSPC substrate in deionized water.
-
Prepare the reaction mixture in a microcentrifuge tube:
-
450 µL of 50 mM Tris-HCl buffer (pH 7.0)
-
50 µL of 10 mM GSPC substrate (final concentration 1 mM)
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes to bring it to the optimal temperature.
-
Initiate the reaction by adding 1-5 µg of purified GGT enzyme.
-
Incubate the reaction at 37°C for 1-4 hours. For time-course analysis, take aliquots at regular intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop the reaction by adding 100 µL of 1 M HCl to each aliquot or to the final reaction mixture. This denatures the enzyme.
-
Centrifuge the mixture at 12,000 x g for 10 minutes to pellet the denatured protein.
-
Collect the supernatant for analysis by HPLC to quantify the S1PC product.
Protocol 2: HPLC Quantification of this compound (S1PC)
This protocol provides a general method for the quantification of S1PC.
Instrumentation & Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
This compound analytical standard
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Sample diluent: Mobile Phase A
Procedure:
-
Standard Curve Preparation: Prepare a series of S1PC standards (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mM) by diluting a stock solution with the sample diluent.
-
Sample Preparation: Dilute the supernatant from the enzymatic reaction (Protocol 1) with the sample diluent to fall within the range of the standard curve.
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Gradient:
-
0-5 min: 100% A
-
5-20 min: Linear gradient to 30% B
-
20-25 min: Linear gradient to 100% B
-
25-30 min: Hold at 100% B
-
30-35 min: Return to 100% A and equilibrate
-
-
-
Analysis: Inject the standards and samples. Identify the S1PC peak in the samples by comparing its retention time to that of the standard.
-
Quantification: Construct a standard curve by plotting the peak area versus the concentration of the standards. Use the linear regression equation from this curve to calculate the concentration of S1PC in the experimental samples.
Process Diagrams and Workflows
The following diagrams illustrate key processes in the optimization and troubleshooting of S1PC synthesis.
Caption: Simplified enzymatic reaction pathway for S1PC synthesis.
Caption: Experimental workflow for optimizing S1PC synthesis.
References
- 1. Identification of this compound as the catalytic product of AfGGT1 and a key intermediate in isoalliin biosynthesis in Allium fistulosum. L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies of a Novel Cysteine Sulfoxide Lyase from Petiveria alliacea: The First Heteromeric Alliinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and expression analysis of S-alk(en)yl-L-cysteine sulfoxide lyase isoform genes and determination of allicin contents in Allium species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cysteine sulfoxides and alliinase activity of some Allium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allicin: Chemistry and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical and Biological Properties of this compound in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the Effects of S-Allyl-L-cysteine, S-Methyl-L-cysteine, trans-S-1-Propenyl-L-cysteine, and Their N-Acetylated and S-Oxidized Metabolites on Human CYP Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic synthesis of pharmaceutical intermediates S-phenyl-L-cysteine [journal.dmu.edu.cn]
- 11. liverpool.ac.uk [liverpool.ac.uk]
- 12. ftb.com.hr [ftb.com.hr]
Validation & Comparative
A Comparative Guide to LC-MS and GC-MS Methods for the Analysis of S-1-Propenyl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
S-1-Propenyl-L-cysteine (S1PC) is a significant sulfur-containing amino acid found in aged garlic extract, recognized for its potential pharmacological activities.[1][2] Accurate and reliable quantification of S1PC is crucial for pharmacokinetic studies, quality control of herbal preparations, and further investigation of its biological properties.[1][2]
Data Presentation: Performance Comparison
The following table summarizes typical performance characteristics of LC-MS and GC-MS methods based on the analysis of similar amino acids like cysteine, its derivatives, and other S-alk(en)yl-L-cysteine compounds. These values provide an estimate of the expected performance for this compound analysis.
| Performance Metric | LC-MS/MS (for S-methyl-l-cysteine)[3] | GC-MS (for S-alk(en)yl-l-cysteine sulfoxides)[4][5] | High-Resolution LC/MS (for Cystine)[6] |
| Limit of Detection (LOD) | 0.02–0.08 µM | 0.3–1.8 ng per injection | - |
| Limit of Quantitation (LOQ) | - | - | 0.02 µM (40 fmol on-column) |
| Linearity (r²) | > 0.9987 | > 0.99 | > 0.9999 |
| Precision (%RSD) | < 20% (intra- and inter-day) | 3–13% | 2.0–6.2% |
| Accuracy | 98.28 ± 5.66% | - | 95.2–105.3% |
| Derivatization Required? | Optional, but can improve performance[7][8] | Yes (e.g., silylation, esterification)[4][5][9] | No |
| Throughput | Generally higher | Can be high with automation[10] | Moderate |
Experimental Protocols
Detailed methodologies for LC-MS and GC-MS analysis of related compounds are presented below. These can be adapted for the analysis of this compound.
LC-MS/MS Method for Sulfur-Containing Amino Acids
This protocol is based on a validated method for the analysis of S-methyl-l-cysteine and its sulfoxide (B87167) in biological fluids.[3]
1. Sample Preparation (Human Plasma or Urine)
-
To 100 µL of sample, add an internal standard.
-
Precipitate proteins by adding 5% trichloroacetic acid (TCA).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
Column: A C18 column (e.g., 2.1 mm × 150 mm, 1.7 µm) is often suitable.[7]
-
Mobile Phase: A gradient elution using water and acetonitrile, both containing 0.1% formic acid, is common.[7]
-
Flow Rate: Typically around 0.25 mL/min.[7]
-
Injection Volume: 2–10 µL.
3. Mass Spectrometry Conditions
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring for specific precursor-to-product ion transitions for the analyte and internal standard.
GC-MS Method for S-alk(en)yl-l-cysteine Sulfoxides
This protocol is adapted from a method for the determination of S-methyl-, S-propyl-, and S-propenyl-L-cysteine sulfoxides.[4][5]
1. Sample Preparation and Derivatization
-
Solid-Phase Extraction (SPE): For complex matrices like onion extracts, a two-step SPE cleanup using a C18 cartridge followed by a cation exchange cartridge (e.g., Bond Elut SCX) can be employed.[4][5]
-
Derivatization (Silylation): The dried analyte is derivatized to increase its volatility. A common agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which silylates the amino and carboxyl groups.[11] The reaction involves heating the sample with the silylating agent.[11]
2. Gas Chromatography Conditions
-
Column: A nonpolar capillary column is typically used.[4][5]
-
Injector Temperature: Around 280 °C.[9]
-
Oven Temperature Program: A temperature gradient is used for separation, for example, starting at 40°C and ramping up to 320°C.[9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[9]
3. Mass Spectrometry Conditions
-
Ionization: Electron Impact (EI) ionization.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used for quantification, targeting characteristic ions of the derivatized analyte.[4][5] For tert-butyldimethylsilyl derivatives of S-propenyl-L-cysteine sulfoxide, a major peak would be expected at m/z 462 (M-57, loss of a tert-butyl group).[4][5]
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and the logical process of cross-validation.
Caption: Comparative workflows for LC-MS and GC-MS analysis of this compound.
Caption: Logical workflow for the cross-validation of two analytical methods.
Discussion
LC-MS is often the preferred method for the analysis of amino acids due to its compatibility with a wide range of non-volatile and thermally labile compounds.[12] This technique generally requires minimal sample preparation and can often analyze the native compound without the need for derivatization.[12] High-resolution LC-MS can provide excellent selectivity and sensitivity.[6]
GC-MS , on the other hand, necessitates that the analyte be volatile and thermally stable.[12] For amino acids like this compound, a derivatization step is mandatory to increase their volatility.[13] While this adds a step to the sample preparation process, GC-MS can offer high reproducibility and is a robust technique for routine analysis.[10]
The choice between LC-MS and GC-MS for the analysis of this compound will depend on the specific requirements of the study. For high-throughput screening and analysis of complex biological matrices where the native compound is preferred, LC-MS/MS is a strong candidate. If derivatization is an acceptable part of the workflow and high reproducibility is paramount, GC-MS presents a viable alternative. A thorough method development and validation process is essential regardless of the chosen technique to ensure accurate and reliable quantification of this compound. When transferring methods between laboratories or using different techniques within a single study, a cross-validation should be performed to ensure the comparability of the data.[14]
References
- 1. mdpi.com [mdpi.com]
- 2. Chemical and Biological Properties of this compound in Aged Garlic Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Determination of S-methyl-, S-propyl-, and S-propenyl-L-cysteine sulfoxides by gas chromatography-mass spectrometry after tert-butyldimethylsilylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of high-throughput quantitative analytical method for l-cysteine-containing dipeptides by LC–MS/MS toward its fermentative production | Semantic Scholar [semanticscholar.org]
- 9. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Urinary amino acid analysis: a comparison of iTRAQ-LC-MS/MS, GC-MS, and amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Activity of S-1-propenyl-L-cysteine (S1PC) and S-allyl-L-cysteine (SAC) via DPPH Assay
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of Antioxidant Activity
A thorough review of published research reveals a notable lack of quantitative data on the DPPH radical scavenging activity of S1PC. In contrast, several studies have evaluated SAC using the DPPH assay, providing insights into its antioxidant efficacy. The table below summarizes the available quantitative data for SAC.
| Compound | Assay | Parameter | Value | Reference Compound |
| S-allyl-L-cysteine (SAC) | DPPH | EC50 | > Caffeic acid, Ascorbic acid, Ferulic acid, etc.[1] | Polyphenols, Ascorbic Acid |
| S-allyl-L-cysteine (SAC) | DPPH | Concentration for scavenging | 58.43 mg/L[2] | Vitamin C (5.72 mg/L) |
Note: The EC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower EC50 value indicates higher antioxidant activity. The available data suggests that while SAC does possess DPPH radical scavenging activity, it is less potent than common antioxidants like ascorbic acid and various polyphenols[1].
S-1-propenyl-L-cysteine (S1PC): An Antioxidant Profile
S1PC is a stereoisomer of SAC and is recognized as a significant bioactive component of aged garlic extract[3]. Although direct quantitative data from DPPH assays are not available, several studies allude to its antioxidant potential. Research indicates that S1PC exhibits antioxidative efficacy through a nitric oxide (NO)-dependent BACH1 signaling pathway[4]. It is suggested to be another important, pharmacologically active, and safe component of aged garlic extract, similar to SAC[3][5]. However, without specific DPPH assay results, a direct comparison of its radical scavenging activity with SAC remains speculative.
Experimental Protocol: DPPH Radical Scavenging Assay
The following is a detailed methodology for the DPPH assay, commonly employed for evaluating the antioxidant activity of compounds like SAC.
1. Principle:
The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical. This reduction of the DPPH radical results in a color change from violet to yellow, which is measured spectrophotometrically. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
2. Reagents and Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol (analytical grade)
-
Test compounds (S1PC and SAC)
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
3. Preparation of Solutions:
-
DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Test Compound Solutions: Prepare a series of dilutions of S1PC and SAC in methanol or a suitable solvent.
-
Positive Control Solutions: Prepare a series of dilutions of the positive control in the same solvent as the test compounds.
4. Assay Procedure:
-
Add a specific volume of the test compound or positive control solution to a microplate well or cuvette.
-
Add a specific volume of the DPPH working solution to each well or cuvette.
-
Include a blank control containing only the solvent and the DPPH solution.
-
Incubate the reaction mixture in the dark at room temperature for a specified period (typically 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (usually around 517 nm) using a spectrophotometer.
5. Data Analysis:
The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the blank control.
-
A_sample is the absorbance of the test compound or positive control.
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the concentration of the test compound.
Experimental Workflow
The following diagram illustrates the logical workflow of the DPPH assay.
References
A Head-to-Head Comparison of S-1-Propenyl-L-cysteine and Allicin: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of S-1-Propenyl-L-cysteine (S1PC) and allicin (B1665233), two prominent sulfur-containing compounds derived from garlic, to aid researchers, scientists, and drug development professionals in their investigative endeavors.
Introduction
This compound (S1PC) and allicin are both organosulfur compounds originating from Allium sativum (garlic), but they possess distinct chemical properties and biological activities. S1PC is a stable cysteine derivative primarily found in aged garlic extract, whereas allicin is a highly reactive and unstable thiosulfinate produced when fresh garlic is crushed.[1] This guide will objectively compare their effects based on available experimental data, focusing on their antioxidant, anti-inflammatory, and immunomodulatory properties, as well as their pharmacokinetic profiles.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for S1PC and allicin based on available in vitro and in vivo studies. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between individual studies.
Table 1: Physicochemical and Pharmacokinetic Properties
| Parameter | This compound (S1PC) | Allicin | Key Findings & References |
| Source | Aged Garlic Extract | Freshly Crushed Garlic | S1PC is formed during the aging process of garlic, while allicin is produced enzymatically upon tissue damage in fresh garlic.[1] |
| Stability | Stable | Highly unstable, with a half-life of <1 min in blood.[2] | S1PC's stability contributes to its higher bioavailability. Allicin's reactivity makes it a transient compound in biological systems. |
| Bioavailability (Rats) | 88-100% (oral) | Low; rapidly metabolized.[1][3][4] | S1PC exhibits excellent oral bioavailability.[1][3] Allicin's bioavailability is challenging to quantify due to its rapid degradation.[4][5] |
| Metabolism | Primarily N-acetylation in the liver and kidneys.[3] | Rapidly reacts with thiols, including glutathione.[2] | The metabolic pathways of the two compounds are distinctly different, impacting their systemic exposure and biological targets. |
| Excretion (Rats) | Primarily as N-acetylated metabolites in urine.[3] | 85.5% of a radiolabeled dose was excreted in urine and feces within 72 hours.[5] | The excretion profiles reflect their different metabolic fates. |
Table 2: Antioxidant Activity
| Assay | This compound (S1PC) | Allicin | Key Findings & References |
| DPPH Radical Scavenging | Data not available in a comparable format. | EC50: 0.37 mg/mL | Allicin demonstrates potent DPPH radical scavenging activity.[6] Comparative EC50 values for S1PC in a similar assay are needed for a direct comparison. |
Table 3: Anti-inflammatory & Immunomodulatory Effects
| Parameter | This compound (S1PC) | Allicin | Key Findings & References |
| Effect on Pro-inflammatory Cytokines (LPS-stimulated macrophages) | Inhibits IL-6 production.[7] | Inhibits TNF-α, IL-1β, and IL-6 production.[8] | Both compounds exhibit anti-inflammatory properties by reducing the production of key pro-inflammatory cytokines. |
| Effect on NF-κB Pathway | Inhibits TLR-mediated signaling by inducing MyD88 degradation.[7] | Inhibits NF-κB activation by preventing the phosphorylation of IκBα and p65.[9][10][11] | Both S1PC and allicin target the NF-κB signaling pathway, a central regulator of inflammation, albeit through different mechanisms. |
| Immunomodulatory Effects | Increases IgA production in vitro and in vivo.[12] Promotes M2c macrophage polarization.[13] | Induces tumoricidal activity and enhances the production of TNF-α and NO in a dose-dependent manner in murine peritoneal macrophages.[1][14] | S1PC appears to have a more nuanced immunomodulatory role, promoting specific antibody responses and anti-inflammatory macrophage phenotypes. Allicin can act as a potent activator of macrophage pro-inflammatory responses. |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is commonly used to determine the antioxidant capacity of a compound.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
-
Protocol Outline:
-
A stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM) is prepared.
-
Various concentrations of the test compound (allicin or S1PC) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance is measured at approximately 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100
-
The EC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.[6][15]
-
In Vitro Anti-inflammatory Assay using LPS-stimulated Macrophages
This assay assesses the ability of a compound to inhibit the inflammatory response in immune cells.
-
Cell Line: Murine macrophage cell line, such as RAW 264.7.
-
Stimulus: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that potently activates macrophages.
-
Protocol Outline:
-
RAW 264.7 macrophages are cultured in appropriate media.
-
Cells are pre-treated with various concentrations of the test compound (S1PC or allicin) for a specific duration.
-
The cells are then stimulated with LPS (e.g., 1 µg/mL) for a set period (e.g., 24 hours).
-
The cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Cell lysates can be collected to analyze the expression and activation of key inflammatory signaling proteins (e.g., NF-κB, IκBα) by Western blotting.[8][16]
-
Mandatory Visualization: Signaling Pathways and Workflows
Signaling Pathways
Caption: S1PC and Allicin inhibit the NF-κB pathway via distinct mechanisms.
Experimental Workflow
Caption: Workflow for assessing antioxidant and anti-inflammatory effects.
Conclusion
This compound and allicin, while both derived from garlic, present markedly different profiles. S1PC is a stable compound with high bioavailability, suggesting its potential for systemic therapeutic applications. Its anti-inflammatory and immunomodulatory effects appear to be mediated through specific signaling pathways, such as the induction of MyD88 degradation and promotion of an anti-inflammatory macrophage phenotype.
In contrast, allicin is a highly reactive and transient molecule with potent but localized biological activity. Its strong antioxidant and broad-spectrum anti-inflammatory effects are well-documented, primarily through the inhibition of the NF-κB pathway. However, its instability and low bioavailability pose significant challenges for its development as a systemic drug.
For researchers, the choice between investigating S1PC and allicin will depend on the specific therapeutic application. S1PC's profile makes it a promising candidate for chronic inflammatory conditions where sustained systemic exposure is beneficial. Allicin, on the other hand, may be more suited for topical or localized applications where its potent, rapid-acting properties can be leveraged. Further direct comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential.
References
- 1. Chemical and Biological Properties of this compound in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Garlic bioactive substances and their therapeutic applications for improving human health: a comprehensive review [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. ovid.com [ovid.com]
- 5. [The pharmacokinetics of the S35 labeled labeled garlic constituents alliin, allicin and vinyldithiine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological evaluation of synthesized allicin and its transformation products obtained by microwaves in methanol: antioxidant activity and effect on cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Short-term heating reduces the anti-inflammatory effects of fresh raw garlic extracts on the LPS-induced production of NO and pro-inflammatory cytokines by downregulating allicin activity in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Downregulating PI3K/Akt/NF-κB signaling with allicin for ameliorating the progression of osteoarthritis: in vitro and vivo studies - Food & Function (RSC Publishing) [pubs.rsc.org]
- 10. Allicin enhances the radiosensitivity of colorectal cancer cells via inhibition of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Allicin Alleviated LPS-Induced Mastitis via the TLR4/NF-κB Signaling Pathway in Bovine Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. S-1-Propenylcysteine promotes IL-10-induced M2c macrophage polarization through prolonged activation of IL-10R/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Advanced glycation end products and lipopolysaccharides stimulate interleukin-6 secretion via the RAGE/TLR4-NF-κB-ROS pathways and resveratrol attenuates these inflammatory responses in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Validation of S-1-Propenyl-L-cysteine Quantification
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of S-1-Propenyl-L-cysteine (S1PC) is critical for understanding its therapeutic potential and ensuring product quality. This guide provides a comparative overview of analytical methodologies for S1PC quantification, drawing upon published experimental data to facilitate inter-laboratory validation efforts. While a formal, multi-institutional inter-laboratory validation study for S1PC is not yet publicly available, this document synthesizes performance data from various analytical techniques, offering a benchmark for laboratories aiming to establish and validate their own quantification methods.
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods used for the quantification of this compound and related sulfur-containing compounds. These values, derived from individual studies, provide a basis for comparing the expected performance of different analytical approaches.
Table 1: Performance Characteristics of HPLC-Based Methods for S-substituted Cysteine Derivatives
| Parameter | HPLC with Dansyl Chloride Derivatization | HPLC with o-phthaldialdehyde/tert-butylthiol Derivatization | HPLC with Fluorenylmethyl Chloroformate Derivatization |
| Analyte(s) | S-alk(en)ylcysteine S-oxides, γ-glutamyl-S-alk(en)ylcysteines, etc. | S-substituted cysteine derivatives | S-substituted cysteine derivatives |
| Linearity (r²) | > 0.99 | Not Reported | Not Reported |
| Limit of Detection (LOD) | Not Reported | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | Not Reported | Not Reported | Not Reported |
| Precision (%RSD) | < 5% | Not Reported | Not Reported |
| Recovery (%) | 95-102% | Not Reported | Not Reported |
| Reference | [1] | [1] | [1] |
Table 2: Performance Characteristics of Mass Spectrometry-Based Methods for S-substituted Cysteine Derivatives
| Parameter | GC-MS (tert-butyldimethylsilyl derivatives) | LC-MS/MS |
| Analyte(s) | S-methyl-, S-propyl-, and S-propenyl-L-cysteine sulfoxides | S-methyl-l-cysteine (SMC) and S-methyl-l-cysteine sulfoxide (B87167) (SMCSO) |
| Linearity (r²) | Not Reported | > 0.9987 |
| Limit of Detection (LOD) | 0.3 - 1.8 ng per injection | 0.02 - 0.08 µM |
| Limit of Quantification (LOQ) | Not Reported | 0.04 - 0.1 µM |
| Intra-day Precision (%RSD) | Not Reported | < 10% |
| Inter-day Precision (%RSD) | Not Reported | < 15% |
| Accuracy/Recovery (%) | ~75% from simulated matrix | 98.28 ± 5.66% |
| Reference | [2] | [3] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of analytical methods. Below are composite protocols for HPLC and GC-MS analysis of this compound and its derivatives, based on published literature.
Protocol 1: HPLC Analysis of this compound with Pre-column Derivatization
This protocol is based on a method developed for the simultaneous analysis of various S-substituted cysteine derivatives in Allium species.
1. Sample Preparation (Extraction):
-
Homogenize the sample material (e.g., garlic or onion powder) with methanol.
-
Centrifuge the mixture to pellet solid debris.
-
Collect the supernatant for derivatization.
2. Derivatization with Dansyl Chloride:
-
Mix the methanolic extract with a dansyl chloride solution in acetone.
-
Add a borate (B1201080) buffer to adjust the pH.
-
Incubate the reaction mixture in a water bath at a controlled temperature.
-
Add a solution of methylamine (B109427) hydrochloride to stop the reaction by consuming excess dansyl chloride.
3. HPLC-UV Analysis:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., acetate (B1210297) buffer).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at a wavelength suitable for dansylated derivatives (e.g., 254 nm).
-
Quantification: Use an external standard calibration curve prepared with S1PC standards.
Protocol 2: GC-MS Analysis of this compound Sulfoxide
This protocol is adapted from a method for the determination of S-alk(en)yl-L-cysteine sulfoxides after derivatization.[2]
1. Sample Preparation and Cleanup:
-
Extract the analytes from the sample (e.g., onion) with a suitable solvent.
-
Perform solid-phase extraction (SPE) for cleanup. A common approach involves a C18 cartridge followed by a strong cation exchange (SCX) cartridge.[2]
-
Elute the analytes from the SCX cartridge using an ammonia (B1221849) solution.[2]
2. Derivatization (tert-Butyldimethylsilylation):
-
Evaporate the eluate to dryness.
-
Add a derivatizing agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with a catalyst (e.g., tert-butyldimethylsilyl chloride).
-
Heat the mixture to ensure complete derivatization of the amino and carboxyl groups.
3. GC-MS Analysis:
-
Column: A nonpolar capillary column (e.g., DB-5ms).
-
Injection: Splitless injection mode.
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature ramp to separate the derivatized analytes.
-
Mass Spectrometry: Electron impact (EI) ionization.
-
Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions for quantification. For S-propenyl-L-cysteine sulfoxide derivative, a major peak would be at m/z 462 (M-57).[2]
Visualizations
The following diagrams illustrate the experimental workflow for S1PC quantification and a key signaling pathway influenced by S1PC.
Caption: A generalized experimental workflow for the quantification of this compound.
Caption: Putative mechanism of S1PC-induced IgA production via the Erk1/2-Xbp1 signaling pathway.[4]
References
- 1. Chemical and Biological Properties of this compound in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and N-acetylation metabolism of S-methyl-l-cysteine and trans-S-1-propenyl-l-cysteine in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Pathways of S-1-Propenyl-L-cysteine: A Comparative Guide Using Knockout Models
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a therapeutic compound is paramount. This guide provides a comparative analysis to elucidate the probable mechanism of S-1-Propenyl-L-cysteine (S1PC), a key organosulfur compound in aged garlic extract. While direct experimental evidence for S1PC using knockout models is emerging, we can infer its likely pathways by examining closely related and well-studied organosulfur compounds from garlic, namely S-allyl-cysteine (SAC) and allicin (B1665233). This guide will objectively compare the performance of these compounds in wild-type versus knockout models for key signaling pathways, providing supporting experimental data and detailed protocols.
This comparative analysis focuses on two principal signaling pathways: the Nrf2/Keap1 antioxidant response pathway and the TRPA1 ion channel pathway , both of which are known to be modulated by garlic-derived compounds. By presenting data from studies utilizing Nrf2 and TRPA1 knockout models, we can build a strong case for the likely molecular targets of S1PC.
The Nrf2/Keap1 Pathway: A Likely Target for S1PC
The Nrf2/Keap1 pathway is a critical cellular defense mechanism against oxidative stress. Many organosulfur compounds from garlic are known to activate this pathway. S-allyl-cysteine (SAC), a structural analog of S1PC, has been demonstrated to exert its neuroprotective effects through the Nrf2 pathway. This provides a compelling argument for S1PC acting through a similar mechanism.
Comparative Efficacy of S-allyl-cysteine (SAC) in Wild-Type vs. Nrf2 Knockout Models
| Experimental Model | Treatment | Outcome Measure | Result in Wild-Type (Nrf2+/+) | Result in Nrf2 Knockout (Nrf2-/-) | Reference |
| In vivo (Mouse model of middle cerebral artery occlusion) | S-allyl-cysteine (SAC) | Infarct Volume | Significant reduction | No significant reduction | [1][2] |
| In vivo (Mouse model of middle cerebral artery occlusion) | S-allyl-cysteine (SAC) | Neurological Deficit Score | Significant improvement | No significant improvement | [1][2] |
| In vitro (Primary cultured neurons) | S-allyl-cysteine (SAC) | Nrf2 Protein Levels | Increased | Not applicable | [1] |
| In vitro (Primary cultured neurons) | S-allyl-cysteine (SAC) | Heme Oxygenase-1 (HO-1) Expression | Increased | Not applicable | [1] |
| In vivo (Rat brain tissue) | Chronic S-allyl-cysteine (SAC) | Nrf2 Activation (DNA binding) | Increased | Not applicable | [3] |
| In vivo (Rat brain tissue) | Chronic S-allyl-cysteine (SAC) | Glutathione Peroxidase (GPx) Activity | Increased | Not applicable | [3] |
| In vivo (Rat brain tissue) | Chronic S-allyl-cysteine (SAC) | Catalase (CAT) Activity | Increased | Not applicable | [3] |
Experimental Protocol: Investigating the Nrf2-Dependent Neuroprotective Effects of SAC in a Mouse Model of Stroke
Objective: To determine if the neuroprotective effects of S-allyl-cysteine (SAC) against ischemic brain injury are dependent on the Nrf2 transcription factor.
Animal Model: Adult male wild-type (Nrf2+/+) and Nrf2 knockout (Nrf2-/-) mice on a C57BL/6 background.
Experimental Groups:
-
Nrf2+/+ sham + vehicle
-
Nrf2+/+ MCAO + vehicle
-
Nrf2+/+ MCAO + SAC
-
Nrf2-/- sham + vehicle
-
Nrf2-/- MCAO + vehicle
-
Nrf2-/- MCAO + SAC
Procedure:
-
Drug Administration: SAC (e.g., 50 mg/kg) or vehicle (saline) is administered intraperitoneally (i.p.) at the time of reperfusion and again at 3 and 6 hours post-reperfusion.
-
Middle Cerebral Artery Occlusion (MCAO): Focal cerebral ischemia is induced by occluding the middle cerebral artery for 60 minutes using the intraluminal filament technique, followed by reperfusion.
-
Neurological Assessment: Neurological deficit scores are evaluated 24 hours after MCAO using a standardized scoring system (e.g., 0 = no deficit, 4 = severe deficit).
-
Infarct Volume Measurement: At 24 hours post-MCAO, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified using image analysis software.
-
Western Blot Analysis: Brain tissue from the ischemic hemisphere is collected to measure the protein levels of Nrf2 and its downstream targets, such as Heme Oxygenase-1 (HO-1), to confirm pathway activation.
Statistical Analysis: Data are analyzed using two-way ANOVA followed by a post-hoc test to compare the effects of SAC treatment between genotypes.
Signaling Pathway Diagram: Nrf2/Keap1 Activation by Organosulfur Compounds
Caption: Nrf2/Keap1 signaling pathway activated by organosulfur compounds.
The TRPA1 Pathway: A Potential, Though Less Likely, Target for S1PC
The Transient Receptor Potential Ankyrin 1 (TRPA1) is an ion channel involved in nociception and inflammation. It is activated by pungent compounds like allicin from raw garlic. Given that S1PC is a non-pungent compound found in aged garlic, it is less likely to be a potent TRPA1 agonist. However, for a comprehensive comparison, we present data on TRPA1 activation by allicin.
Comparative Efficacy of Allicin in Wild-Type vs. TRPA1 Knockout Models
| Experimental Model | Treatment | Outcome Measure | Result in Wild-Type | Result in TRPA1 Knockout | Reference |
| In vitro (HEK293t cells expressing TRPA1) | Allicin | Calcium Influx | Increased | Not applicable | [4] |
| In vitro (Primary sensory neurons) | Allicin | Calcium Influx | Increased | Reduced or absent (inferred) | [4][5] |
| In vivo (Mouse behavioral model) | Allicin (inferred from raw garlic) | Nocifensive Behavior (e.g., licking) | Present | Reduced or absent (inferred) | [5][6] |
Experimental Protocol: Assessing TRPA1-Dependent Nocifensive Behavior
Objective: To determine if the pungent and pain-producing effects of a TRPA1 agonist are mediated by the TRPA1 channel.
Animal Model: Adult male wild-type and TRPA1 knockout mice.
Procedure:
-
A solution of the test compound (e.g., allicin or a related TRPA1 agonist) or vehicle is injected into the hind paw of the mice.
-
The amount of time the animals spend licking or flinching the injected paw is recorded for a set period (e.g., 5 minutes) immediately following the injection.
-
The nocifensive responses between wild-type and TRPA1 knockout mice are compared. A significant reduction in the response in knockout mice indicates that the effect is TRPA1-dependent.
Signaling Pathway Diagram: TRPA1 Ion Channel Activation
Caption: Activation of the TRPA1 ion channel by pungent compounds like allicin.
Experimental Workflow: Knockout Model Validation
Caption: General experimental workflow for validating a mechanism of action using knockout models.
Conclusion
Future research employing Nrf2 and Keap1 knockout models to directly test the effects of S1PC will be crucial in definitively confirming its mechanism of action. The experimental protocols and comparative data presented in this guide offer a solid framework for designing and interpreting such studies. This will ultimately aid in the development of S1PC and other organosulfur compounds as potential therapeutic agents for conditions related to oxidative stress.
References
- 1. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chronic Administration of S-Allylcysteine Activates Nrf2 Factor and Enhances the Activity of Antioxidant Enzymes in the Striatum, Frontal Cortex and Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pungent products from garlic activate the sensory ion channel TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The pungency of garlic: activation of TRPA1 and TRPV1 in response to allicin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of S-1-Propenyl-L-cysteine (S1PC) Content in Various Garlic Preparations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the S-1-Propenyl-L-cysteine (S1PC) content across different commercially available garlic preparations. S1PC, a stereoisomer of S-allyl-l-cysteine (SAC), is a significant sulfur-containing amino acid that has garnered interest for its potential pharmacological activities.[1][2] This document summarizes quantitative data, details experimental protocols for analysis, and illustrates relevant biochemical and experimental workflows to support further research and development.
Quantitative Comparison of this compound Content
The concentration of this compound varies significantly among different garlic preparations, largely influenced by the processing methods employed. Raw garlic contains only trace amounts of S1PC. However, during aging processes, such as those used to produce aged garlic extract (AGE) and black garlic, the concentration of S1PC increases substantially, reaching levels comparable to that of S-allyl-l-cysteine (SAC).[2]
| Garlic Preparation | This compound (S1PC) Content | Notes |
| Fresh (Raw) Garlic | Trace amounts | S1PC is not a major constituent in its native state.[2] |
| Aged Garlic Extract (AGE) / Black Garlic Extract (BGE) | Not Detected - 3.68 mg/100 mL | The aging process significantly increases S1PC content from its precursor, γ-glutamyl-S-1-propenyl-L-cysteine.[3] |
| Black Garlic Cloves | 2.24 - 16.58 mg/100 g | Higher concentrations are observed in the whole aged clove compared to the extract.[3] |
| Garlic Powder | Data not available (precursor present) | While direct quantitative data for S1PC is limited, its precursor, γ-glutamyl-S-1-propenyl-L-cysteine, has been identified, suggesting potential for S1PC presence. |
| Garlic Oil | Likely absent or in trace amounts | Garlic oil primarily contains oil-soluble organosulfur compounds derived from allicin (B1665233) degradation; water-soluble amino acids like S1PC are not expected to be major components.[4] |
Experimental Protocols
Accurate quantification of S1PC is crucial for the standardization of garlic preparations and for elucidating its pharmacological effects. The following are summaries of established analytical methodologies.
Quantification of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective for the quantification of S1PC in various garlic matrices.
-
Sample Preparation:
-
Garlic Cloves (Fresh and Black): Homogenize a known weight of garlic cloves with a suitable extraction solvent (e.g., 80% methanol (B129727) containing 0.01 N HCl). Centrifuge the mixture and filter the supernatant.
-
Garlic Extracts (AGE/BGE): Dilute the extract with the extraction solvent and filter.
-
Garlic Powder: Suspend a known weight of garlic powder in the extraction solvent, vortex, and sonicate to ensure complete extraction. Centrifuge and filter the supernatant.
-
-
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., Zorbax® C18, 250 mm × 4.6 mm, 5 μm).
-
Mobile Phase: A gradient elution using:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient Program: An optimized gradient to ensure separation from other sulfur compounds.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for S1PC for quantification and confirmation.
-
Quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is a more widely available alternative to LC-MS/MS, though it may be less sensitive.
-
Sample Preparation:
-
Similar to the sample preparation for LC-MS/MS. A clean-up step using solid-phase extraction (SPE) with a C18 or SCX cartridge may be necessary to remove interfering compounds.
-
Pre-column derivatization with a reagent such as o-phthaldialdehyde (OPA) is often employed to enhance the UV absorbance of amino acids like S1PC.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., Phenomenex Prodigy™ ODS(3), 5µm, 4.6 x 250mm).
-
Mobile Phase: A mixture of methanol and water (e.g., 50:50, v/v).
-
Flow Rate: Typically 0.9 mL/min.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 20 µL.
-
Visualizations
To further elucidate the context of S1PC in garlic, the following diagrams illustrate its biosynthesis and a typical analytical workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical and Biological Properties of this compound in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of allicin by high performance liquid chromatography-ultraviolet analysis with effect of post-ultrasonic sound and microwave radiation on fresh garlic cloves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
S-1-Propenyl-L-cysteine (S1PC) as a Therapeutic Agent: A Preclinical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of S-1-Propenyl-L-cysteine (S1PC), a sulfur-containing amino acid found in aged garlic extract, with other therapeutic alternatives based on preclinical data. The information presented herein is intended to support further research and development of S1PC as a potential therapeutic agent.
Data Presentation: Quantitative Comparison of Therapeutic Effects
The following tables summarize the key quantitative data from preclinical studies, comparing the efficacy of S1PC with other relevant compounds.
Table 1: Antihypertensive Effects in Spontaneously Hypertensive Rats (SHRs) [1]
| Treatment Group | Dose (oral) | Duration | Change in Systolic Blood Pressure (SBP) | Animal Model |
| This compound (S1PC) | 6.5 mg/kg | 10 weeks | Significant inhibition of SBP increase | Spontaneously Hypertensive Rats (SHRs) |
| S-allyl-l-cysteine (SAC) | 7.9 mg/kg | 10 weeks | Delayed hypertension development, but not statistically significant compared to control | Spontaneously Hypertensive Rats (SHRs) |
| Aged Garlic Extract (AGE) | 2 g/kg | 10 weeks | Significant inhibition of SBP increase | Spontaneously Hypertensive Rats (SHRs) |
| Vehicle Control | - | 10 weeks | - | Spontaneously Hypertensive Rats (SHRs) |
Table 2: Effects on Peripheral Blood Flow in Rats [2][3]
| Treatment Group | Dose (oral) | Effect on Tail Blood Flow (Cold-Induced Reduction Model) | Animal Model |
| This compound (S1PC) | 6.5 mg/kg | Significantly alleviated the reduction in tail blood flow | Wistar Rats |
| S-allylcysteine (SAC) | 7.9 mg/kg | Ineffective | Wistar Rats |
| S-allylmercaptocysteine (SAMC) | 1.3 mg/kg | Ineffective | Wistar Rats |
| Aged Garlic Extract (AGE) | 2 g/kg | Significantly alleviated the reduction in tail blood flow | Wistar Rats |
| Vehicle Control | - | - | Wistar Rats |
Table 3: In Vitro Anti-inflammatory Effects
| Compound | Concentration | Effect on IL-6 Production (LPS-stimulated splenic lymphocytes) |
| This compound (S1PC) | 0.3 mM | Inhibited TLR-mediated IL-6 production [4] |
| S-allylcysteine (SAC) | Not specified | Failed to induce the degradation of MyD88, a key adapter protein in TLR signaling[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antihypertensive Effect in Spontaneously Hypertensive Rats (SHRs)[1]
-
Animal Model: Male Spontaneously Hypertensive Rats (SHRs).
-
Treatment: S1PC (6.5 mg/kg), SAC (7.9 mg/kg), or Aged Garlic Extract (AGE) (2 g/kg) were orally administered daily for 10 weeks. A control group received the vehicle.
-
Blood Pressure Measurement: Systolic blood pressure was measured using the tail-cuff method. This non-invasive method involves placing a cuff around the rat's tail to occlude blood flow and then gradually deflating it while a sensor detects the return of blood flow.
-
Data Analysis: The changes in systolic blood pressure over the 10-week period were compared between the treatment groups and the control group. Statistical significance was determined using appropriate statistical tests.
Peripheral Blood Flow in a Cold-Induced Reduction Model[2][3]
-
Animal Model: Male Wistar rats.
-
Treatment: S1PC (0.26, 1.3, and 6.5 mg/kg), SAC (7.9 mg/kg), SAMC (1.3 mg/kg), or AGE (2 g/kg) were orally administered.
-
Experimental Procedure:
-
Rats were placed in a restraint cage.
-
Two hours after oral administration of the test compound, the rats were subjected to cold treatment by exposure to cold water (15°C) for 10 minutes.
-
Tail blood flow was measured at indicated times after the cold treatment.
-
-
Blood Flow Measurement: A non-contact laser Doppler blood flowmeter was used to measure tail blood flow. This technique measures the Doppler shift of laser light scattered by moving red blood cells to determine blood flow velocity.
-
Data Analysis: The percentage of blood flow recovery after cold stress was calculated and compared between the different treatment groups.
In Vitro IL-6 Production in Splenic Lymphocytes[4]
-
Cell Culture: Splenic lymphocytes were isolated from mice.
-
Treatment: Cells were stimulated with lipopolysaccharide (LPS) (1 µg/ml) in the presence or absence of various concentrations of S1PC (0.03, 0.1, 0.3, and 1 mM) for 24 hours.
-
IL-6 Measurement: The concentration of IL-6 in the cell culture supernatant was determined using an Enzyme-Linked Immunosorbent Assay (ELISA) kit. This assay involves the use of antibodies specific to IL-6 to quantify the amount of the cytokine present.
-
Data Analysis: The levels of IL-6 production in the S1PC-treated groups were compared to the LPS-only control group to determine the inhibitory effect of S1PC.
Western Blot Analysis for Signaling Pathway Components
-
Sample Preparation: Aortas were homogenized in a lysis buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against total and phosphorylated forms of AMPK and eNOS, or against MyD88. After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins was normalized to the total protein levels to determine the extent of activation of the signaling pathways.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to the therapeutic actions of this compound.
Caption: S1PC signaling pathway for improving peripheral blood flow.
References
- 1. Effects of S-1-propenylcysteine, a sulfur compound in aged garlic extract, on blood pressure and peripheral circulation in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-1-Propenylcysteine, a sulfur compound in aged garlic extract, alleviates cold-induced reduction in peripheral blood flow in rat via activation of the AMPK/eNOS/NO pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acute exercise activates AMPK and eNOS in the mouse aorta - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Synthetic S-1-Propenyl-L-cysteine: A Comparative Guide to NMR and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic compounds is paramount. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and other analytical techniques for assessing the purity of synthetic S-1-Propenyl-L-cysteine, a sulfur-containing amino acid of interest for its potential pharmacological activities.
This document outlines the experimental protocols and presents comparative data to aid in the selection of the most appropriate analytical method for purity determination.
Introduction to this compound and the Importance of Purity
This compound (S1PC) is a stereoisomer of S-allyl-L-cysteine, a known bioactive compound found in aged garlic extract.[1] Synthetic routes to S1PC are crucial for producing sufficient quantities for research and potential therapeutic applications. However, these synthetic processes can introduce impurities, such as stereoisomers (cis-trans isomers), unreacted starting materials (e.g., L-cysteine), and other side-products.[2][3] The presence of such impurities can significantly impact the compound's biological activity and safety profile, making rigorous purity assessment an indispensable step in its characterization.
Quantitative NMR (qNMR) for Purity Assessment
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. The principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be accurately determined.
Key Advantages of qNMR:
-
Primary Method: Provides a direct measurement of the molar quantity of a substance.
-
High Specificity: The chemical shift and coupling constants provide structural information, allowing for the identification and quantification of impurities.
-
Non-destructive: The sample can be recovered after analysis.
-
Universal Detection: Any soluble compound containing NMR-active nuclei can be quantified.
Experimental Protocol for qNMR Purity Assessment of this compound
Objective: To determine the purity of a synthetic batch of this compound using ¹H-qNMR with an internal standard.
Materials:
-
Synthetic this compound sample
-
High-purity internal standard (e.g., maleic acid, 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP), or other suitable standard with non-overlapping signals)
-
Deuterated solvent (e.g., D₂O)
-
NMR spectrometer (400 MHz or higher recommended for better signal dispersion)
-
High-precision analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg of maleic acid). The molar ratio between the analyte and the standard should be optimized for clear signal integration.
-
Dissolve both the sample and the internal standard in a precise volume of deuterated solvent (e.g., 0.75 mL of D₂O) in a clean vial.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accurate quantification include:
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard. A typical starting point is 30 seconds.
-
A 90° pulse angle.
-
A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals of interest).
-
Ensure a flat baseline across the entire spectrum.
-
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signals of both the this compound and the internal standard. Select signals that are unique and free from overlap with other signals. For this compound, the protons of the propenyl group are often good candidates.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Expected ¹H-NMR Data for trans-S-1-Propenyl-L-cysteine (in D₂O):
| Proton Assignment (Hypothetical) | Chemical Shift (ppm) Range | Multiplicity | Coupling Constant (J) (Hz) |
| Hα (CH-COOH) | ~3.8 - 4.2 | dd | ~5-8 |
| Hβ (CH₂-S) | ~3.0 - 3.4 | m | |
| Hγ (=CH-S) | ~5.8 - 6.2 | m | |
| Hδ (=CH-CH₃) | ~5.4 - 5.8 | m | |
| Hε (CH₃) | ~1.7 - 2.0 | d | ~6-7 |
Note: Actual chemical shifts can vary depending on the solvent, pH, and temperature.
Comparison with Alternative Purity Assessment Methods
While qNMR is a powerful tool, other chromatographic techniques are also widely used for purity assessment.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Molar concentration based on signal integration against an internal standard. | Separation based on polarity, followed by detection (e.g., UV, MS). |
| Quantification | Absolute quantification without a specific analyte standard. | Relative quantification requiring a reference standard of the analyte. |
| Selectivity | High; provides structural information for impurity identification. | Good; relies on chromatographic separation. |
| Sensitivity | Lower sensitivity compared to HPLC. | High sensitivity, especially with detectors like MS. |
| Sample Throughput | Lower; longer acquisition times for quantification. | Higher; faster analysis times per sample. |
| Development Time | Method development is generally straightforward. | Method development can be time-consuming (column, mobile phase optimization). |
| Cost | Higher initial instrument cost. | Lower initial instrument cost. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of purity analysis in the pharmaceutical industry. For a compound like this compound, a reversed-phase HPLC method with UV detection is a common approach.
Experimental Protocol for HPLC Purity Assessment:
Objective: To determine the purity of a synthetic batch of this compound by assessing the relative peak area.
Materials:
-
Synthetic this compound sample
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Acid modifier (e.g., formic acid or trifluoroacetic acid)
-
C18 reversed-phase HPLC column
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the compound and any less polar impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: As this compound lacks a strong chromophore, detection at low UV wavelengths (e.g., 210 nm) is often necessary.
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the area of the main peak corresponding to this compound and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks:
-
Potential Impurities in Synthetic this compound:
-
cis-S-1-Propenyl-L-cysteine: This geometric isomer is a common impurity and may have different biological activity.[2]
-
L-cysteine: Unreacted starting material.
-
S-allyl-L-cysteine: Can be a precursor in some synthetic routes.[3]
-
Oxidized forms: The sulfur atom can be oxidized to the sulfoxide (B87167) or sulfone.
-
By-products from protecting groups: If protecting groups are used during synthesis, their incomplete removal can lead to impurities.
Visualizing the Workflow and Method Comparison
To better illustrate the processes, the following diagrams created using Graphviz (DOT language) depict the experimental workflow for qNMR and a comparison of the analytical methods.
Conclusion
Both qNMR and HPLC are powerful techniques for assessing the purity of synthetic this compound. The choice of method depends on the specific requirements of the analysis.
-
qNMR is the method of choice for obtaining an absolute purity value without the need for a certified standard of this compound itself. Its high selectivity also allows for the confident identification and quantification of structurally related impurities.
-
HPLC is a highly sensitive and high-throughput technique ideal for routine quality control and for detecting trace impurities, provided a reference standard is available.
For comprehensive characterization and in a drug development setting, a combination of both techniques is often employed. NMR provides the structural confirmation and absolute purity, while HPLC offers a sensitive profile of all UV-active components. This orthogonal approach provides the highest level of confidence in the purity of synthetic this compound.
References
A Comparative Analysis of the Bioavailability of S-1-Propenyl-L-cysteine and its Sulfoxide, Cycloalliin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of two key organosulfur compounds found in garlic: S-1-Propenyl-L-cysteine (S1PC) and its sulfoxide (B87167), cycloalliin (B177089). The information presented is supported by experimental data to aid in research and development decisions.
Executive Summary
This compound (S1PC) demonstrates significantly higher bioavailability compared to its sulfoxide counterpart, cycloalliin. Experimental studies in animal models reveal that S1PC is well-absorbed orally, with a bioavailability of 88-100% in rats and dogs.[1] In stark contrast, cycloalliin exhibits poor oral bioavailability, ranging from 3.73% to 9.65% in rats. This marked difference is primarily attributed to the extensive reduction of cycloalliin by intestinal microflora and its inefficient absorption from the gastrointestinal tract.
Quantitative Bioavailability Data
The following tables summarize the key pharmacokinetic parameters for S1PC and cycloalliin based on studies in rats and dogs.
Table 1: Bioavailability of this compound (S1PC)
| Animal Model | Dosage (Oral) | Bioavailability (%) | Primary Metabolite |
| Rats | 2-5 mg/kg | 88-100 | N-acetyl-S-1-propenyl-L-cysteine |
| Dogs | 2-5 mg/kg | 88-100 | N-acetyl-S-1-propenyl-L-cysteine |
Source: Amano et al. (2016)[1]
Table 2: Bioavailability of Cycloalliin
| Animal Model | Dosage (Oral) | Bioavailability (%) | Primary Metabolite |
| Rats | 25 mg/kg | 3.73 | (3R,5S)-5-methyl-1,4-thiazane-3-carboxylic acid |
| Rats | 50 mg/kg | 9.65 | (3R,5S)-5-methyl-1,4-thiazane-3-carboxylic acid |
Source: Ichikawa et al. (2006)
Experimental Protocols
The data presented in this guide are derived from pharmacokinetic studies employing standardized methodologies.
This compound Bioavailability Study
-
Animal Model: Male Sprague-Dawley rats and male beagle dogs were used in the studies.
-
Administration: S1PC was administered orally (p.o.) via gavage and intravenously (i.v.) for comparison.
-
Sample Collection: Blood samples were collected at predetermined time points.
-
Analytical Method: Plasma concentrations of S1PC and its N-acetylated metabolite were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]
Cycloalliin Bioavailability Study
-
Animal Model: Male Sprague-Dawley rats were utilized.
-
Administration: Cycloalliin was administered orally by gavage and intravenously.
-
Sample Collection: Blood, urine, and feces were collected over specified periods.
-
Analytical Method: The concentrations of cycloalliin and its metabolite in plasma, urine, and feces were determined by a validated LC-MS/MS method.
Metabolic Pathways and Experimental Workflow
The following diagrams illustrate the metabolic fates of S1PC and cycloalliin and the general experimental workflow for their bioavailability assessment.
Metabolic pathways of S1PC and cycloalliin.
Bioavailability assessment workflow.
References
Validating Antibody Specificity for S-1-Propenyl-L-cysteine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the detection and quantification of S-1-Propenyl-L-cysteine (S1PC), a bioactive sulfur-containing amino acid found in aged garlic extract. Given the current absence of commercially available antibodies specific to S1PC, this document outlines a validation workflow for a hypothetical custom-developed antibody and compares its potential performance against the established benchmark of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This compound has demonstrated noteworthy pharmacological activities, including immunomodulatory and anti-inflammatory effects.[1] It has been shown to modulate signaling pathways such as the Toll-like receptor (TLR) pathway by inducing autophagy-mediated degradation of the MyD88 adaptor protein.[2][3] Furthermore, S1PC promotes M2c macrophage polarization through the IL-10/STAT3 signaling pathway, suggesting its therapeutic potential in conditions like atherosclerosis.[4][5] Accurate and specific detection of S1PC is therefore crucial for pharmacokinetic studies, mechanism-of-action investigations, and quality control of therapeutic formulations.
Performance Comparison: Hypothetical Antibody vs. LC-MS/MS
The development of a specific antibody against a small molecule like S1PC would enable high-throughput immunoassays. The most suitable format for this is a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[6][7] This approach would be compared with the current gold standard, LC-MS/MS, which offers high sensitivity and specificity.[8][9][10]
| Feature | Hypothetical Anti-S1PC Antibody (Competitive ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Competitive binding of free S1PC and enzyme-labeled S1PC to a limited number of specific antibodies. Signal is inversely proportional to S1PC concentration. | Chromatographic separation followed by mass-based detection and fragmentation for specific quantification. |
| Sensitivity (LOD) | Estimated in the low ng/mL range. | High sensitivity, reported in the low ng/mL to pg/mL range.[8][11] |
| Specificity | High, but potential for cross-reactivity with structurally similar molecules (e.g., S-allyl-L-cysteine). Requires rigorous validation. | Very high, based on retention time and specific mass-to-charge ratio of parent and daughter ions. Can differentiate between isomers like S1PC and SAC.[8] |
| Dynamic Range | Typically 2-3 orders of magnitude. | Wide, often spanning 4-5 orders of magnitude.[12] |
| Sample Throughput | High (96-well plate format). | Lower, sequential sample analysis. |
| Matrix Effects | Can be significant, requiring sample cleanup and validation. | Can be significant, often mitigated by stable isotope-labeled internal standards and sample preparation. |
| Instrumentation | Standard ELISA plate reader. | Requires specialized LC-MS/MS system. |
| Development Cost | High initial cost for custom antibody development.[13][14] | High instrument cost, but method development can be faster. |
Experimental Methodologies
Custom Antibody Development and Validation Workflow
Developing an antibody against a small molecule (hapten) like S1PC requires conjugation to a larger carrier protein to elicit an immune response.[15][16]
Workflow Diagram: Custom Antibody Development for S1PC
Caption: Workflow for the development and validation of a specific antibody against this compound.
Competitive ELISA Protocol (Hypothetical)
-
Plate Coating: A 96-well microplate is coated with S1PC conjugated to a protein (e.g., S1PC-BSA) and incubated overnight at 4°C. The plate is then washed and blocked.
-
Competition Reaction: Samples or standards containing free S1PC are mixed with a fixed concentration of the custom anti-S1PC antibody and added to the wells. The plate is incubated for 1-2 hours at room temperature, allowing free S1PC and coated S1PC-BSA to compete for antibody binding.
-
Washing: The plate is washed to remove unbound antibody and S1PC.
-
Secondary Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) is added to each well and incubated for 1 hour.
-
Detection: After a final wash, a substrate solution (e.g., TMB) is added. The reaction is stopped, and the optical density is measured. The signal intensity is inversely proportional to the concentration of S1PC in the sample.
LC-MS/MS Protocol
This method is based on established protocols for quantifying small, polar molecules in biological matrices.[9][10][11]
-
Sample Preparation: Plasma or tissue homogenate samples are subjected to protein precipitation with an organic solvent (e.g., acetonitrile) containing a stable isotope-labeled internal standard (e.g., D4-S1PC). Samples are centrifuged, and the supernatant is collected and dried.
-
Chromatography: The reconstituted sample is injected into a liquid chromatography system equipped with a suitable column (e.g., HILIC or reverse-phase C18) to separate S1PC from other matrix components.
-
Mass Spectrometry: The analyte is ionized using electrospray ionization (ESI) in positive mode. Detection is performed on a triple quadrupole mass spectrometer using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for S1PC and the internal standard are monitored for quantification.
Relevant Signaling Pathway
S1PC has been identified as a modulator of key cellular pathways related to inflammation and immune response. One such pathway involves the regulation of MyD88, a critical adaptor protein in TLR signaling.
Signaling Pathway Diagram: S1PC-Induced MyD88 Degradation
Caption: S1PC induces MyD88 degradation via denaturation and subsequent autophagy, inhibiting TLR signaling.
Conclusion
While LC-MS/MS remains the definitive method for the specific quantification of this compound, the development of a validated, high-affinity monoclonal antibody would provide a valuable complementary tool. A competitive ELISA based on such an antibody would offer significant advantages in terms of sample throughput and ease of use, making it ideal for large-scale screening, pharmacokinetic studies, and quality control applications. Rigorous validation, particularly for cross-reactivity with structurally related compounds, would be paramount to ensure data accuracy and reliability.
References
- 1. Chemical and Biological Properties of this compound in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of immune response by S-1-propenylcysteine through autophagy-mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. S-1-Propenylcysteine promotes IL-10-induced M2c macrophage polarization through prolonged activation of IL-10R/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S-1-Propenylcysteine promotes IL-10-induced M2c macrophage polarization through prolonged activation of IL-10R/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 7. caymanchem.com [caymanchem.com]
- 8. A Comparative Study of LC-MS and FIA-(ESI)MS for Quantitation of S-Allyl-L-Cysteine in Aged Garlic Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the Effects of S-Allyl-L-cysteine, S-Methyl-L-cysteine, trans-S-1-Propenyl-L-cysteine, and Their N-Acetylated and S-Oxidized Metabolites on Human CYP Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. agilent.com [agilent.com]
- 13. Custom Monoclonal Antibody Services - Syd Labs [sydlabs.com]
- 14. genscript.com [genscript.com]
- 15. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 16. scbt.com [scbt.com]
A Comparative Guide to the Anti-inflammatory Effects of S1PC and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of S-1-propenylcysteine (S1PC) and its derivatives, primarily Sphingosine-1-Phosphate (S1P) receptor modulators. The information is compiled to assist researchers and drug development professionals in understanding the mechanisms of action, and to provide supporting experimental data and detailed protocols for further investigation.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key factor in numerous chronic diseases. Sphingosine-1-phosphate (S1P) signaling has emerged as a critical pathway in regulating inflammatory processes, particularly lymphocyte trafficking. S1PC, a sulfur-containing amino acid derived from aged garlic extract, has demonstrated notable anti-inflammatory effects through distinct mechanisms. This guide compares the anti-inflammatory profiles of S1PC and synthetic S1P receptor modulators, which represent a successful class of anti-inflammatory drugs.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the available quantitative data on the anti-inflammatory effects of S1PC and various S1P receptor modulators.
Table 1: In Vitro Anti-inflammatory Activity
| Compound | Assay | Target/Cell Line | Parameter | Value | Reference |
| S1PC | IL-6 Production | LPS-stimulated splenic lymphocytes | Inhibition | Significant at 0.3 mM and 1 mM | [1] |
| S1PC | Pro-inflammatory mRNA expression (IL-6, IL-8, G-CSF) | BNT162b2-exposed IB3-1 cells | Inhibition | Effective at 1-100 µM | [2][3] |
| Fingolimod (FTY720-P) | S1P1 Receptor Activation | CHO cells | EC50 | 0.3 nM | [4] |
| Fingolimod | TRPM7 Inhibition | IC50 | 0.72 µM | [5] | |
| Fingolimod | TNFα-induced Neuronal Injury | R28 retinal neuronal cells | Protection | Significant at 25 nM and 50 nM | [6] |
| Ozanimod | S1P1 Receptor Binding | Human recombinant | Ki | 0.13 nM | [7] |
| Ozanimod | S1P1 Receptor Activation (cAMP) | EC50 | 0.16 nM | [4] | |
| Ozanimod | S1P1 Receptor Activation (GTPγS) | EC50 | 0.41 nM | [4] | |
| Etrasimod | S1P1 Receptor Activation | Human recombinant | EC50 | 6.1 nM | [8] |
| Etrasimod | S1P4 Receptor Activation | Human recombinant | EC50 | 147 nM | [8] |
| Etrasimod | S1P5 Receptor Activation | Human recombinant | EC50 | 24.4 nM | [8] |
Table 2: In Vivo Anti-inflammatory Efficacy
| Compound | Model | Species | Endpoint | Result | Reference |
| S1PC | Senescence-accelerated mice | Mouse | M2c/M1 macrophage ratio | Elevated ratio | [[“]] |
| Fingolimod | Chronic experimental autoimmune neuritis | Rat | Reduction of pro-inflammatory cytokines (TNF-α, IFN-γ, IL-1β, IL-6) | Significant reduction | [10] |
| Ozanimod | Ulcerative Colitis (Phase 3 Trial) | Human | Clinical Remission (Week 52) | 37% (vs 18.5% placebo) | [11] |
| Etrasimod | Ulcerative Colitis (Phase 3 Trial - ELEVATE UC 52) | Human | Clinical Remission (Week 52) | 32% (vs 7% placebo) | [12] |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of S1PC and S1P receptor modulators are mediated through distinct signaling pathways.
S1PC:
S1PC appears to exert its anti-inflammatory effects through multiple mechanisms:
-
MyD88 Degradation: S1PC has been shown to induce the degradation of Myeloid differentiation primary response 88 (MyD88), a key adaptor protein in Toll-like receptor (TLR) signaling. This disrupts downstream pro-inflammatory signaling cascades.
-
Macrophage Polarization: S1PC promotes the polarization of macrophages towards an anti-inflammatory M2c phenotype.
-
Inhibition of NF-κB Pathway: By potentially interacting with TLR4, S1PC may inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[13]
S1P Receptor Modulators:
These compounds act as functional antagonists of the S1P1 receptor. By binding to S1P1 on lymphocytes, they induce receptor internalization and degradation. This renders the lymphocytes unresponsive to the S1P gradient that normally guides their egress from lymph nodes. The resulting sequestration of lymphocytes in the lymph nodes reduces their infiltration into inflamed tissues.[14][15]
Signaling Pathway Diagrams
Detailed Experimental Protocols
In Vitro Assays
1. LPS-Induced Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages
This assay evaluates the ability of a test compound to inhibit the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β from lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells in a 24-well plate at a density of 4 x 10^5 cells/mL and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., S1PC or S1P receptor modulator) for 1 hour. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control.
2. MyD88 Degradation Assay (Western Blot)
This assay determines if a compound induces the degradation of the MyD88 protein.
-
Cell Culture and Treatment: Culture appropriate cells (e.g., splenic lymphocytes or a relevant cell line) and treat with the test compound (e.g., S1PC) for various time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for MyD88 overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Data Analysis: Quantify the band intensities and normalize the MyD88 signal to the loading control to determine the extent of degradation.
In Vivo Assay
3. Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation used to evaluate the anti-inflammatory effects of compounds.
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200g).
-
Compound Administration: Administer the test compound (e.g., S1PC or S1P receptor modulator) orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion
S1PC and its derivatives, the S1P receptor modulators, both exhibit potent anti-inflammatory effects, albeit through different primary mechanisms. S1P receptor modulators have a well-defined mechanism of action centered on lymphocyte sequestration and have demonstrated clinical efficacy in treating inflammatory diseases like ulcerative colitis. S1PC, a natural compound, presents a multi-faceted anti-inflammatory profile by targeting key intracellular signaling molecules like MyD88 and promoting an anti-inflammatory macrophage phenotype.
While quantitative data for a direct head-to-head comparison of potency is still emerging for S1PC, the available evidence suggests it is a promising anti-inflammatory agent worthy of further investigation. The experimental protocols and data presented in this guide provide a framework for researchers to further explore and compare the therapeutic potential of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Aged garlic extract major constituent S-1-propenyl-l-cysteine inhibits proinflammatory mRNA expression in bronchial epithelial IB3-1 cells exposed to the BNT162b2 vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Update on Sphingosine-1-Phosphate Receptor 1 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Selective Sphingosine 1-Phosphate Receptor Modulator Etrasimod Regulates Lymphocyte Trafficking and Alleviates Experimental Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. Functional Mechanism(s) of the Inhibition of Disease Progression by Combination Treatment with Fingolimod Plus Pathogenic Antigen in a Glucose-6-phosphate Isomerase Peptide-Induced Arthritis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. S-propargyl-cysteine attenuates temporomandibular joint osteoarthritis by regulating macrophage polarization via Inhibition of JAK/STAT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Lymphocyte Sequestration Through S1P Lyase Inhibition and Disruption of S1P Gradients | Semantic Scholar [semanticscholar.org]
Comparative Guide to Cell-Based Assays for Screening S-1-Propenyl-L-cysteine (S1PC) Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated cell-based assays suitable for the screening and characterization of S-1-Propenyl-L-cysteine (S1PC) analogs. S1PC, a sulfur-containing amino acid found in aged garlic extract, has demonstrated a range of biological activities, including immunomodulation, blood pressure reduction, and antioxidative effects.[1][2][3][4][5] The assays detailed below are selected based on the known mechanisms of action of S1PC, focusing on key signaling pathways: the AMPK/eNOS/NO pathway, the TLR4 signaling pathway, and the BACH1/HMOX1 antioxidant response pathway.
Assays for AMPK/eNOS/NO Pathway Activation
S1PC has been shown to activate the AMPK/eNOS/NO pathway, which is crucial for its vasodilatory and blood pressure-lowering effects.[6] Screening for analogs that modulate this pathway is therefore of significant interest.
AMPK/eNOS/NO Signaling Pathway
| Assay Type | Principle | Throughput | Key Advantages | Key Disadvantages |
| AMPK Activation Assay | Measures ADP production from AMPK enzymatic activity.[3] | High | Direct measurement of enzyme activity, robust (Z' > 0.7).[3] | Requires purified enzyme, not a direct measure of cellular activity. |
| eNOS Phosphorylation Assay | Western Blot or ELISA to detect phosphorylated eNOS. | Low to Medium | Measures a key downstream event in the pathway. | Labor-intensive, not easily scalable for HTS. |
| Nitric Oxide (NO) Production Assay | Griess reagent or fluorescent dyes (e.g., DAF-FM) to measure nitrite (B80452)/nitrate (stable NO metabolites).[1][7] | High | Direct measure of the final effector molecule, relatively simple and cost-effective. | Can be prone to interference from other substances in the cell culture media.[7] |
AMPK Activation Assay (Transcreener® ADP² Kinase Assay)
-
Cell Line: Not applicable (biochemical assay).
-
Principle: A competitive immunoassay that detects ADP produced by AMPK. The assay uses an antibody that selectively binds to ADP over ATP and a far-red tracer. ADP produced in the reaction displaces the tracer from the antibody, leading to a change in fluorescence.[3]
-
Protocol:
-
Prepare a reaction mixture containing purified AMPK enzyme, ATP, and the SAMS peptide substrate.
-
Add S1PC analogs at various concentrations.
-
Incubate to allow the enzymatic reaction to proceed.
-
Add the Transcreener® ADP² detection mix (ADP antibody and tracer).
-
Incubate to allow the detection reaction to reach equilibrium.
-
Measure the fluorescence signal (e.g., fluorescence polarization or TR-FRET).
-
-
Data Analysis: A decrease in the fluorescence signal indicates an increase in ADP production and therefore activation of AMPK.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Line: Human endothelial cells (e.g., EA.hy926).
-
Principle: The Griess reagent reacts with nitrite (a stable oxidation product of NO) in an acidic solution to form a purple azo dye. The intensity of the color is proportional to the nitrite concentration.[7][8]
-
Protocol:
-
Seed endothelial cells in a 96-well plate and allow them to adhere.
-
Treat cells with S1PC analogs for a specified time.
-
Collect the cell culture supernatant.
-
Add an equal volume of Griess reagent to the supernatant.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: An increase in absorbance indicates an increase in NO production.
Assays for TLR4 Signaling Pathway Modulation
S1PC has been reported to inhibit the lipopolysaccharide (LPS)-induced TLR4 signaling pathway, suggesting anti-inflammatory properties.[5]
TLR4 Signaling Pathway
| Assay Type | Principle | Throughput | Key Advantages | Key Disadvantages |
| NF-κB Reporter Assay | A reporter gene (e.g., luciferase or SEAP) is placed under the control of an NF-κB response element.[9][10] | High | Highly sensitive and quantitative measure of pathway activation.[9] | Indirect measure of TLR4 activation; can be activated by other pathways. |
| Cytokine Release Assay | ELISA or multiplex bead array to measure the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6). | Medium | Measures a physiologically relevant downstream endpoint. | Can be more variable and expensive than reporter assays. |
NF-κB Reporter Assay
-
Cell Line: HEK293 cells stably expressing TLR4, MD2, CD14, and an NF-κB-driven secreted alkaline phosphatase (SEAP) or luciferase reporter gene.[5][9]
-
Principle: Activation of the TLR4 pathway by LPS leads to the activation of NF-κB, which in turn drives the expression of the reporter gene. The amount of reporter protein produced is proportional to the level of pathway activation.[9]
-
Protocol:
-
Seed the reporter cell line in a 96-well plate.
-
Pre-incubate the cells with S1PC analogs at various concentrations.
-
Stimulate the cells with a known concentration of LPS.
-
Incubate for a specified time (e.g., 16-24 hours).
-
Collect the cell culture supernatant (for SEAP) or lyse the cells (for luciferase).
-
Add the appropriate substrate and measure the signal (colorimetric for SEAP, luminescent for luciferase).
-
-
Data Analysis: A decrease in the reporter signal in the presence of S1PC analogs indicates inhibition of the TLR4 pathway.
Assays for BACH1/HMOX1 Pathway Modulation
S1PC exhibits antioxidative effects through a NO-dependent BACH1 signaling pathway, leading to the upregulation of heme oxygenase-1 (HMOX1).[5]
BACH1/HMOX1 Signaling Pathway
| Assay Type | Principle | Throughput | Key Advantages | Key Disadvantages |
| HMOX1 Reporter Assay | A reporter gene (e.g., luciferase) is driven by the HMOX1 promoter.[6] | High | Sensitive and specific for HMOX1 induction. | May not capture post-transcriptional regulation. |
| BACH1 Degradation Assay | Western blot or a reporter system (e.g., BACH1-luciferase fusion) to measure BACH1 protein levels.[11][12] | Low to Medium | Directly measures the degradation of the key repressor protein. | Can be challenging to adapt for high-throughput screening. |
| HMOX1 Protein Expression Assay | High-content imaging or ELISA to quantify HMOX1 protein levels.[13] | Medium to High | Measures the final protein product, which is functionally relevant. | May be more complex and costly than reporter assays. |
HMOX1 Reporter Assay
-
Cell Line: HEK293 or other suitable cells stably transfected with a luciferase reporter construct under the control of the human HMOX1 promoter/enhancer.[6]
-
Principle: Inducers of HMOX1 expression will activate the promoter, leading to the production of luciferase. The amount of light produced is proportional to the level of HMOX1 promoter activation.
-
Protocol:
-
Seed the reporter cells in a 96- or 384-well plate.
-
Treat the cells with S1PC analogs for a specified duration.
-
Lyse the cells and add luciferase substrate.
-
Measure the luminescence signal.
-
-
Data Analysis: An increase in luminescence indicates induction of HMOX1 expression.
HMOX1 Reporter Assay Workflow
References
- 1. Detection of nitric oxide production in cell cultures by luciferin–luciferase chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. echemi.com [echemi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. TLR Reporter Bioassay [worldwide.promega.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Induction of Heme Oxygenase I (HMOX1) by HPP-4382: A Novel Modulator of Bach1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Validation of S-1-Propenyl-L-cysteine's In Vivo Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo effects of S-1-Propenyl-L-cysteine (S1PC), a promising organosulfur compound, with its alternatives. The data presented is supported by experimental evidence and statistical validation to aid in the evaluation of its therapeutic potential.
I. Comparative Analysis of In Vivo Effects
The following tables summarize the quantitative data from various in vivo studies, allowing for a clear comparison of S1PC with other relevant compounds.
Table 1: Hepatoprotective Effects in Carbon Tetrachloride (CCl4)-Induced Liver Injury Model
While direct comparative studies between S1PC and N-acetylcysteine (NAC) are limited, this table presents data for S-allyl-cysteine (SAC), a structurally similar compound to S1PC, and NAC in the same experimental model of CCl4-induced hepatotoxicity. This allows for an indirect comparison of their potential hepatoprotective activities.
| Compound | Dosage | Animal Model | Key Biomarker Changes (Mean ± SD) | Statistical Significance | Reference |
| S-allyl-cysteine (SAC) | 200 mg/kg, daily for 5 weeks (intragastric) | Male Wistar rats | Hepatic Steatosis (%): Control (CCl4 only): 24.64 ± 5.29 SAC + CCl4: 12.75 ± 3.74 CYP2E1 Distribution Area (%): Control (CCl4 only): 25.22 ± 6.21 SAC + CCl4: 19.61 ± 6.18 Hepatic GSH (nM/mg): Control (CCl4 only): 1.37 ± 0.24 SAC + CCl4: 2.14 ± 0.38 Hepatic GSSG (nM/mg): Control (CCl4 only): 0.94 ± 0.18 SAC + CCl4: 0.84 ± 0.10 | p < 0.05 for all compared to control | [1][2] |
| N-acetylcysteine (NAC) | Not specified in the provided abstract | Mice | Antioxidant enzymes, nitric oxide, lipid peroxidation: SAMC (a related compound) co-treatment with CCl4 enhanced antioxidant enzyme expression, reduced nitric oxide-dependent oxidative stress, and inhibited lipid peroxidation. | Not specified | [3] |
Note: S-allylmercaptocysteine (SAMC), another garlic derivative, has also shown protective effects in the CCl4 model by reducing oxidative stress and inflammation[3].
Table 2: Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
| Compound | Dosage | Animal Model | Key Outcome | Statistical Significance | Reference |
| This compound (S1PC) | 6.5 mg/kg BW (single oral dose) | Spontaneously Hypertensive Rats (SHR) | Significant decrease in systolic blood pressure (~10%) at 3 hours post-administration. Increased tail blood flow at 3 hours. | p < 0.05 | [4][5] |
| S-allyl-cysteine (SAC) | Not specified | Spontaneously Hypertensive Rats (SHR) | Ineffective at reducing systolic blood pressure in the same model. | Not significant | [4] |
| S-allylmercaptocysteine (SAMC) | Not specified | Spontaneously Hypertensive Rats (SHR) | Ineffective at reducing systolic blood pressure in the same model. | Not significant | [4] |
Table 3: Immunomodulatory Effects in Mice
| Compound | Dosage | Animal Model | Key Outcome | Statistical Significance | Reference |
| This compound (S1PC) | 30 mg/kg, once a day for 5 days (oral) | C57BL/6N mice | Increased IgA levels in intestinal lavage fluid. Increased number of IgA-producing cells in Peyer's patches. | p < 0.01 | [6] |
II. Experimental Protocols
A. CCl4-Induced Hepatotoxicity in Rats (for SAC)
-
Animal Model: Male Wistar rats (11-12 weeks old) were used.[1][2]
-
Groups:
-
Biochemical Analysis: 24 hours after the last CCl4 injection, rats were sacrificed, and liver tissues were collected for histopathological, immunohistochemical, and antioxidant analyses.[1][2]
-
Statistical Analysis: Data were analyzed using appropriate statistical tests to determine significance (p < 0.05).[1][2]
B. Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Spontaneously Hypertensive Rats (SHR) and control Wistar Kyoto rats were used.[4]
-
Administration: A single oral dose of the test compound (e.g., S1PC at 6.5 mg/kg BW) was administered.[4]
-
Measurements: Blood pressure was measured using the tail-cuff method, and tail blood flow was measured using a noncontact laser Doppler method at various times up to 24 hours after administration.[4]
-
Statistical Analysis: Statistical significance of the effects was determined.[4]
C. Immunomodulatory Effect in Mice
-
Animal Model: C57BL/6N mice were used.[6]
-
Administration: S1PC (30 mg/kg) or distilled water was orally administered once a day for 5 days.[6]
-
Sample Collection and Analysis:
-
Statistical Analysis: Statistically significant differences were identified using a Student's t-test (p < 0.01).[6]
III. Visualizing Mechanisms and Workflows
Signaling Pathways
The antihypertensive and blood flow enhancing effects of S1PC are linked to the activation of the AMPK/eNOS/NO signaling pathway.
Caption: S1PC activates the AMPK/eNOS/NO signaling cascade.
Experimental Workflows
The following diagrams illustrate the general workflows for the in vivo experiments described.
Caption: Workflow for CCl4-induced hepatotoxicity studies.
Caption: Workflow for antihypertensive effect studies in SHR.
References
- 1. Hepatic Protective Effects of S-Allyl-L-Cysteine (SAC) in Rats with Carbon Tetrachloride (CCl4) Induced Liver Injury [scirp.org]
- 2. scirp.org [scirp.org]
- 3. S-allylmercaptocysteine reduces carbon tetrachloride-induced hepatic oxidative stress and necroinflammation via nuclear factor kappa B-dependent pathways in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of S-1-propenylcysteine, a sulfur compound in aged garlic extract, on blood pressure and peripheral circulation in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of <i>S</i>-1-propenylcysteine, a sulfur compound in aged garlic extract, on blood pressure and peripheral circ… [ouci.dntb.gov.ua]
- 6. Chemical and Biological Properties of this compound in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of S-1-Propenyl-L-cysteine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of S-1-Propenyl-L-cysteine, a sulfur-containing amino acid derivative. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on established best practices for the disposal of laboratory chemicals, particularly those with similar structures such as cysteine and its derivatives.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The hazard profile of L-cysteine and related compounds suggests that this compound may cause skin, eye, and respiratory system irritation, and could be harmful if ingested.[1]
Personal Protective Equipment (PPE) is mandatory. Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[1] In situations where dust generation is possible, the use of a particulate respirator is recommended.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key information pertinent to the safe handling and disposal of this compound and related compounds.
| Property | Value/Guideline | Source |
| Physical State | Solid (likely a white powder) | [1] |
| Odor | Likely odorless | [1] |
| General Hazard | Treat as a hazardous substance | [1] |
| Primary Routes of Exposure | Inhalation, skin contact, eye contact, ingestion | [1] |
| Storage | Store in a tightly sealed, compatible container in a cool, dry, well-ventilated area. | [2] |
| Incompatible Materials | Strong oxidizing agents | [3] |
| Disposal Method | Contact a licensed professional waste disposal service. | [4] |
| Drain Disposal | Prohibited. Do not dispose of down the sewer system. | [5][6] |
Step-by-Step Disposal Protocol
Adherence to local, state, and federal regulations for chemical waste disposal is mandatory.[1] The following protocol provides a general framework for the proper disposal of this compound.
1. Unused or Expired this compound (Solid Form):
-
Step 1: Container Preparation: Ensure the original container is securely sealed. If the original container is compromised, place it inside a larger, compatible, and properly labeled secondary container.[1]
-
Step 2: Labeling: Clearly label the container as "Hazardous Waste" and include the chemical name "this compound".[1]
-
Step 3: Segregation: Store the waste container separately from incompatible materials, such as strong oxidizing agents.[2]
-
Step 4: Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed environmental management company. Do not mix with other waste streams unless explicitly permitted by the disposal service.[1][4]
2. Contaminated Labware and Materials:
-
Step 1: Segregation: Items heavily contaminated with this compound, such as weigh boats, gloves, and paper towels, should be treated as solid hazardous waste.[1]
-
Step 2: Containment: Place these contaminated materials in a sealed and clearly labeled bag or container.[1]
-
Step 3: Disposal: Dispose of the container along with other solid hazardous chemical waste through a licensed disposal service.
3. Spill Cleanup:
-
Minor Spills:
-
Step 1: Personal Protection: Ensure appropriate PPE is worn.
-
Step 2: Containment: Use a dry clean-up method to avoid generating dust. Gently sweep or scoop the material into a suitable container for hazardous waste.[1]
-
Step 3: Cleaning: Clean the spill area with a damp cloth or paper towel.
-
Step 4: Waste Disposal: Dispose of all cleaning materials as hazardous waste.[1]
-
-
Major Spills:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.ca [fishersci.ca]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. cpachem.com [cpachem.com]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for S-1-Propenyl-L-cysteine
Recommended Personal Protective Equipment (PPE)
When handling S-1-Propenyl-L-cysteine, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on guidelines for similar cysteine compounds.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety glasses with side shields, chemical goggles, or a face shield | Must conform to EN166, AS/NZS 1337.1, or equivalent national standards.[4] Contact lenses may pose a special hazard. |
| Hands | Protective gloves | Nitrile or neoprene gloves are preferred.[5] Gloves must be inspected prior to use and disposed of properly after handling.[6] |
| Body | Protective clothing | A lab coat, disposable gown, or impervious protective clothing should be worn to prevent skin contact.[5][7] |
| Respiratory | Dust mask or respirator | An N95 respirator or better is recommended, especially in areas with poor ventilation or where dust formation is likely.[5][7] |
Procedural Guidance for Safe Handling and Disposal
A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment. The following operational and disposal plans provide step-by-step guidance.
Operational Plan: Step-by-Step Handling
Caption: A workflow for the safe handling of this compound.
Disposal Plan: Step-by-Step Waste Management
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Chemical and Biological Properties of this compound in Aged Garlic Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. us.cambridgecommodities.com [us.cambridgecommodities.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. bio.vu.nl [bio.vu.nl]
- 7. 3cded004-64d3-4021-a4bb-030b0b0a42cd.filesusr.com [3cded004-64d3-4021-a4bb-030b0b0a42cd.filesusr.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
